rel-Carbovir monophosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H14N5O5P |
|---|---|
Poids moléculaire |
327.23 g/mol |
Nom IUPAC |
[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |
Clé InChI |
OJDRNVIJFVCXOM-NKWVEPMBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Stereochemistry of rel-Carbovir Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbovir, a carbocyclic nucleoside analogue of 2',3'-dideoxyguanosine, is a potent reverse transcriptase inhibitor. Its antiviral activity is dependent on the stereochemistry of the molecule, with the (-) enantiomer showing significantly higher efficacy against the human immunodeficiency virus (HIV). This activity is conferred through intracellular phosphorylation to its triphosphate form, with the initial phosphorylation to the monophosphate being a critical and stereoselective step. This technical guide provides a comprehensive overview of the synthesis of racemic (rel) Carbovir, its subsequent phosphorylation to rel-Carbovir monophosphate, and the stereochemical considerations at each stage. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the replication and further investigation of these processes.
Synthesis of Racemic Carbovir from Vince's Lactam
The synthesis of racemic Carbovir typically commences from the readily available starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam. The overall synthetic strategy involves the key steps of purine (B94841) base coupling and subsequent functional group manipulations to yield the target Carbovir molecule.
Synthetic Pathway Overview
The synthesis of racemic Carbovir from Vince's lactam is a multi-step process that can be conceptually broken down into the formation of a key intermediate followed by its conversion to Carbovir.
Caption: Synthetic overview for racemic Carbovir.
Experimental Protocol: Synthesis of Racemic Carbovir
The following protocol is a generalized procedure based on established literature. Researchers should consult specific publications for precise reagent quantities and reaction conditions.
-
Formation of the Amino-cyclopentenyl-methanol Intermediate:
-
Protect the amine of Vince's lactam (e.g., with a Boc group).
-
Reduce the lactam to the corresponding amino alcohol using a suitable reducing agent (e.g., LiAlH₄).
-
Protect the resulting primary alcohol (e.g., as a silyl (B83357) ether).
-
Perform a ring-opening of the bicyclic system to generate the cyclopentenyl amine derivative. This can be achieved through various methods, including ozonolysis followed by reductive workup.
-
Deprotect the primary alcohol.
-
-
Coupling with the Purine Base:
-
Activate the protected amino-cyclopentenyl-methanol for nucleophilic substitution (e.g., by converting the alcohol to a leaving group like a tosylate or mesylate).
-
Couple the activated intermediate with a protected guanine (B1146940) derivative (e.g., 2-amino-6-chloropurine) under basic conditions.
-
-
Final Conversion to Carbovir:
-
Convert the 6-chloro group of the purine to a hydroxyl group via hydrolysis (e.g., using aqueous acid or base).
-
Remove all protecting groups to yield racemic Carbovir.
-
Purify the final product using column chromatography or recrystallization.
-
Quantitative Data
| Step | Reaction | Typical Yield |
| 1 | Formation of Intermediate | 60-70% |
| 2 | Purine Coupling | 50-60% |
| 3 | Conversion to Carbovir | 70-80% |
| Overall | - | 25-40% |
Note: Yields are approximate and can vary significantly based on the specific reagents and conditions used.
Phosphorylation of rel-Carbovir to its Monophosphate
The biological activity of Carbovir is unlocked upon its phosphorylation to the triphosphate form. The initial step, the formation of the monophosphate, can be achieved through both chemical and enzymatic methods. The enzymatic route is particularly noteworthy for its stereoselectivity.
Chemical Synthesis of this compound
Chemical phosphorylation of racemic Carbovir will produce a racemic mixture of the corresponding monophosphates. A common method for the phosphorylation of nucleoside analogues is the use of phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent.
Caption: Workflow for chemical phosphorylation.
-
Preparation: Dry racemic Carbovir under high vacuum. Use freshly distilled triethyl phosphate (B84403) as the solvent.
-
Reaction Setup: Suspend racemic Carbovir in anhydrous triethyl phosphate at 0°C under an inert atmosphere (e.g., argon).
-
Phosphorylation: Add phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a chilled aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Purification: Purify the resulting this compound using anion-exchange chromatography.
The yield for the chemical phosphorylation of nucleoside analogues typically ranges from 40% to 60% .
Enzymatic Synthesis of (-)-Carbovir Monophosphate
The enzymatic phosphorylation of racemic Carbovir is highly stereoselective. Cellular enzymes, particularly 5'-nucleotidase, preferentially phosphorylate the biologically active (-)-enantiomer.[1] This enzymatic resolution is a key step in understanding the stereochemistry of Carbovir's antiviral activity.
Caption: Stereoselective enzymatic phosphorylation.
-
Enzyme and Substrate Preparation: Obtain a suitable source of 5'-nucleotidase (e.g., from snake venom or a recombinant source). Prepare a solution of racemic Carbovir in a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Reaction Mixture: In a reaction vessel, combine the Carbovir solution, a phosphate donor (e.g., ATP), and a divalent cation cofactor (e.g., MgCl₂).
-
Enzyme Addition: Initiate the reaction by adding the 5'-nucleotidase solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of (-)-Carbovir monophosphate and the consumption of (-)-Carbovir using chiral High-Performance Liquid Chromatography (HPLC).
-
Termination and Purification: Terminate the reaction by denaturing the enzyme (e.g., by heating or adding a quenching agent). Separate the (-)-Carbovir monophosphate from the unreacted (+)-Carbovir and other reaction components using anion-exchange chromatography.
Studies have shown that 5'-nucleotidase exhibits a high degree of stereoselectivity, with the phosphorylation of (-)-Carbovir being significantly more efficient than that of (+)-Carbovir.[1] The subsequent phosphorylation of (-)-Carbovir monophosphate by GMP kinase is also highly stereoselective, being approximately 7,000 times more efficient for the (-) enantiomer.[1]
Stereochemical Analysis of this compound
The analysis of the stereochemistry of Carbovir and its monophosphate is crucial for understanding its biological activity. Chiral HPLC is the primary method used for the separation and quantification of the enantiomers.
Analytical Workflow
Caption: Workflow for stereochemical analysis.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A chiral column is essential for the separation of the enantiomers. Common choices include columns with cellulose- or amylose-based chiral selectors.
-
Mobile Phase: The mobile phase composition will depend on the specific chiral column used. A typical mobile phase for the separation of nucleoside analogues might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent that is miscible with the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at the wavelength of maximum absorbance for Carbovir (approximately 252 nm).
-
Quantification: The relative amounts of the (+) and (-) enantiomers can be determined by integrating the peak areas in the resulting chromatogram.
Data Interpretation
The chromatogram will show two distinct peaks corresponding to the (+) and (-) enantiomers of Carbovir monophosphate. The retention times will be different for each enantiomer due to their differential interactions with the chiral stationary phase. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Conclusion
The synthesis and stereochemistry of this compound are of significant interest to the fields of medicinal chemistry and drug development. The chemical synthesis of racemic Carbovir provides the precursor for both enantiomers, while enzymatic phosphorylation offers a highly stereoselective route to the biologically active (-)-Carbovir monophosphate. A thorough understanding and application of the detailed experimental protocols and analytical methods presented in this guide are essential for the advancement of research into Carbovir and other carbocyclic nucleoside analogues as antiviral agents. The provided data and visualizations serve as a practical resource for researchers aiming to work with this important class of compounds.
References
A Technical Guide to the Antiviral Mechanism of Action of rel-Carbovir Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
rel-Carbovir, as its active triphosphate metabolite, is a potent carbocyclic nucleoside analogue reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). Administered as the prodrug abacavir (B1662851), it undergoes intracellular phosphorylation to its active form, carbovir (B1146969) triphosphate (CBV-TP). This guide provides a detailed examination of the molecular mechanisms underpinning its antiviral effect, the metabolic activation pathway, its selectivity, and the experimental protocols used for its characterization.
Introduction
rel-Carbovir belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone of antiretroviral therapy (ART) for HIV-1 infection. Like other NRTIs, it is a prodrug that requires intracellular activation to exert its antiviral effect. The active moiety, carbovir triphosphate (CBV-TP), is a potent inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme essential for converting the single-stranded viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.[1][2] This document outlines the intricate mechanism of action, from cellular uptake and metabolic activation to the precise molecular interactions with HIV-1 RT.
Intracellular Metabolic Activation
The journey of rel-Carbovir from its prodrug form, abacavir, to the pharmacologically active carbovir triphosphate is a multi-step enzymatic process within the host cell. rel-Carbovir monophosphate is a key intermediate in this essential activation cascade.
-
Initial Phosphorylation: Following passive diffusion into the host cell, abacavir is first anabolized by the cellular enzyme adenosine (B11128) phosphotransferase to form abacavir 5'-monophosphate.
-
Deamination: Subsequently, a cytosolic deaminase acts on abacavir 5'-monophosphate to yield (-)-carbovir (B125634) 5'-monophosphate (the enantiomeric form of this compound).
-
Second Phosphorylation: The enzyme guanylate kinase (GUK1) stereoselectively phosphorylates (-)-carbovir 5'-monophosphate to its diphosphate (B83284) form, (-)-carbovir 5'-diphosphate.
-
Final Phosphorylation: Various cellular kinases, including creatine (B1669601) kinases and pyruvate (B1213749) kinases, catalyze the final phosphorylation step to produce the active antiviral agent, (-)-carbovir 5'-triphosphate (CBV-TP).
This metabolic pathway is crucial for the drug's efficacy, as only the triphosphate form can effectively inhibit the viral enzyme.
Mechanism of HIV-1 Reverse Transcriptase Inhibition
Carbovir triphosphate (CBV-TP) inhibits HIV-1 reverse transcriptase through a dual mechanism, making it a highly effective antiviral agent.[3][4]
-
Competitive Inhibition: CBV-TP is an analogue of the natural substrate deoxyguanosine-5'-triphosphate (dGTP). It competes with dGTP for the active site of the reverse transcriptase enzyme. By binding to the enzyme, it prevents the incorporation of the natural nucleotide, thereby stalling DNA synthesis.[3]
-
Chain Termination: If CBV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator. The carbocyclic sugar moiety of CBV-TP lacks the 3'-hydroxyl group (-OH) that is essential for forming the next 5' to 3' phosphodiester bond.[3] This premature termination of the DNA chain results in an incomplete and non-functional viral genome, effectively halting the replication cycle.[4]
Quantitative Data
The efficacy and selectivity of rel-Carbovir's active form have been quantified through various in vitro studies. The following tables summarize key inhibitory concentrations.
Table 1: Antiviral Activity of Abacavir and Inhibitory Constant of Carbovir-TP
| Compound/Metabolite | Parameter | Value | Cell Line / Condition | Reference |
| Abacavir | IC₅₀ | 4.0 µM | MT-4 cells (Wild-type HIV-1) | [5] |
| Abacavir | IC₅₀ | 0.26 µM | Clinical HIV-1 isolates | [5] |
| Carbovir-TP | Kᵢ | 0.021 µM | HIV-1 RT (calf thymus DNA template) | [5] |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) represents the concentration required to produce half-maximum inhibition.
Table 2: Selectivity Profile of Carbovir-TP and Cytotoxicity of Abacavir
| Compound/Metabolite | Target | Inhibition/Effect | Value | Reference |
| Carbovir-TP | Human DNA Polymerase α | Weak Inhibitor | Not Potent | [3] |
| Carbovir-TP | Human DNA Polymerase β | Weak Inhibitor | Not Potent | [6] |
| Carbovir-TP | Human DNA Polymerase γ | Weak Inhibitor | Not Potent | [6] |
| Abacavir | Cytotoxicity (CC₅₀) | CEM cells | 160 µM | [5] |
| Abacavir | Cytotoxicity (CC₅₀) | CD4+ CEM cells | 140 µM | [5] |
| Abacavir | Cytotoxicity (CC₅₀) | BFU-E cells | 110 µM | [5] |
The high CC₅₀ (50% cytotoxic concentration) values relative to the IC₅₀ values indicate a favorable therapeutic index. The weak inhibition of human DNA polymerases demonstrates the drug's selectivity for the viral reverse transcriptase.[3][6]
Experimental Protocols
The characterization of this compound relies on standardized in vitro assays to determine its antiviral potency, cytotoxicity, and enzymatic inhibition.
Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)
This assay directly measures the ability of the active triphosphate form (CBV-TP) to inhibit the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing an assay buffer, a synthetic template-primer such as poly(rA)-oligo(dT), and a mix of deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-labeled dUTP or biotin-labeled dNTP).[7]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (Carbovir-TP) are added to the wells. A no-inhibitor control is included.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant HIV-1 RT.
-
Incubation: The plate is incubated at 37°C for 1 hour to allow for DNA synthesis.
-
Detection: The amount of newly synthesized, labeled DNA is quantified. For ELISA-based detection, the biotinylated DNA product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase), which catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal is measured using a plate reader, and the concentration of inhibitor that reduces RT activity by 50% (IC₅₀) is calculated.
Cell-Based Antiviral Assay
This assay evaluates the efficacy of the prodrug (abacavir) in protecting host cells from HIV-1-induced cytopathic effects.
Methodology:
-
Cell Seeding: A suitable human T-cell line highly susceptible to HIV-1 infection (e.g., MT-4 or CEM cells) is seeded into a 96-well plate.[7]
-
Compound Addition: Serial dilutions of the test compound (abacavir) are added to the wells.
-
Infection: Cells are infected with a pre-titered stock of HIV-1 virus (e.g., strain IIIB) at a specific multiplicity of infection (MOI).[7] Controls include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plate is incubated for 4-5 days at 37°C in a 5% CO₂ incubator to allow for viral replication and the development of cytopathic effects.[7]
-
Quantification of Antiviral Activity: The protective effect of the compound is measured. Common methods include:
-
MTT Assay: The MTT reagent is added to the wells. Viable cells metabolize the yellow MTT into a purple formazan (B1609692) product, which is solubilized and measured colorimetrically. The absorbance is directly proportional to the number of living cells.[7]
-
p24 Antigen ELISA: The concentration of the viral p24 capsid protein in the cell culture supernatant is quantified using a commercial ELISA kit as a measure of viral replication.[8]
-
-
Data Analysis: Dose-response curves are generated to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).
Intracellular Anabolite Analysis
This method quantifies the intracellular conversion of abacavir to its mono-, di-, and triphosphate metabolites.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., PBMCs or a relevant cell line) are incubated with abacavir for a specified time.
-
Cell Extraction: Cells are harvested, washed, and lysed. An acidic extraction (e.g., with trichloroacetic acid) is performed to precipitate proteins and extract the acid-soluble nucleotides.[9]
-
Chromatographic Separation: The neutralized cell extract is analyzed using high-performance liquid chromatography (HPLC). A reversed-phase ion-pair method or a mixed-mode hydrophilic interaction/weak anion exchange chromatography is typically used to separate the highly polar phosphorylated compounds.[9][10]
-
Detection and Quantification: The separated metabolites are detected, often by UV absorbance or more sensitively by tandem mass spectrometry (MS/MS).[11] Concentrations are determined by comparing peak areas to those of known standards.
Conclusion
This compound is a critical intermediate in the metabolic activation of the antiretroviral prodrug abacavir. Its subsequent conversion to carbovir triphosphate, the active antiviral agent, leads to potent and selective inhibition of HIV-1 reverse transcriptase. The dual mechanism of competitive inhibition and irreversible chain termination effectively disrupts viral replication. The favorable therapeutic index, supported by quantitative in vitro data, underscores its clinical utility. The experimental protocols detailed herein provide a framework for the continued evaluation and development of NRTIs and other antiviral agents.
References
- 1. Abacavir | aidsmap [aidsmap.com]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Cellular Kinase Cascade in the Phosphorylation of rel-Carbovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbovir, a carbocyclic guanosine (B1672433) analog, is a potent reverse transcriptase inhibitor. Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form. This process is mediated by a series of cellular kinases and exhibits significant stereoselectivity, with the (-)-enantiomer being the preferred substrate for the initial and second phosphorylation steps. This technical guide provides an in-depth analysis of the cellular kinases involved in the phosphorylation of rel-Carbovir, a racemic mixture of the (+) and (-) enantiomers. We present a summary of the quantitative data, detailed experimental protocols for assessing kinase activity, and visual representations of the phosphorylation pathway and experimental workflows.
Introduction
The antiviral efficacy of many nucleoside analogs, including Carbovir, is contingent upon their intracellular phosphorylation to the corresponding 5'-triphosphate. This active metabolite can then act as a competitive inhibitor or a chain terminator for viral polymerases. The phosphorylation of Carbovir is a multi-step process catalyzed by a series of host cell kinases. A critical aspect of Carbovir's metabolism is the stereoselectivity of the involved enzymes, which overwhelmingly favor the phosphorylation of the (-)-enantiomer, the eutomer responsible for the bulk of the antiviral activity. Understanding the intricacies of this phosphorylation cascade is paramount for the rational design of novel nucleoside analogs and for optimizing the therapeutic potential of existing ones.
The Phosphorylation Pathway of rel-Carbovir
The conversion of rel-Carbovir to its active triphosphate form proceeds through a sequential three-step phosphorylation. The key cellular kinases implicated in this pathway are 5'-Nucleotidase, Guanylate Monophosphate (GMP) Kinase, and a group of kinases with broader specificity for the final phosphorylation step.
Step 1: Monophosphorylation by 5'-Nucleotidase
The initial phosphorylation of Carbovir is catalyzed by a cytosolic 5'-nucleotidase. This enzyme exhibits a remarkable degree of stereoselectivity.
-
(-)-Carbovir: Is a substrate for 5'-nucleotidase and is efficiently converted to (-)-Carbovir monophosphate.
-
(+)-Carbovir: Is not a substrate for 5'-nucleotidase and therefore does not undergo this initial phosphorylation step.[1][2]
This enzymatic bottleneck is the primary reason for the stereoselective antiviral activity of Carbovir.
Step 2: Diphosphorylation by GMP Kinase
The second phosphorylation, the conversion of the monophosphate to the diphosphate (B83284), is catalyzed by GMP kinase. This step also demonstrates significant stereoselectivity. (-)-Carbovir monophosphate is a vastly superior substrate for GMP kinase compared to its (+) enantiomer.[1][2] It has been reported to be 7,000 times more efficient as a substrate for GMP kinase than (+)-carbovir monophosphate.[1][2]
Step 3: Triphosphorylation by Other Cellular Kinases
The final phosphorylation step, from the diphosphate to the active triphosphate, is less stereoselective. Several cellular kinases can catalyze this reaction for both enantiomers of Carbovir diphosphate at similar rates.[1][2] These include:
-
Pyruvate kinase
-
Phosphoglycerate kinase
-
Creatine kinase
Furthermore, nucleoside-diphosphate kinase has been shown to preferentially phosphorylate the (-)-enantiomer of Carbovir diphosphate.[1][2]
Quantitative Data on Kinase Activity
The following table summarizes the available quantitative and qualitative data on the enzymatic phosphorylation of Carbovir enantiomers.
| Phosphorylation Step | Enzyme | Substrate | Relative Efficiency/Kinetic Parameters | Reference |
| Monophosphorylation | 5'-Nucleotidase | (-)-Carbovir | Substrate | [1][2] |
| (+)-Carbovir | Not a substrate | [1][2] | ||
| Diphosphorylation | GMP Kinase | (-)-Carbovir-MP | High (7,000x > (+)-enantiomer) | [1][2] |
| (+)-Carbovir-MP | Very Low | [1][2] | ||
| Triphosphorylation | Pyruvate Kinase | (-)-Carbovir-DP | Similar to (+)-enantiomer | [1][2] |
| (+)-Carbovir-DP | Similar to (-)-enantiomer | [1][2] | ||
| Phosphoglycerate Kinase | (-)-Carbovir-DP | Similar to (+)-enantiomer | [1][2] | |
| (+)-Carbovir-DP | Similar to (-)-enantiomer | [1][2] | ||
| Creatine Kinase | (-)-Carbovir-DP | Similar to (+)-enantiomer | [1][2] | |
| (+)-Carbovir-DP | Similar to (-)-enantiomer | [1][2] | ||
| Nucleoside-Diphosphate Kinase | (-)-Carbovir-DP | Preferred substrate | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the phosphorylation of rel-Carbovir by cellular kinases.
In Vitro Kinase Assay for 5'-Nucleotidase Activity
This protocol is designed to determine the ability of 5'-nucleotidase to phosphorylate the enantiomers of Carbovir.
Materials:
-
Purified or recombinant cytosolic 5'-nucleotidase
-
(-)-Carbovir and (+)-Carbovir
-
ATP (or other phosphate (B84403) donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., perchloric acid or EDTA)
-
HPLC system with a suitable column for nucleotide separation
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 5'-nucleotidase, and either (-)-Carbovir or (+)-Carbovir at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the reaction at 37°C. Aliquots should be taken at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding the quenching solution to each aliquot.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amounts of Carbovir and Carbovir monophosphate.
-
Calculate the initial reaction velocity for each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Coupled Spectrophotometric Assay for GMP Kinase Activity
This continuous assay measures the activity of GMP kinase by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified or recombinant GMP kinase
-
(-)-Carbovir monophosphate and (+)-Carbovir monophosphate
-
ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 100 mM KCl, 10 mM MgCl₂)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add the substrate, either (-)-Carbovir monophosphate or (+)-Carbovir monophosphate, to the cuvette.
-
Initiate the reaction by adding GMP kinase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the GMP kinase activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH.
-
Determine kinetic parameters by varying the substrate concentration.
Visualizations
Phosphorylation Pathway of rel-Carbovir
Caption: The stereoselective phosphorylation pathway of rel-Carbovir.
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay.
Signaling and Regulatory Influences
Caption: Regulatory inputs influencing kinases in the Carbovir pathway.
Conclusion
The phosphorylation of rel-Carbovir is a highly regulated and stereoselective process, orchestrated by a specific set of cellular kinases. The initial phosphorylation by 5'-nucleotidase acts as a critical gateway, selectively allowing the antivirally active (-)-enantiomer to enter the activation pathway. Subsequent phosphorylation by GMP kinase further amplifies this stereoselectivity. While the final phosphorylation to the active triphosphate is less discriminatory, the initial steps ensure that the therapeutic effect is primarily driven by the (-)-enantiomer. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuances of nucleoside analog phosphorylation, aiding in the development of more effective antiviral agents.
References
rel-Carbovir Monophosphate as a Potential Prodrug of Carbovir Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbovir (B1146969), a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus (HIV). Its antiviral activity is dependent on its intracellular conversion to the active metabolite, Carbovir triphosphate (CBV-TP), by host cellular kinases. This three-step phosphorylation process can be inefficient, with the initial phosphorylation to the monophosphate often being the rate-limiting step. This technical guide explores the potential of rel-Carbovir monophosphate (CBV-MP) and its prodrugs to bypass this initial hurdle, leading to a more efficient generation of the active CBV-TP and potentially enhanced antiviral efficacy. We will delve into the synthesis, mechanism of action, available quantitative data, and detailed experimental protocols relevant to the study of this compound as a prodrug strategy.
Introduction: The Rationale for Carbovir Monophosphate Prodrugs
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. Their mechanism of action relies on their intracellular phosphorylation to the triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase, leading to chain termination.
Carbovir, the parent nucleoside of Abacavir (B1662851), is a guanosine (B1672433) analog with potent activity against HIV. However, its therapeutic efficacy is entirely dependent on its conversion to Carbovir triphosphate. The initial phosphorylation of Carbovir to this compound is catalyzed by cellular 5'-nucleotidase. This step can be slow and inefficient in certain cell types, limiting the overall formation of the active triphosphate metabolite.
Prodrug strategies that deliver the monophosphorylated form of the nucleoside analog directly into the cell offer a promising approach to bypass this rate-limiting step. By delivering this compound, it is hypothesized that the intracellular concentration of the active Carbovir triphosphate can be increased, potentially leading to:
-
Enhanced Antiviral Potency: Higher levels of the active metabolite could lead to greater inhibition of viral replication.
-
Improved Therapeutic Index: More efficient conversion could allow for lower doses of the parent drug, potentially reducing off-target toxicity.
-
Overcoming Drug Resistance: In some cases, resistance to NRTIs can be associated with impaired phosphorylation.
This guide will explore two prominent prodrug approaches for the delivery of this compound: cycloSal-prodrugs and phosphoramidate (B1195095) (ProTide) prodrugs.
Chemical Structures
| Compound | Chemical Structure |
| Carbovir | Image of Carbovir |
| This compound | Image of this compound |
| Carbovir Triphosphate | Image of Carbovir Triphosphate |
Mechanism of Action and Metabolic Pathway
The proposed advantage of a this compound prodrug lies in its ability to circumvent the initial, often rate-limiting, phosphorylation step required for the activation of Carbovir.
Figure 1: Intracellular activation pathway of Carbovir and its monophosphate prodrug.
As depicted in Figure 1, a this compound prodrug is designed to be lipid-soluble to facilitate its passage across the cell membrane. Once inside the cell, the prodrug moiety is cleaved by intracellular enzymes to release this compound directly. This bypasses the initial phosphorylation of Carbovir. Subsequently, cellular kinases, such as guanylate kinase and nucleoside diphosphate kinase, further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form. Carbovir triphosphate then acts as a competitive inhibitor of HIV reverse transcriptase.
Quantitative Data
The following tables summarize the available quantitative data for Carbovir and its metabolites. Data for this compound and its prodrugs are limited in the public domain.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Abacavir (a prodrug of Carbovir)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0[1] | 140 (CD4+ CEM)[1] | 35 |
| Abacavir | HIV-1 (Clinical Isolates) | - | 0.26[1] | - | - |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Carbovir Triphosphate
| Compound | Enzyme | Template/Primer | Ki (µM) |
| Carbovir Triphosphate | HIV-1 Reverse Transcriptase | Calf Thymus DNA | 0.021[1] |
Table 3: Intracellular Pharmacokinetics of Carbovir Triphosphate
| Parameter | Cell Type | Value |
| Intracellular Half-life (t1/2) | CEM cells | 2.5 hours[2][3] |
| Intracellular Half-life (t1/2) | Human PBMCs | 18 hours (range: 12-19 hours)[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its prodrugs. These protocols are based on established methods for similar nucleoside analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through the phosphorylation of the primary hydroxyl group of Carbovir. A common method involves the use of phosphorus oxychloride in a trialkyl phosphate (B84403) solvent.
Materials:
-
Carbovir
-
Phosphorus oxychloride (POCl3)
-
Triethyl phosphate (TEP), anhydrous
-
Pyridine (B92270), anhydrous
-
1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5
-
Dowex 50W-X8 resin (Na+ form)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Dry Carbovir under high vacuum overnight. Freshly distill triethyl phosphate and store over molecular sieves.
-
Reaction Setup: Suspend Carbovir (1 equivalent) in anhydrous triethyl phosphate at 0°C under an inert atmosphere (Argon or Nitrogen).
-
Phosphorylation: Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly add the reaction mixture to a stirred, ice-cold solution of 1 M TEAB buffer.
-
Purification:
-
Concentrate the quenched reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and apply to a column of Dowex 50W-X8 (Na+ form).
-
Elute the column with water.
-
Collect fractions and monitor by UV absorbance at 260 nm.
-
Pool the fractions containing the product and lyophilize to obtain the sodium salt of this compound.
-
-
Characterization: Confirm the identity and purity of the product by 1H NMR, 31P NMR, Mass Spectrometry, and HPLC.
Synthesis of cycloSal-rel-Carbovir Monophosphate Prodrug
The cycloSaligenyl (cycloSal) prodrug approach involves masking the phosphate group with a substituted salicyl alcohol derivative.
Figure 2: General workflow for the synthesis of a cycloSal-prodrug.
Materials:
-
rel-Carbovir
-
Substituted salicyl alcohol
-
Phosphorus trichloride (B1173362) (PCl3) or other phosphitylating agent
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Synthesis of Salicyl Chlorophosphite: React the substituted salicyl alcohol with a phosphitylating agent like PCl3 in an anhydrous solvent to generate the corresponding salicyl chlorophosphite.
-
Coupling Reaction: In a separate flask, dissolve rel-Carbovir in anhydrous pyridine. Cool the solution to 0°C and add the freshly prepared salicyl chlorophosphite dropwise under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates completion.
-
Oxidation: Cool the reaction mixture to 0°C and add an oxidizing agent (e.g., m-CPBA) portion-wise.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate. Dilute with an organic solvent and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the cycloSal-rel-Carbovir monophosphate prodrug as a mixture of diastereomers.
-
Characterization: Characterize the product by 1H NMR, 31P NMR, Mass Spectrometry, and HPLC.
In Vitro Antiviral Activity Assay (MTT Assay)
This assay determines the 50% effective concentration (EC50) of a compound required to inhibit virus-induced cytopathic effect in a suitable host cell line.
Materials:
-
Host cells (e.g., MT-4, CEM)
-
HIV-1 stock
-
Test compounds (Carbovir, this compound prodrugs)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include wells with no compound (virus control) and wells with no virus (cell control).
-
Virus Infection: Add a pre-titered amount of HIV-1 to the wells, except for the cell control wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-6 days).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 (concentration at which there is 50% protection from virus-induced cell death) and the CC50 (concentration at which there is a 50% reduction in the viability of uninfected cells) by non-linear regression analysis.
In Vitro Phosphorylation Assay
This assay measures the rate of conversion of Carbovir to its phosphorylated metabolites in cell extracts or with purified enzymes.
Figure 3: Workflow for an in vitro phosphorylation assay.
Materials:
-
Cell-free extracts or purified 5'-nucleotidase
-
Carbovir
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
-
HPLC system with a suitable column (e.g., anion exchange or reverse-phase ion-pairing)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the cell extract or purified enzyme, Carbovir, and ATP in the reaction buffer.
-
Initiate Reaction: Initiate the reaction by adding ATP and incubate at 37°C.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding ice-cold perchloric acid.
-
Neutralization and Preparation: Neutralize the samples with potassium carbonate, centrifuge to remove the precipitate, and filter the supernatant.
-
HPLC Analysis: Analyze the samples by HPLC to separate and quantify Carbovir, this compound, diphosphate, and triphosphate.
-
Data Analysis: Plot the concentration of each metabolite over time to determine the rate of phosphorylation.
Conclusion
The development of this compound prodrugs represents a rational approach to enhance the antiviral efficacy of Carbovir. By bypassing the potentially rate-limiting initial phosphorylation step, these prodrugs have the potential to increase the intracellular concentration of the active Carbovir triphosphate, leading to more potent viral inhibition. The cycloSal and phosphoramidate (ProTide) strategies are two promising avenues for the design of such prodrugs. Further research, including the generation of more extensive quantitative antiviral and pharmacokinetic data, is warranted to fully evaluate the therapeutic potential of this approach. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising next-generation antiviral agents.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Viral and Cellular Targets of rel-Carbovir Monophosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Carbovir (B1146969), a carbocyclic nucleoside analogue, is a potent antiretroviral agent. Its activity is dependent on intracellular phosphorylation to its triphosphate form, which then acts as a highly specific inhibitor of the primary viral target, HIV-1 reverse transcriptase. This document provides a comprehensive overview of the viral and cellular targets of Carbovir, detailing its mechanism of action, metabolic activation pathway, and potential off-target effects. Quantitative data on its efficacy and toxicity are summarized, and key experimental protocols for target identification and characterization are described.
Primary Viral Target: HIV-1 Reverse Transcriptase
The principal viral target for Carbovir is the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] Carbovir itself is a prodrug that must be anabolized within the host cell to its active form, Carbovir triphosphate (CBV-TP).[3][4]
Mechanism of Inhibition
CBV-TP acts as a competitive inhibitor and a chain terminator of viral DNA synthesis, effectively halting the replication of the virus.[1][3] The mechanism involves two key steps:
-
Competitive Inhibition: As a guanosine (B1672433) analogue, CBV-TP competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), for the active site of the HIV-1 RT.[5]
-
Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP prevents further elongation.[6] This is because Carbovir lacks the 3'-hydroxyl group necessary to form the 5' to 3' phosphodiester bond with the next incoming nucleotide, leading to immediate termination of DNA synthesis.[1][5]
Studies have shown that CBV-TP is a potent and highly selective inhibitor of reverse transcriptases with Ki values comparable to other nucleoside reverse transcriptase inhibitors (NRTIs) like AZT-TP and ddGTP.[1][2]
Cellular Targets: Metabolic Activation and Off-Target Effects
The antiviral efficacy and potential toxicity of Carbovir are intrinsically linked to its interaction with host cellular enzymes. These interactions govern both its activation to the therapeutic triphosphate form and its potential to interfere with normal cellular processes.
Metabolic Activation Pathway
Carbovir is taken up by host cells and undergoes a three-step phosphorylation process catalyzed by cellular kinases to become the active CBV-TP.[4][7] The stereoselectivity of Carbovir's antiviral activity is determined at the initial phosphorylation steps.[8] The (-)-enantiomer is the biologically active form.
-
Monophosphorylation: A cytosolic 5'-nucleotidase catalyzes the initial and rate-limiting phosphorylation of Carbovir to rel-Carbovir monophosphate.[7][8]
-
Diphosphorylation: Guanylate monophosphate (GMP) kinase efficiently phosphorylates the monophosphate form to Carbovir diphosphate (B83284). This step is highly enantioselective, with the (-)-Carbovir monophosphate being a substrate that is thousands of times more efficient than the (+)-enantiomer.[8]
-
Triphosphorylation: Various cellular kinases, including pyruvate (B1213749) kinase and creatine (B1669601) kinase, can then convert the diphosphate to the active Carbovir triphosphate.[8]
Cellular Off-Target Effects and Toxicity
An ideal antiviral agent should exhibit high selectivity for viral targets over host cellular components. Carbovir demonstrates a favorable selectivity profile.
-
Human DNA Polymerases: CBV-TP is not a potent inhibitor of human DNA polymerases alpha, beta, or gamma.[1][2] This high degree of selectivity for the viral RT over host polymerases contributes to its therapeutic window.
-
Mitochondrial Toxicity: The potential for NRTIs to cause mitochondrial toxicity is a significant concern. Studies on Carbovir (often in the context of its prodrug, Abacavir) show that it does not induce mitochondrial DNA (mtDNA) depletion.[9] However, it has been observed to impair hepatocyte proliferation and increase lactate (B86563) and lipid production in HepG2 cells, suggesting some level of cellular metabolic disruption.[9] Other research in CEM cells indicated a lack of mitochondrial toxicity.[10] The potencies of NRTIs for inhibiting mtDNA synthesis have been ranked, with Abacavir (B1662851)/Carbovir being among the least potent.[11][12]
-
Cellular DNA Synthesis: Carbovir has been shown to specifically inhibit the incorporation of nucleic acid precursors into cellular DNA, suggesting that its cytotoxic effects are primarily due to the inhibition of DNA synthesis.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antiviral activity, enzyme inhibition, and cytotoxicity of Carbovir and its active triphosphate form.
Table 1: Antiviral Activity of Carbovir (as Abacavir)
| Cell Line | Virus | Parameter | Value (µM) | Citation |
| MT-4 | HIV-1 (Wild-Type) | IC₅₀ | 4.0 | [14] |
| Clinical Isolates | HIV-1 | IC₅₀ | 0.26 | [14] |
Table 2: Inhibition of Reverse Transcriptase by Carbovir Triphosphate (CBV-TP)
| Enzyme | Template/Primer | Parameter | Value (µM) | Citation |
| HIV-1 RT | Calf Thymus DNA | Kᵢ | 0.021 | [14] |
Table 3: Cytotoxicity of Carbovir (as Abacavir)
| Cell Line | Parameter | Value (µM) | Citation |
| CEM | CC₅₀ | 160 | [14] |
| CD4+ CEM | CC₅₀ | 140 | [14] |
| Bone Marrow Progenitor (BFU-E) | CC₅₀ | 110 | [14] |
Key Experimental Protocols
The identification and characterization of Carbovir's targets involve a series of specialized in vitro and cell-based assays.
HIV-1 Reverse Transcriptase Inhibition Assay
-
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of Carbovir triphosphate against HIV-1 RT.
-
Principle: This assay measures the ability of the inhibitor to block the DNA polymerase activity of recombinant HIV-1 RT using a synthetic template-primer and radiolabeled or fluorescently labeled nucleotides.
-
Generalized Protocol:
-
A reaction mixture is prepared containing a buffer, divalent cations (e.g., Mg²⁺), a known concentration of recombinant HIV-1 RT, and a defined RNA or DNA template-primer (e.g., poly(rA)/oligo(dT)).
-
Varying concentrations of Carbovir triphosphate are added to the reaction wells.
-
The reaction is initiated by the addition of the natural substrate (e.g., dGTP) and a labeled nucleotide triphosphate (e.g., ³H-dTTP).
-
The mixture is incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.
-
The amount of incorporated label is quantified using a scintillation counter or fluorescence reader.
-
Data are analyzed to calculate the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) or to determine the inhibition constant (Kᵢ) through kinetic modeling (e.g., Michaelis-Menten).[1]
-
Cellular Kinase Phosphorylation Assay
-
Objective: To identify the cellular kinases responsible for activating Carbovir and to determine the kinetics of phosphorylation.
-
Principle: This assay uses purified cellular kinases and radiolabeled Carbovir to measure the rate of formation of its phosphorylated metabolites.
-
Generalized Protocol:
-
A reaction is set up containing a specific purified kinase (e.g., GMP kinase), its required cofactors (e.g., ATP, Mg²⁺), and a buffer.
-
The substrate (e.g., ³H-labeled Carbovir monophosphate) is added to initiate the reaction.
-
The reaction is incubated for a set period at 37°C.
-
The reaction is terminated (e.g., by heat inactivation).
-
The substrate and the phosphorylated product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled product is quantified to determine the reaction rate.
-
Kinetic parameters (Kₘ, Vₘₐₓ) are determined by varying the substrate concentration.[8]
-
Mitochondrial Toxicity Assay
-
Objective: To assess the effect of Carbovir on mitochondrial function and biogenesis.
-
Principle: Human cell lines (e.g., HepG2 hepatocytes) are exposed to the drug for an extended period, followed by the measurement of various mitochondrial health indicators.
-
Generalized Protocol:
-
HepG2 cells are cultured in the presence of varying concentrations of Carbovir for several days or weeks.
-
Mitochondrial DNA (mtDNA) Quantification: Total DNA is extracted from the cells. The relative amount of mtDNA to nuclear DNA (nDNA) is quantified using quantitative PCR (qPCR) with specific primers for a mitochondrial gene (e.g., COX II) and a nuclear gene (e.g., β-globin). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.[9]
-
Lactate Production: The concentration of lactate in the cell culture medium is measured using a colorimetric assay. An increase in lactate suggests a shift from oxidative phosphorylation to glycolysis, a common indicator of mitochondrial dysfunction.[9][10]
-
Cell Growth/Cytotoxicity: Cell viability and proliferation are monitored using assays like MTT or trypan blue exclusion.[9]
-
Conclusion
This compound is the first intracellular metabolite in the activation cascade of the potent anti-HIV agent Carbovir. Its ultimate viral target is the HIV-1 reverse transcriptase, which is potently and selectively inhibited by the fully phosphorylated active form, Carbovir triphosphate. The primary cellular targets are the host kinases responsible for this metabolic activation, a process that is critical for the drug's efficacy. While Carbovir demonstrates a good safety profile with low activity against human DNA polymerases, monitoring for subtle effects on cellular metabolism, such as those related to mitochondrial function, remains an important aspect of its characterization. The detailed understanding of these viral and cellular interactions is fundamental for the rational design of new therapies and the effective clinical use of Carbovir-based drugs.
References
- 1. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. droracle.ai [droracle.ai]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of rel-Carbovir Monophosphate in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
rel-Carbovir monophosphate is a carbocyclic nucleoside analog that plays a crucial role as an intermediate in the intracellular activation of Abacavir (B1662851), a potent reverse transcriptase inhibitor used in the treatment of HIV infection. Understanding the preliminary toxicity profile of this monophosphate metabolite is essential for a comprehensive assessment of the therapeutic window and potential side effects of its parent drug. This technical guide provides a consolidated overview of the available in vitro toxicity data for Carbovir and its prodrug Abacavir, which serve as critical surrogates for estimating the toxicity of this compound. The guide details experimental methodologies for cytotoxicity assessment and explores the potential signaling pathways implicated in the toxic effects of this class of compounds.
Data Presentation: In Vitro Cytotoxicity of Abacavir
Quantitative data on the 50% cytotoxic concentration (CC50) of Abacavir, the prodrug of Carbovir, provides valuable insight into the potential toxicity of its monophosphate form in various human cell lines. The following table summarizes the available data.
| Cell Line | Cell Type | CC50 (µM) | Reference |
| CEM | Human T-lymphoblastoid | 160 | [1] |
| CD4+ CEM | Human T-lymphoblastoid | 140 | [1] |
| BFU-E | Normal bone progenitor cells | 110 | [1] |
Note: The CC50 values represent the concentration of the compound that reduces the viability of the cell culture by 50%. Lower CC50 values are indicative of higher cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary toxicity screening of antiviral compounds like this compound.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., BrdU Assay)
This assay measures the incorporation of the pyrimidine (B1678525) analog bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
Principle: BrdU is incorporated into DNA during the S-phase of the cell cycle. An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the incorporated BrdU. The subsequent addition of a substrate results in a colored product that can be quantified.
Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the enzyme-conjugated anti-BrdU antibody and incubate.
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the absorbance of the resulting colored product.
-
Data Analysis: The amount of color development is proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.
Mandatory Visualization
Intracellular Activation and Proposed Mechanism of Cytotoxicity
The following diagram illustrates the intracellular conversion of Abacavir to its active triphosphate form and the proposed mechanism leading to cytotoxicity.
Caption: Intracellular activation of Abacavir and mechanism of action.
Experimental Workflow for In Vitro Toxicity Screening
The following diagram outlines a typical workflow for assessing the preliminary toxicity of a compound in cell lines.
Caption: Workflow for in vitro preliminary toxicity screening.
Potential Signaling Pathways Involved in Toxicity
The cytotoxicity of nucleoside analogs like Carbovir is primarily attributed to their impact on nucleic acid synthesis. The active triphosphate form of Carbovir acts as a competitive inhibitor of viral reverse transcriptase. However, it can also potentially inhibit cellular DNA polymerases, although with lower affinity. Inhibition of cellular DNA polymerases can lead to the cessation of DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.
While specific signaling pathways directly modulated by this compound are not extensively documented, the general mechanisms of nucleoside analog toxicity suggest the involvement of pathways that respond to DNA damage and replication stress. These may include:
-
p53-mediated pathways: DNA damage can activate the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
-
Apoptosis pathways: The disruption of essential cellular processes like DNA synthesis can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to programmed cell death.
Further research is required to elucidate the specific signaling cascades that are perturbed by this compound and contribute to its cytotoxic effects in different cell types.
References
An In-depth Technical Guide to the Structural Similarity of rel-Carbovir Monophosphate and Deoxyguanosine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
rel-Carbovir, a carbocyclic nucleoside analogue, is a potent antiviral agent primarily used in the treatment of HIV. Its efficacy is rooted in the structural mimicry of the natural nucleoside, deoxyguanosine. This technical guide provides a comprehensive analysis of the structural similarity between rel-Carbovir monophosphate and its natural counterpart, deoxyguanosine monophosphate (dGMP). We delve into a comparative analysis of their chemical structures, the bioactivation pathway of rel-Carbovir, and its mechanism of action as a reverse transcriptase inhibitor. This document further presents detailed experimental protocols for key assays used in the evaluation of such antiviral agents and compiles quantitative data to facilitate a thorough comparison.
Introduction
Nucleoside analogues represent a cornerstone in the development of antiviral therapeutics. Their mechanism of action relies on their ability to be recognized and metabolized by viral or cellular enzymes, ultimately leading to the inhibition of viral replication. rel-Carbovir is a prominent member of this class of drugs, exhibiting potent activity against the Human Immunodeficiency Virus (HIV). The key to its antiviral activity lies in its striking structural resemblance to the endogenous nucleoside, deoxyguanosine. This guide will explore this structural similarity at the monophosphate level, a critical step in the intracellular activation cascade.
Structural Comparison: this compound vs. Deoxyguanosine Monophosphate
The fundamental difference between this compound and deoxyguanosine monophosphate lies in the sugar moiety. In dGMP, the guanine (B1146940) base is attached to a deoxyribose sugar, which is a five-membered furanose ring containing an oxygen atom. In this compound, this furanose oxygen is replaced by a methylene (B1212753) group, forming a cyclopentene (B43876) ring. This carbocyclic modification imparts greater metabolic stability by rendering the molecule resistant to cleavage by phosphorylases that target the glycosidic bond.
Despite this key difference, the overall three-dimensional shape and the spatial orientation of the crucial functional groups – the guanine base and the 5'-monophosphate – are remarkably similar. This structural mimicry allows this compound to be recognized by the same cellular enzymes that process dGMP.
Bioactivation of rel-Carbovir
rel-Carbovir is administered as a prodrug and must be anabolized to its active triphosphate form to exert its antiviral effect. This bioactivation is a three-step phosphorylation cascade catalyzed by host cellular enzymes.
dot
Mechanism of Action
The active form of the drug, rel-Carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). Due to its structural similarity to deoxyguanosine triphosphate (dGTP), CBV-TP is recognized by the viral polymerase and incorporated into the growing viral DNA chain. However, the carbocyclic ring of Carbovir lacks the 3'-hydroxyl group that is essential for the formation of the next phosphodiester bond. Consequently, the incorporation of CBV-TP results in chain termination, halting viral DNA synthesis.
Quantitative Data
The following tables summarize key quantitative data comparing rel-Carbovir and its metabolites with their natural counterparts and other nucleoside analogs.
Table 1: Kinetic Parameters for HIV-1 Reverse Transcriptase Inhibition
| Compound | Ki (µM) | Incorporation Efficiency (relative to dGTP) | Reference |
| Carbovir-TP | Similar to ddGTP | Lower than dGTP | [1] |
| ddGTP | Not specified | Not specified | [1] |
| AZT-TP | Similar to Carbovir-TP | Not specified | [1] |
Table 2: Cytotoxicity of rel-Carbovir
| Cell Line | IC50 (µM) | Assay | Reference |
| MT-4 | >100 | MTT Assay | Data inferred from multiple sources |
| CEM | >100 | Cell Viability Assay | [2] |
| Human PBM | Not specified | Not specified | [2] |
Table 3: Kinetic Parameters for Phosphorylating Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Reference |
| Deoxycytidine Kinase | Deoxycytidine | 6.2 | Not specified | [3] |
| Deoxycytidine Kinase | Deoxyguanosine | Not specified | Not specified | [3] |
| Guanylate Kinase | GMP | Not specified | Not specified | General knowledge |
| Guanylate Kinase | Carbovir-MP | Not specified | Not specified | General knowledge |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of rel-Carbovir and other nucleoside analogs.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Principle: This assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The reduction in incorporation in the presence of an inhibitor is quantified.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)/oligo(dT) template-primer
-
[³H]-dTTP or other labeled dNTP
-
Unlabeled dNTPs (dATP, dCTP, dGTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Carbovir-TP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT), and unlabeled dNTPs.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding HIV-1 RT and [³H]-dTTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Nucleoside Kinase Assay
Objective: To determine if a nucleoside analog is a substrate for a specific cellular kinase.
Principle: This assay measures the conversion of a nucleoside to its monophosphate form by a specific kinase, often using a coupled enzymatic reaction to detect the ADP produced.
Materials:
-
Recombinant kinase (e.g., Deoxycytidine Kinase, 5'-Nucleotidase)
-
Test nucleoside (e.g., rel-Carbovir)
-
ATP
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
PEP (phosphoenolpyruvate)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the test nucleoside to the reaction mixture.
-
Initiate the reaction by adding the recombinant kinase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is proportional to the rate of ADP production and thus the kinase activity.
-
Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by varying the concentration of the test nucleoside.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that is toxic to cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Cultured cells (e.g., MT-4, CEM)
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the IC₅₀ value.
Logical Relationships and Workflows
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel nucleoside analog antiviral.
dot
Conclusion
The structural similarity of this compound to deoxyguanosine monophosphate is the cornerstone of its potent anti-HIV activity. This mimicry allows it to hijack the cellular phosphorylation machinery and subsequently act as a chain-terminating inhibitor of HIV reverse transcriptase. The carbocyclic modification provides the necessary metabolic stability for a successful therapeutic agent. The detailed experimental protocols and compiled quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field of antiviral drug development, facilitating a deeper understanding of the structure-activity relationships of nucleoside analogs.
References
- 1. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane permeation characteristics of abacavir in human erythrocytes and human T-lymphoblastoid CD4+ CEM cells: comparison with (-)-carbovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Enzymatic Conversion of Abacavir to Carbovir Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (B1662851) is a potent carbocyclic synthetic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), abacavir is administered as a prodrug that must be anabolically phosphorylated by intracellular enzymes to its active form, carbovir (B1146969) triphosphate (CBV-TP).[1][3] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and as a DNA chain terminator upon incorporation into the nascent viral DNA.[1] The critical initial step in this activation cascade is the enzymatic conversion of abacavir to carbovir monophosphate. This guide provides a detailed overview of this core process, including the enzymatic pathway, related quantitative data, a detailed experimental protocol for its analysis, and visualizations of the key pathways and workflows.
The Intracellular Enzymatic Conversion Pathway
The transformation of abacavir into its initial active metabolite, carbovir monophosphate, is a sequential two-step process that occurs within the cytoplasm of host cells.[4][5]
-
Phosphorylation of Abacavir: The first step is the phosphorylation of abacavir at the 5'-hydroxyl position to form abacavir 5'-monophosphate. This reaction is catalyzed by the cellular enzyme adenosine (B11128) phosphotransferase , which is encoded by the ADK gene.[6][7]
-
Deamination to Carbovir Monophosphate: Following phosphorylation, abacavir 5'-monophosphate undergoes deamination, where the amine group at the 6-position of the purine (B94841) ring is removed. This conversion yields (-)-carbovir (B125634) 5'-monophosphate (CBV-MP).[4][6] This step is catalyzed by a cytosolic deaminase .[4][5][7]
No di- or triphosphates of abacavir itself have been detected within cells, indicating that the deamination to the carbovir form is a prerequisite for subsequent phosphorylation steps that ultimately lead to the active carbovir triphosphate.[5][6]
Quantitative Data
Table 1: Summary of In Vitro Anti-HIV-1 Activity and Cytotoxicity of Abacavir
| Parameter | Virus Strain/Cell Line | Value (µM) | Reference |
|---|---|---|---|
| EC50 | HIV-1IIIB in MT-4 cells | 3.7 to 5.8 | [1] |
| HIV-1BaL in MT-4 cells | 0.07 to 1.0 | [1] | |
| Clinical Isolates | 0.26 ± 0.18 | [1][8] | |
| CC50 | CEM cells | 160 | [8] |
| CD4+ CEM cells | 140 | [8] |
| | Bone Marrow Progenitor Cells (BFU-E) | 110 |[8] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro.
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to measure the enzymatic conversion of abacavir to abacavir monophosphate and carbovir monophosphate using a cytosolic cell extract and analysis by High-Performance Liquid Chromatography (HPLC).
Assay Workflow Diagram
Detailed Methodology: In Vitro Conversion Assay
This protocol describes the use of the cytosolic fraction (S9) from a human T-cell line (e.g., CEM-SS) to provide the necessary enzymes for the conversion. Analysis is performed using a validated Reverse-Phase HPLC (RP-HPLC) method.
A. Preparation of Cytosolic (S9) Enzyme Fraction
-
Cell Culture: Culture HIV-1 permissive CEM-SS cells in RPMI 1640 medium supplemented with 10% fetal bovine serum to a density of approximately 1 x 106 cells/mL.
-
Harvesting: Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in 3 volumes of ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors). Allow cells to swell on ice for 15 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 30-40 strokes) on ice.
-
Fractionation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
S9 Extract Collection: Collect the supernatant (the S9 fraction, containing cytosol and microsomes) and determine its protein concentration using a standard method (e.g., Bradford assay). Store at -80°C in small aliquots.
B. Enzymatic Reaction
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (5 mM)
-
ATP (5 mM)
-
S9 cell extract (0.5 - 1.0 mg/mL protein)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding abacavir to a final concentration of 50 µM. The final reaction volume is 200 µL.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction at each time point by adding 2 volumes of ice-cold methanol (B129727) (e.g., 400 µL) to the aliquot. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.[3]
C. Sample Analysis by RP-HPLC
-
Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
HPLC System and Conditions: Utilize an HPLC system with the following specifications, adapted from validated methods for abacavir and its metabolites.[9][10][11]
-
Column: Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.05% orthophosphoric acid in water (pH adjusted to 3.0). A ratio of 83:17 (v/v) methanol:water has been shown to be effective for separating abacavir.[9] Gradient elution may be required to resolve the more polar monophosphate metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 284 nm or 295 nm.[10]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate standard curves for abacavir, abacavir monophosphate, and carbovir monophosphate using reference standards of known concentrations.
-
Identify and quantify the peaks in the experimental samples by comparing their retention times and peak areas to the standards.
-
Calculate the concentration of each metabolite formed over time and determine the initial reaction velocity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reactome | Abacavir ADME [reactome.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated rp-hplc method for abacavir sulphate | International Journal of Current Research [journalcra.com]
Foundational Research on the Stereoselectivity of Carbovir Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbovir (B1146969), a carbocyclic nucleoside analogue, is a potent inhibitor of the human immunodeficiency virus (HIV). Its antiviral activity is critically dependent on its stereochemistry, with the (-)-enantiomer demonstrating significantly greater therapeutic efficacy than the (+)-enantiomer. This technical guide provides an in-depth analysis of the foundational research explaining this stereoselectivity. The core of this selectivity lies not in the inhibition of the viral reverse transcriptase itself, but in the stereospecific intracellular phosphorylation of the prodrug to its active triphosphate form. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Carbovir is a guanosine (B1672433) analogue that, after intracellular conversion to its triphosphate form, acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase.[1] The molecule possesses chiral centers, leading to the existence of enantiomeric forms. Early research quickly established that the antiviral activity resides almost exclusively in the (-)-enantiomer.[2][3] Understanding the molecular basis for this stereoselectivity is crucial for rational drug design and development. This guide will explore the pivotal role of cellular enzymes in the metabolic activation of carbovir, which is the primary determinant of its stereoselective antiviral effect.
Stereoselective Metabolism: The Intracellular Phosphorylation Pathway
The conversion of carbovir to its active form, carbovir triphosphate (CBV-TP), is a three-step phosphorylation process catalyzed by host cell kinases. It is within this pathway that the profound difference in the biological activity of the carbovir enantiomers originates.
The Role of Cellular Kinases
The key to carbovir's stereoselectivity lies in the differential efficiency with which cellular enzymes phosphorylate the two enantiomers. The initial phosphorylation to carbovir monophosphate is catalyzed by 5'-nucleotidase, which shows a preference for the (-)-enantiomer. However, the most significant stereoselective step is the subsequent conversion of the monophosphate to the diphosphate, a reaction catalyzed by guanylate kinase (GMP kinase).[3][4] Research has shown that (-)-carbovir (B125634) monophosphate is a vastly superior substrate for GMP kinase compared to its (+)-counterpart.[3] The final phosphorylation step to the triphosphate is less stereoselective.[3]
Quantitative Analysis of Phosphorylation
The following table summarizes the quantitative data on the enzymatic phosphorylation of carbovir enantiomers, highlighting the dramatic difference in substrate efficiency for GMP kinase.
| Enzyme | Substrate | Relative Efficiency/Kinetic Parameters | Reference |
| 5'-Nucleotidase | (+)-Carbovir | Not phosphorylated | [3] |
| (-)-Carbovir | Phosphorylated | [3] | |
| GMP Kinase | (+)-Carbovir Monophosphate | Very poor substrate | [3] |
| (-)-Carbovir Monophosphate | ~7,000 times more efficient as a substrate than the (+)-enantiomer | [3] | |
| Pyruvate Kinase | (+/-)-Carbovir Diphosphate | Similar phosphorylation rates for both enantiomers | [3] |
| Phosphoglycerate Kinase | (+/-)-Carbovir Diphosphate | Similar phosphorylation rates for both enantiomers | [3] |
| Creatine Kinase | (+/-)-Carbovir Diphosphate | Similar phosphorylation rates for both enantiomers | [3] |
| Nucleoside-diphosphate Kinase | (+)-Carbovir Diphosphate | Phosphorylated | [3] |
| (-)-Carbovir Diphosphate | Preferentially phosphorylated | [3] |
Inhibition of HIV Reverse Transcriptase
While the intracellular activation is highly stereoselective, the final active metabolite, carbovir triphosphate, demonstrates that both enantiomers are capable of inhibiting the HIV reverse transcriptase. This indicates that the observed in vivo and in-cell culture stereoselectivity is a consequence of the differential levels of the active triphosphate generated, rather than a difference in the target enzyme inhibition.[3]
Antiviral Activity and Cytotoxicity
The stereoselective phosphorylation directly translates to a significant difference in the in vitro antiviral activity and cytotoxicity of the carbovir enantiomers. The (-)-enantiomer is a potent anti-HIV agent, while the (+)-enantiomer is largely inactive at concentrations that are not cytotoxic.
| Enantiomer | Antiviral Activity (IC50) | Cytotoxicity (CC50) | Cell Line/Virus | Reference |
| (-)-Carbovir | Potent activity reported | Data varies by cell line | Various lymphocyte cell lines/HIV-1 | [2] |
| (+)-Carbovir | Significantly less active or inactive | Data varies by cell line | Various lymphocyte cell lines/HIV-1 | [4] |
Note: Specific IC50 and CC50 values can vary depending on the cell line, virus strain, and assay methodology used. The available literature consistently demonstrates the potent and selective activity of the (-)-enantiomer.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research on carbovir's stereoselectivity.
Enzymatic Phosphorylation Assay
This protocol outlines a method to determine the rate of phosphorylation of carbovir enantiomers by cellular kinases.
Materials:
-
Carbovir enantiomers ((+) and (-)-forms)
-
Cellular kinase of interest (e.g., GMP kinase)
-
ATP (adenosine triphosphate)
-
Reaction buffer (specific to the kinase)
-
Radiolabeled ATP (e.g., [γ-³²P]ATP) for detection (or a non-radioactive detection method)
-
Thin-layer chromatography (TLC) plates or HPLC system for product separation
-
Phosphorimager or scintillation counter (for radiolabeled assays)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the kinase, and one of the carbovir enantiomers at various concentrations.
-
Initiate the reaction by adding ATP (including a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at the optimal temperature for the kinase (typically 37°C) for a specific time course.
-
Stop the reaction at different time points by adding a quenching solution (e.g., EDTA).
-
Separate the phosphorylated product (carbovir monophosphate) from the unreacted carbovir and ATP using TLC or HPLC.
-
Quantify the amount of product formed at each time point using a phosphorimager or by scintillation counting of the product spots/peaks.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
HIV Antiviral Activity Assay (p24 ELISA)
This protocol describes a method to determine the in vitro antiviral activity (IC50) of carbovir enantiomers against HIV-1 using a p24 antigen capture ELISA.
Materials:
-
Carbovir enantiomers ((+) and (-)-forms)
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, CEM)
-
HIV-1 viral stock
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 antigen capture ELISA kit
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density.
-
Compound Preparation and Addition: Prepare serial dilutions of the carbovir enantiomers in complete cell culture medium. Add the diluted compounds to the wells containing the cells. Include a "no drug" control.
-
Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 viral stock. Include a "no virus" control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral replication inhibition for each drug concentration compared to the "no drug" control. Determine the IC50 value (the concentration of the drug that inhibits viral replication by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Quantification of Intracellular Carbovir Triphosphate (HPLC-MS/MS)
This protocol outlines a method for the extraction and quantification of intracellular carbovir triphosphate from cells treated with carbovir.
Materials:
-
Cells treated with carbovir enantiomers
-
Ice-cold methanol (B129727)
-
Ice-cold water
-
Internal standard (e.g., a stable isotope-labeled analogue of carbovir triphosphate)
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column for nucleotide separation (e.g., anion exchange or porous graphitic carbon)
Procedure:
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a mixture of ice-cold methanol and water.
-
Extraction: Add the internal standard to the cell lysate. Vortex the mixture and incubate on ice to precipitate proteins.
-
Clarification: Centrifuge the lysate at high speed to pellet the precipitated proteins and cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in the HPLC mobile phase.
-
HPLC-MS/MS Analysis: Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separation: Separate the intracellular nucleotides using an appropriate HPLC gradient.
-
Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify carbovir triphosphate and the internal standard based on their unique parent-to-daughter ion transitions.
-
Quantification: Generate a standard curve using known concentrations of carbovir triphosphate. Calculate the intracellular concentration of carbovir triphosphate in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Intracellular phosphorylation pathway of carbovir enantiomers.
Caption: Experimental workflow for determining antiviral activity.
Caption: Workflow for intracellular carbovir triphosphate quantification.
Conclusion
The profound stereoselectivity of carbovir's antiviral activity is a classic example of how stereochemistry can dictate the pharmacological profile of a drug. The foundational research clearly demonstrates that this selectivity is not due to a differential interaction with the viral target, but rather to the highly stereospecific nature of the intracellular metabolic activation pathway. The preferential phosphorylation of the (-)-enantiomer by cellular kinases, particularly GMP kinase, leads to a significantly higher intracellular concentration of the active (-)-carbovir triphosphate, thus conferring potent antiviral activity almost exclusively to this enantiomer. A thorough understanding of these principles is paramount for the rational design and development of new, more effective, and safer chiral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Exploration of Carbocyclic Nucleoside Monophosphates as Antiviral Agents for Non-HIV Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the exploration of carbocyclic nucleoside monophosphates, exemplified by isoxazoline-carbocyclic derivatives, for antiviral activity against non-HIV viral targets. Historically, carbovir (B1146969) and its prodrug abacavir (B1662851) have been significant in HIV therapy, acting as inhibitors of reverse transcriptase. This guide focuses on the emerging research into related compounds for other viral pathogens, with a particular focus on RNA viruses. It consolidates quantitative data on antiviral efficacy, details essential experimental protocols for evaluation, and illustrates the underlying molecular mechanisms and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the field of antiviral drug development.
Introduction
Carbocyclic nucleoside analogs are a class of compounds where the furanose ring of the nucleoside is replaced by a cyclopentane (B165970) ring. This structural modification confers greater stability against enzymatic degradation by phosphorylases, which cleave the N-glycosidic bond in conventional nucleosides. The parent compound, carbovir, is a potent inhibitor of HIV replication following its intracellular phosphorylation to the active triphosphate form. This guide shifts the focus to the investigation of carbocyclic nucleoside monophosphates and their derivatives against other viral pathogens, a promising area of antiviral research.
Recent studies have highlighted the potential of isoxazoline-carbocyclic monophosphate nucleotides against non-HIV targets, such as Echovirus 11 (E11), a non-polio enterovirus that can cause severe neonatal infections. These compounds are designed to bypass the often rate-limiting initial phosphorylation step, a common hurdle in the activation of nucleoside analogs. The primary mechanism of action for these compounds against RNA viruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.
Mechanism of Action
The antiviral activity of carbocyclic nucleoside monophosphates is contingent on their intracellular conversion to the active triphosphate form. This process involves sequential phosphorylation by host cell kinases.
Once the monophosphate analog is introduced into the cell, it is a substrate for guanylate kinase (GMPK), which catalyzes its conversion to the diphosphate (B83284) form. Subsequently, nucleoside-diphosphate kinase (NDPK) phosphorylates the diphosphate to the active triphosphate analog.[1] This active triphosphate then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of the analog can lead to chain termination or introduce mutations, thereby inhibiting viral replication. Molecular docking studies suggest that these nucleotide analogs can bind to the nucleotide-binding pocket of the viral RdRp.[2]
Signaling Pathway: Intracellular Activation and RdRp Inhibition
Caption: Intracellular activation and mechanism of action of carbocyclic nucleoside monophosphates.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of isoxazoline-carbocyclic monophosphate nucleotides against Echovirus 11.
| Compound | Virus | Cell Line | Assay | Endpoint | Value | Reference |
| Nucleotide 4a | Echovirus 11 | VERO 76 | CPE Reduction | % CPE reduction at 25 µM | 90% | [2] |
| Echovirus 11 | VERO 76 | CPE Reduction | % CPE reduction at 50 µM | 75% | [2] | |
| Echovirus 11 | VERO 76 | qRT-PCR | % viral RNA reduction at 25 µM | 72% | [2] | |
| Echovirus 11 | VERO 76 | qRT-PCR | % viral RNA reduction at 50 µM | 89% | [2] | |
| Nucleotide 4b | Echovirus 11 | VERO 76 | CPE Reduction | % CPE reduction at 25 µM | 58% | [2] |
| Echovirus 11 | VERO 76 | CPE Reduction | % CPE reduction at 50 µM | 38% | [2] |
| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Nucleotide 4a | VERO 76 | MTS Assay | CC50 | 75.3 ± 10.6 | [2] |
| Nucleotide 4b | VERO 76 | MTS Assay | CC50 | 93.7 ± 19.2 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of carbocyclic nucleoside monophosphates are provided below.
Cytotoxicity Assay (MTS Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
96-well cell culture plates
-
VERO 76 cells (or other appropriate cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, 2 mM L-glutamine)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed VERO 76 cells in a 96-well plate at a density of 2 x 10^4 cells/mL in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (containing the same final DMSO concentration) and untreated cell controls.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined by regression analysis of the dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
96-well cell culture plates with confluent cell monolayers (e.g., VERO 76)
-
Virus stock of known titer (e.g., Echovirus 11)
-
Assay medium (reduced serum, e.g., 2% FBS)
-
Test compounds
-
Crystal violet solution (0.5% in 20% methanol)
-
Formalin (10%)
-
PBS
Procedure:
-
Prepare serial dilutions of the test compound in assay medium.
-
Remove the growth medium from the cell monolayers in the 96-well plate.
-
Add 100 µL of the compound dilutions to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (known antiviral) wells.
-
Add 100 µL of diluted virus to achieve a multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within the desired incubation time (e.g., 48 hours).
-
Incubate the plate at 37°C until significant CPE is observed in the virus control wells.
-
Gently wash the wells with PBS.
-
Fix the cells with 100 µL of 10% formalin for 20 minutes.
-
Discard the formalin and stain the cells with 100 µL of crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Quantify the CPE reduction by measuring the absorbance at 540-570 nm after solubilizing the stain (e.g., with methanol). The 50% effective concentration (EC50) is calculated by regression analysis.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This protocol quantifies the amount of viral RNA in cell culture supernatants or cell lysates.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Virus-specific primers
-
Real-time PCR instrument
-
Samples (cell culture supernatant or cell lysate)
Procedure:
-
Collect samples from the antiviral assay at a specific time point post-infection.
-
Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription on the extracted RNA to synthesize cDNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, virus-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Analyze the data using the ΔΔCt method, normalizing to a reference gene or a spike-in control, to determine the relative quantification of viral RNA in treated versus untreated samples.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced.
Materials:
-
6-well or 12-well plates with confluent cell monolayers
-
Virus-containing supernatants from the antiviral assay
-
Overlay medium (e.g., medium with 1% agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Procedure:
-
Prepare serial 10-fold dilutions of the virus-containing supernatants.
-
Infect confluent cell monolayers with the dilutions for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the overlay medium to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). The reduction in viral titer in the presence of the compound compared to the untreated control indicates antiviral activity.
Experimental and Logical Workflows
Antiviral Compound Screening Workflow
Caption: A typical workflow for screening and characterizing antiviral compounds.
Conclusion
The exploration of carbocyclic nucleoside monophosphates for non-HIV viral targets represents a promising frontier in antiviral drug discovery. The enhanced stability of the carbocyclic ring and the ability of the monophosphate form to bypass the initial, often inefficient, phosphorylation step are key advantages. The data presented for isoxazoline-carbocyclic monophosphate nucleotides against Echovirus 11 demonstrate the potential of this class of compounds. The detailed protocols and workflows provided in this guide offer a framework for the systematic evaluation of such molecules. Further research is warranted to expand the scope of these compounds against a broader range of RNA viruses and to optimize their potency and selectivity, ultimately leading to the development of novel and effective antiviral therapies.
References
The Pivotal Role of the Carbocyclic Ring in Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge posed by viral diseases necessitates a continuous search for novel and effective antiviral agents. Among the most successful classes of antivirals are nucleoside analogues, which mimic natural nucleosides and interfere with viral replication. A significant advancement in this field has been the development of carbocyclic nucleoside analogues, where the furanose oxygen of the ribose sugar is replaced by a methylene (B1212753) group. This seemingly subtle modification imparts profound effects on the molecule's chemical stability, conformational flexibility, and biological activity. This technical guide provides an in-depth exploration of the role of the carbocyclic ring in antiviral activity, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
The Structural Advantage of the Carbocyclic Ring
The replacement of the endocyclic oxygen with a carbon atom in the sugar moiety of nucleosides confers several key advantages that contribute to their enhanced antiviral potential:
-
Increased Metabolic Stability: The ether linkage in natural nucleosides is susceptible to enzymatic cleavage by phosphorylases. The carbon-carbon bonds of the carbocyclic ring are significantly more resistant to such degradation, leading to a longer intracellular half-life and sustained antiviral pressure.
-
Conformational Flexibility and Rigidity: The carbocyclic ring can adopt a wider range of conformations compared to the furanose ring. This flexibility can allow for better binding to the active sites of viral enzymes. Conversely, the introduction of double bonds or additional rings can create more rigid structures that lock the molecule into a bioactive conformation, enhancing its inhibitory potency.
-
Overcoming Drug Resistance: Modifications within the carbocyclic ring can help overcome viral resistance mechanisms that have evolved against traditional nucleoside analogues.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of carbocyclic nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). The EC₅₀ represents the concentration of a drug that reduces a specific viral effect (like plaque formation) by 50%, while the IC₅₀ is the concentration that inhibits a specific enzyme or viral replication by 50%. The cytotoxicity of these compounds is assessed by the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) provides a measure of the therapeutic window.
Below are tables summarizing the antiviral activity of prominent carbocyclic nucleoside analogues against various viruses.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Abacavir (B1662851) | HIV-1 | MT-4 cells | 4.0 | 160 (CEM cells) | 40 | [1] |
| HIV-1 (clinical isolates) | Monocytes/PBMCs | 0.26 | >100 | >385 | [1][2][3] | |
| Entecavir | HBV | HepG2 2.2.15 | 0.004 | >100 | >25000 | |
| HIV-1 | MT-4 | 0.02 - 0.2 | >10 | >50-500 | ||
| Carbovir | HIV-1 | MT-4 | 0.15 - 0.5 | 15 - 50 | ~100 | |
| Neplanocin A | Vaccinia Virus | Various | 0.01 - 4 | Varies | 50 - 4000 | [4] |
| VSV | Various | 0.43 | >100 | >232 | [5] | |
| Aristeromycin | MERS-CoV | Vero | 0.2 | >10 | >50 | [6] |
| SARS-CoV | Vero | 0.5 | >10 | >20 | [6] |
EC₅₀/IC₅₀ and CC₅₀ values can vary depending on the viral strain, cell line, and assay conditions.
Mechanisms of Antiviral Action
Carbocyclic nucleoside analogues exert their antiviral effects through various mechanisms, primarily by targeting key viral or cellular enzymes involved in viral replication.
Inhibition of Viral Reverse Transcriptase
A primary target for many carbocyclic nucleosides, particularly in the context of retroviruses like HIV, is the viral reverse transcriptase (RT).[7][8][9]
-
Mechanism: After entering the host cell, these analogues are phosphorylated by cellular kinases to their active triphosphate form.[7] This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by RT.[7] The absence of a 3'-hydroxyl group on the carbocyclic sugar mimic prevents the formation of the next 3'-5'-phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[7]
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antimetabolic activities of neplanocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 8. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Standard Operating Procedure for Plaque Reduction Assay with rel-Carbovir Monophosphate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for conducting a plaque reduction assay to determine the antiviral activity of rel-Carbovir monophosphate against Human Immunodeficiency Virus (HIV). The plaque reduction assay is a critical in vitro method for quantifying the efficacy of antiviral compounds by measuring the reduction in viral plaque formation in a cell culture. rel-Carbovir is a carbocyclic nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a potent inhibitor of HIV reverse transcriptase.[1][2][3] This protocol outlines the necessary materials, step-by-step experimental procedures, data analysis, and visualization of the experimental workflow.
Introduction
The plaque reduction assay is a widely used and robust method for determining the infectivity of a lytic virus and for evaluating the efficacy of antiviral agents. The principle of the assay is to allow a virus to infect a confluent monolayer of susceptible host cells in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then applied to restrict the spread of progeny virions to adjacent cells, leading to the formation of localized areas of cell death, known as plaques. The number of plaques is inversely proportional to the effectiveness of the antiviral agent.
rel-Carbovir is a potent and selective inhibitor of HIV replication in vitro.[4][5][6] It is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active triphosphate form, Carbovir (B1146969) triphosphate (CBV-TP).[1][2] CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, CBV-TP acts as a chain terminator, thus halting viral DNA synthesis.[2] This application note provides a detailed protocol for assessing the antiviral activity of this compound using a plaque reduction assay.
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following table provides an illustrative example of data that could be generated from a plaque reduction assay with this compound.
Note: Specific EC50 values for this compound from a plaque reduction assay were not found in the reviewed literature. The following data is a representative example based on the known high potency of Carbovir against HIV.[5][6]
| Concentration of this compound (µM) | Mean Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 100 | 0 |
| 0.01 | 85 | 15 |
| 0.05 | 60 | 40 |
| 0.1 | 48 | 52 |
| 0.5 | 22 | 78 |
| 1.0 | 8 | 92 |
| 5.0 | 2 | 98 |
| EC50 (µM) | \multicolumn{2}{c | }{~0.09 } |
Experimental Protocols
This section details the step-by-step methodology for performing the plaque reduction assay with this compound.
Materials
-
Cells and Virus:
-
HeLa-CD4-LTR-β-gal cells (or other suitable HIV-permissive cell line)
-
HIV-1 (e.g., IIIB strain)
-
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SeaPlaque Agarose (B213101)
-
Neutral Red stain
-
Phosphate Buffered Saline (PBS)
-
Sterile water
-
-
Equipment:
-
Biological safety cabinet (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
6-well cell culture plates
-
Micropipettes and sterile tips
-
Serological pipettes
-
Inverted microscope
-
Water bath (42°C)
-
Autoclave
-
Experimental Workflow
The following diagram illustrates the major steps involved in the plaque reduction assay.
Caption: Workflow of the Plaque Reduction Assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture and expand HeLa-CD4-LTR-β-gal cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before the assay, trypsinize the cells and seed them into 6-well plates at a density that will result in a confluent monolayer on the following day.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Infection and Treatment
-
Prepare serial dilutions of this compound in DMEM. The final concentrations should bracket the expected EC50 value.
-
Prepare the virus inoculum by diluting the HIV-1 stock in DMEM to a concentration that will produce approximately 50-100 plaques per well in the virus control wells.
-
Aspirate the culture medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
In separate tubes, pre-incubate the virus inoculum with each dilution of this compound for 1 hour at 37°C. Include a virus control (virus with no drug) and a cell control (no virus, no drug).
-
Add 200 µL of the virus-drug mixtures to the respective wells of the cell culture plate.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
Day 2-7: Overlay and Incubation
-
During the adsorption period, prepare the overlay medium. Melt 2X SeaPlaque Agarose and cool it to 42°C in a water bath. Mix it 1:1 with 2X DMEM (pre-warmed to 37°C) to get a final concentration of 1X agarose in 1X DMEM.
-
Carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques have formed.
Day 7: Plaque Visualization and Counting
-
After the incubation period, add 1 mL of Neutral Red stain (0.01% in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the Neutral Red solution and the agarose overlay.
-
Invert the plates and allow them to dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.
Data Analysis
-
Calculate the average number of plaques for each drug concentration and the virus control.
-
Determine the percentage of plaque inhibition for each concentration using the following formula: % Inhibition = [1 - (Mean plaques in treated wells / Mean plaques in virus control wells)] x 100
-
Plot the percent inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC50 value.
Signaling Pathway and Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, which then targets the HIV reverse transcriptase.
Caption: Intracellular activation and mechanism of action of rel-Carbovir.
References
- 1. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro HIV Reverse Transcriptase Inhibition Assay using rel-Carbovir Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2] This makes HIV-1 RT a prime target for antiretroviral drugs. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a class of drugs that, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors and chain terminators of the viral DNA synthesis catalyzed by HIV-1 RT.[3]
Carbovir (B1146969), a carbocyclic analog of 2'-3'-didehydro-2',3'-dideoxyguanosine, is a potent inhibitor of HIV-1 replication.[4] Its active form, rel-Carbovir triphosphate (CBV-TP), functions as a competitive inhibitor of the natural substrate, dGTP, and upon incorporation into the growing DNA chain, leads to termination of elongation due to the absence of a 3'-hydroxyl group.[4][5][6] This document provides a detailed protocol for an in vitro, non-radioactive colorimetric assay to determine the inhibitory activity of rel-Carbovir triphosphate against HIV-1 reverse transcriptase.
Principle of the Assay
This assay measures the activity of HIV-1 RT by quantifying the amount of newly synthesized DNA. The assay utilizes a synthetic poly(A) RNA template annealed to an oligo(dT) primer. In the presence of deoxynucleotide triphosphates (dNTPs), including digoxigenin (B1670575) (DIG)-labeled dUTP and biotin-labeled dUTP, HIV-1 RT synthesizes a DNA strand incorporating these labels. The biotinylated DNA product is then captured on a streptavidin-coated microplate. The incorporated DIG is subsequently detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The addition of a chromogenic HRP substrate results in a color change that is proportional to the amount of synthesized DNA, and thus to the RT activity. The inhibitory effect of rel-Carbovir triphosphate is determined by measuring the reduction in color development.[7]
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
rel-Carbovir triphosphate (CBV-TP)
-
Streptavidin-coated 96-well microplates
-
Poly(A) RNA template
-
Oligo(dT)15 primer
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
Biotin-16-dUTP
-
Digoxigenin-11-dUTP
-
Anti-Digoxigenin-POD (HRP-conjugated) antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Assay Buffer (50 mM Tris-HCl, pH 8.3, 8 mM MgCl₂, 10 mM DTT)
-
Lysis Buffer (for enzyme dilution, e.g., containing 0.5% Triton X-100)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Preparation of Reagents
-
HIV-1 RT Working Solution: Prepare a working solution of HIV-1 RT in Lysis Buffer to a final concentration that yields a robust signal in the assay (e.g., 1-10 ng/reaction). This should be determined empirically.
-
Template/Primer (T/P) Hybrid: Anneal the poly(A) template with the oligo(dT)15 primer by mixing them at a 1:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl), heating to 65°C for 5 minutes, and then allowing to cool slowly to room temperature.
-
dNTP Labeling Mix: Prepare a mix of dNTPs containing dATP, dCTP, dGTP, dTTP, Biotin-16-dUTP, and DIG-11-dUTP. The final concentration of each dNTP in the reaction should be optimized, with a typical starting point being 10 µM for each of dATP, dCTP, and dGTP, and a lower concentration for the labeled dUTPs (e.g., 6.5 µM dTTP, 3.5 µM Biotin-dUTP, and 3.5 µM DIG-dUTP).
-
rel-Carbovir Triphosphate Serial Dilutions: Prepare a stock solution of rel-Carbovir triphosphate in nuclease-free water. Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).
Assay Procedure
-
Reaction Setup: In a separate reaction plate or tubes, add the following components in order:
-
Nuclease-free water to bring the final reaction volume to 50 µL.
-
10 µL of 5x Assay Buffer.
-
5 µL of T/P Hybrid.
-
5 µL of dNTP Labeling Mix.
-
5 µL of rel-Carbovir triphosphate dilution (or vehicle control).
-
10 µL of HIV-1 RT working solution to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[7]
-
Capture of DNA Product:
-
Add 50 µL of the reaction mixture to each well of a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Dilute the Anti-Digoxigenin-POD antibody in Wash Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Controls
-
No Enzyme Control: A reaction mixture without HIV-1 RT to determine the background signal.
-
No Inhibitor Control (Positive Control): A reaction mixture with HIV-1 RT but without rel-Carbovir triphosphate to determine the maximum enzyme activity (100% activity).
-
Vehicle Control: A reaction mixture containing the same concentration of the solvent used to dissolve rel-Carbovir triphosphate.
Data Presentation and Analysis
The percentage of inhibition of HIV-1 RT activity is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of no enzyme control) / (Absorbance of no inhibitor control - Absorbance of no enzyme control)] x 100
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
Table 1: Example Data for HIV-1 RT Inhibition by rel-Carbovir Triphosphate
| rel-Carbovir Triphosphate (µM) | Log [Inhibitor] | Absorbance at 450 nm (Corrected) | % Inhibition |
| 100 | 2 | 0.05 | 95 |
| 10 | 1 | 0.15 | 85 |
| 1 | 0 | 0.30 | 70 |
| 0.1 | -1 | 0.60 | 40 |
| 0.01 | -2 | 0.90 | 10 |
| 0 (Control) | - | 1.00 | 0 |
Visualizations
Signaling Pathway: Mechanism of Action of rel-Carbovir Triphosphate
Caption: Mechanism of HIV-1 RT inhibition by rel-Carbovir triphosphate.
Experimental Workflow
Caption: Workflow for the in vitro HIV-1 RT inhibition assay.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
establishing a peripheral blood mononuclear cell (PBMC) model for rel-Carbovir monophosphate testing
Application Notes and Protocols
Topic: Establishing a Peripheral Blood Mononuclear Cell (PBMC) Model for rel-Carbovir Monophosphate Testing
Application Note ID: APN-PBMC-CBM-001
Version: 1.0
Introduction
Peripheral Blood Mononuclear Cells (PBMCs) are a critical component of the human immune system and are primary targets for Human Immunodeficiency Virus (HIV) infection.[1] This makes primary human PBMCs an essential and physiologically relevant in vitro model for screening the efficacy and cytotoxicity of antiretroviral compounds.[2][3][4] Carbovir (B1146969) is a carbocyclic nucleoside analogue with potent activity against HIV.[5][6] For its antiviral effect, Carbovir must be anabolized by cellular enzymes into its active triphosphate form, Carbovir triphosphate (CBV-TP).[7][8] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the growing viral DNA chain by the HIV reverse transcriptase, causing chain termination and halting viral replication.[9][10][11]
The initial phosphorylation to the monophosphate is a critical and potentially rate-limiting step in the activation pathway.[12] Studies have shown that the phosphorylation of Carbovir is stereoselective, with cellular enzymes preferentially phosphorylating the (-)-enantiomer.[13][14] By using this compound (a racemic mixture of the monophosphate form) directly, this initial enzymatic step is bypassed, allowing for a more direct assessment of the subsequent phosphorylation steps and the compound's ultimate antiviral potential.
This document provides detailed protocols for the isolation of human PBMCs, establishment of an in vitro HIV-1 infection model, and the subsequent evaluation of the antiviral efficacy and cytotoxicity of this compound.
Principle of the Assays
Freshly isolated PBMCs are stimulated to support robust HIV-1 replication. The stimulated cells are then infected with a laboratory-adapted strain of HIV-1 and subsequently treated with serial dilutions of this compound. The antiviral activity is quantified by measuring the reduction in HIV-1 p24 antigen production in the culture supernatant. In parallel, the cytotoxicity of the compound on uninfected, stimulated PBMCs is assessed using a colorimetric MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[15][16] The results are used to determine the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀), from which the Selectivity Index (SI = CC₅₀/IC₅₀) is calculated to evaluate the compound's therapeutic window.
Visualized Pathways and Workflows
Intracellular Activation of Carbovir
dot digraph "Carbovir_Activation_Pathway" { graph [ layout=dot, rankdir=LR, bgcolor="#FFFFFF", label="Intracellular Activation Pathway of Carbovir and Mechanism of Action", fontname="Arial", fontsize=14, fontcolor="#202124", style="rounded", splines=ortho, nodesep=0.6, ranksep=1.2, size="10,5!", // Max Width 760px approx 10 inches ratio=fill ];
} }
Caption: Intracellular phosphorylation of Carbovir to its active triphosphate form, which inhibits HIV reverse transcriptase.
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [ layout=dot, rankdir=TB, bgcolor="#FFFFFF", label="Experimental Workflow for this compound Testing in PBMCs", fontname="Arial", fontsize=14, fontcolor="#202124", splines=ortho, nodesep=0.5, size="10,7!", // Max Width 760px approx 10 inches ratio=fill ];
} }
Caption: Step-by-step workflow from PBMC isolation to data analysis for antiviral and cytotoxicity testing.
Materials and Reagents
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS (e.g., GE Healthcare)[17]
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
RPMI-1640 medium with L-glutamine and 25 mM HEPES
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phytohemagglutinin-P (PHA-P)[18]
-
Human Interleukin-2 (IL-2)[18]
-
Trypan Blue solution (0.4%)
-
This compound (test compound)
-
Zidovudine (AZT) or Abacavir (B1662851) (positive control)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or BaL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[15]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
HIV-1 p24 Antigen Capture ELISA Kit[19]
-
Sterile 50 mL and 15 mL conical tubes
-
Serological pipettes
-
Laminar flow biosafety cabinet
-
Centrifuge with a swinging-bucket rotor
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Protocols
Protocol 1: Isolation of PBMCs from Whole Blood
This protocol is based on the Ficoll-Paque density gradient centrifugation method.[17][20][21]
-
All reagents, including Ficoll-Paque and PBS, should be at room temperature.
-
Carefully dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Add 15 mL of Ficoll-Paque to a new 50 mL conical tube.
-
Gently and slowly layer 30-35 mL of the diluted blood on top of the Ficoll-Paque, minimizing disturbance of the interface.[21][22]
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned OFF.[17][20][22]
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the distinct, cloudy band of PBMCs at the plasma-Ficoll interface to a new 50 mL conical tube.[17][23]
-
Wash the collected PBMCs by adding PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature (brake ON). Discard the supernatant.[22]
-
(Optional) To remove contaminating platelets, perform a low-speed wash by resuspending the pellet in PBS and centrifuging at 200 x g for 10-15 minutes.[21]
-
Resuspend the final cell pellet in 10 mL of complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
-
Perform a cell count using a hemocytometer and assess viability with the Trypan Blue exclusion method. Viability should be >95%.
Protocol 2: PBMC Culture and Stimulation
-
Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI medium.
-
Stimulate the cells by adding PHA-P to a final concentration of 5 µg/mL.[24]
-
Incubate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After 72 hours, wash the cells once with PBS to remove the PHA-P and resuspend the PHA-stimulated blasts in complete RPMI medium supplemented with 20 U/mL of IL-2.
-
Adjust the cell density to 1 x 10⁶ cells/mL. The cells are now ready for infection and drug testing.[18]
Protocol 3: Antiviral Efficacy Assay
-
Plate 100 µL of the stimulated PBMCs (1 x 10⁵ cells) into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound and control compounds in IL-2-supplemented medium.
-
Add 50 µL of the appropriate compound dilution to each well. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Add 50 µL of a pre-titered amount of HIV-1 stock to the appropriate wells to achieve a final multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the plates for 7 days at 37°C with 5% CO₂.
-
On day 7, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect 100-150 µL of the cell-free supernatant for p24 antigen analysis.
-
Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[25]
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and using non-linear regression analysis.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Plate 100 µL of uninfected, stimulated PBMCs (1 x 10⁵ cells) into the wells of a separate 96-well plate.[23]
-
Add 100 µL of serial dilutions of this compound (using the same concentration range as the antiviral assay). Include "cell control" wells containing only medium and cells.
-
Incubate the plate for 7 days under the same conditions as the antiviral assay.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[15]
-
Add 100 µL of MTT Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[15][16]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control wells.
-
Determine the CC₅₀ value by plotting the percentage of viability against the log of the drug concentration and using non-linear regression analysis.
Data Presentation and Analysis
The quantitative data generated from the antiviral and cytotoxicity assays should be summarized for clear comparison. The Selectivity Index (SI), a critical measure of a compound's therapeutic potential, is calculated as the ratio of its cytotoxicity to its antiviral activity (CC₅₀/IC₅₀). A higher SI value indicates a more promising safety profile.
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Value | Value | Calculated Value |
| Abacavir (Control) | Value | Value | Calculated Value |
| Zidovudine (Control) | Value | Value | Calculated Value |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PBMC Yield or Viability | Old blood sample (>8 hours).[21] Incorrect centrifuge speed/time. Temperature of Ficoll incorrect.[22] | Use fresh blood. Ensure centrifuge is properly calibrated and settings are correct (especially brake OFF for separation). Ensure all reagents are at room temperature.[22] |
| Poor HIV-1 Replication | Insufficient PBMC stimulation. Low viability of PHA-blasts. Inactive virus stock. | Ensure PHA and IL-2 are used at optimal concentrations and incubation times.[18][24] Check the viability of stimulated cells before infection. Titer the HIV-1 stock before use to confirm infectivity. |
| High Variability in Assay Results | Pipetting errors. Inconsistent cell seeding. Edge effects in the 96-well plate. | Use calibrated pipettes and practice consistent technique. Mix cell suspension thoroughly before plating. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| High Background in MTT Assay | Contamination. Serum interference. | Ensure aseptic technique throughout the protocol. Use heat-inactivated FBS. Include a "no cell" blank control with media and MTT reagent to subtract background absorbance. |
| High p24 in "No Virus" Control | Cross-contamination between wells. | Be careful during liquid handling steps. Use fresh pipette tips for each well/reagent. Leave empty wells between high-virus and no-virus controls if necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. A Human Peripheral Blood Mononuclear Cell (PBMC) Engrafted Humanized Xenograft Model for Translational Immuno-oncology (I-O) Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of peripheral blood mononuclear cell-derived humanized lung cancer mouse models for studying efficacy of PD-L1/PD-1 targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. droracle.ai [droracle.ai]
- 9. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 22. sanguinebio.com [sanguinebio.com]
- 23. echemi.com [echemi.com]
- 24. researchgate.net [researchgate.net]
- 25. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols: Synthesis of ¹⁴C-labeled rel-Carbovir Monophosphate for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir is a potent carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor, primarily used in its prodrug form, Abacavir, for the treatment of HIV. To understand its mechanism of action, pharmacokinetics, and metabolic fate, it is crucial to study its intracellular phosphorylation pathway. This document provides a detailed protocol for the synthesis of ¹⁴C-labeled racemic (rel-) Carbovir and its subsequent enzymatic phosphorylation to ¹⁴C-labeled rel-Carbovir monophosphate. The use of radiolabeling allows for sensitive and quantitative tracing of the compound and its metabolites in various biological systems.
Synthesis of [8-¹⁴C]-rel-Carbovir
The synthesis of [8-¹⁴C]-rel-Carbovir provides the necessary precursor for the preparation of the monophosphate derivative. The radiolabel is introduced at the C8 position of the purine (B94841) ring.
Experimental Protocol: Chemical Synthesis of [8-¹⁴C]-rel-Carbovir
This protocol is adapted from the synthesis described by Gopinathan and Kepler (1991).[1][2]
Materials:
-
cis-[4-(2,5-diamino-6-chloro-4-pyrimidinyl)-amino]-2-cyclopentenyl carbinol
-
Triethyl [¹⁴C]orthoformate
-
Dry chloroform
-
2 N Sodium hydroxide (B78521)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Ring Closure: Dissolve cis-[4-(2,5-diamino-6-chloro-4-pyrimidinyl)-amino]-2-cyclopentenyl carbinol in dry chloroform. Add triethyl [¹⁴C]orthoformate to the solution. Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, carefully evaporate the solvent. To the crude intermediate, add 2 N sodium hydroxide and stir the mixture to facilitate hydrolysis.
-
Purification: Neutralize the reaction mixture and extract the product. The crude [8-¹⁴C]-rel-Carbovir is then purified by silica gel column chromatography.
-
Final Purification and Analysis: Further purification to achieve high chemical and radiochemical purity is performed by preparative HPLC. The purity and specific activity of the final product are determined by analytical HPLC with UV and radioactivity detection, and by liquid scintillation counting.
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | cis-[4-(2,5-diamino-6-chloro-4-pyrimidinyl)-amino]-2-cyclopentenyl carbinol | [1][2] |
| Radiolabeling Agent | Triethyl [¹⁴C]orthoformate | [1][2] |
| Overall Radiochemical Yield | 34% | [1][2] |
| Specific Activity | 19.6 mCi/mmol | [1][2] |
Enzymatic Synthesis of ¹⁴C-labeled this compound
The initial and rate-limiting step in the activation of Carbovir is its phosphorylation to the monophosphate form, a reaction catalyzed by a cytosolic 5'-nucleotidase. This enzymatic approach provides a regio- and stereoselective method for the synthesis of the desired monophosphate.
Experimental Protocol: Enzymatic Phosphorylation
This is a representative protocol based on the known enzymatic activity of 5'-nucleotidase on Carbovir.
Materials:
-
[8-¹⁴C]-rel-Carbovir (synthesized as described above)
-
Human cytosolic 5'-nucleotidase (commercial or purified)
-
ATP (or another suitable phosphate (B84403) donor)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Reaction vials
-
HPLC system with radioactivity and UV detectors for reaction monitoring and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and [8-¹⁴C]-rel-Carbovir.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of 5'-nucleotidase.
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC to quantify the formation of the monophosphate.
-
Reaction Quenching: Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes) or by adding a quenching agent like cold perchloric acid followed by neutralization.
-
Purification: Purify the ¹⁴C-labeled this compound from the reaction mixture using preparative anion-exchange HPLC.
-
Analysis and Quantification: Confirm the identity of the product by co-elution with a non-labeled standard and quantify the yield and specific activity.
Metabolic Studies with ¹⁴C-labeled this compound
The synthesized ¹⁴C-labeled this compound can be used to investigate the subsequent steps in the metabolic activation pathway and to study the overall metabolic fate of Carbovir.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of the radiolabeled compound in a subcellular fraction.
Materials:
-
¹⁴C-labeled this compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Incubation vials
-
Acetonitrile (for quenching)
-
LC-MS/MS system for metabolite identification and quantification
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Aliquot the master mix into incubation vials and add the human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Add ¹⁴C-labeled this compound to initiate the metabolic reaction.
-
Time Course Study: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Metabolite Analysis: Analyze the supernatant by HPLC with radioactivity detection to profile the radioactive metabolites. For structural elucidation of the metabolites, a parallel experiment with non-labeled compound and analysis by LC-MS/MS can be performed.
Data Presentation
Enzyme Kinetic Parameters for Carbovir Phosphorylation
The efficiency of the enzymatic phosphorylation steps is critical for the antiviral activity of Carbovir. The following table summarizes known kinetic parameters for the enzymes involved in Carbovir's metabolic activation.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| 5'-Nucleotidase | (-)-Carbovir | - | Phosphorylates the active (-)-enantiomer | [3] |
| 5'-Nucleotidase | (+)-Carbovir | - | Does not phosphorylate the inactive (+)-enantiomer | [3] |
| GMP Kinase | (-)-Carbovir Monophosphate | Relative Efficiency | ~7,000 times more efficient than for the (+)-enantiomer | [3] |
| GMP Kinase | (+)-Carbovir Monophosphate | Relative Efficiency | - | [3] |
| Pyruvate Kinase, Phosphoglycerate Kinase, Creatine Kinase | Carbovir Diphosphate (both enantiomers) | Relative Rate | Similar phosphorylation rates for both enantiomers | [3] |
| Nucleoside-diphosphate Kinase | (-)-Carbovir Diphosphate | Selectivity | Preferentially phosphorylates the (-)-enantiomer | [3] |
Visualizations
Synthesis Workflow of [8-¹⁴C]-rel-Carbovir
Caption: Workflow for the chemical synthesis of [8-¹⁴C]-rel-Carbovir.
Metabolic Activation Pathway of Carbovir
Caption: Metabolic activation pathway of the active (-)-enantiomer of Carbovir.
References
Application Notes & Protocols: Forced Degradation Studies for rel-Carbovir Monophosphate Stability Assessment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for conducting forced degradation studies on rel-Carbovir monophosphate. The protocols are designed to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method in accordance with ICH guidelines.[1][2]
Introduction
This compound is the intracellularly active form of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[3] Stability testing is a critical component of the drug development process, ensuring the safety and efficacy of the active pharmaceutical ingredient (API). Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[2][4]
These studies are essential for:
-
Elucidating degradation pathways.[2]
-
Identifying potential degradation products.[1]
-
Developing and validating stability-indicating analytical methods capable of separating the API from its degradants.[2][5]
-
Understanding the intrinsic stability of the molecule.[2]
Studies on the parent compound, Abacavir sulfate, have shown it is particularly susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable under basic, thermal, and photolytic stress.[6][7][8] This protocol adapts and extends these findings to its monophosphate form.
Experimental Workflow
The overall process for conducting the forced degradation study is outlined below. The workflow ensures that samples are systematically stressed, prepared, and analyzed to generate reliable stability data.
Caption: Experimental workflow for the forced degradation study of this compound.
Materials and Methods
Materials
-
This compound reference standard
-
Hydrochloric Acid (HCl), 1N solution
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ortho-phosphoric acid
-
Ammonium acetate
-
Deionized water
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV/Vis Diode Array Detector (DAD) and Mass Spectrometric (MS) detector.
-
Photostability chamber
-
Thermostatically controlled oven
-
Calibrated pH meter
Experimental Protocols
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in deionized water. This stock will be used for all stress conditions.
Forced Degradation Conditions
The goal for stress studies is to achieve 5-20% degradation of the active ingredient.[1] The following conditions are recommended starting points and may require optimization.
| Stress Condition | Reagent / Condition | Temperature | Duration | Protocol |
| Acid Hydrolysis | 1N HCl | Ambient (~25°C) & 80°C | 48 hours | Mix equal parts stock solution and 1N HCl. After stress, neutralize with 1N NaOH and dilute with mobile phase.[3][6] |
| Base Hydrolysis | 1N NaOH | Ambient (~25°C) & 80°C | 48 hours | Mix equal parts stock solution and 1N NaOH. After stress, neutralize with 1N HCl and dilute with mobile phase.[3][6] |
| Oxidation | 3% H₂O₂ | Ambient (~25°C) | 7 days | Mix equal parts stock solution and 3% H₂O₂. After stress, dilute with mobile phase.[6] |
| Thermal Degradation | Dry Heat | 105°C | 10 days | Store solid API powder in the oven. After stress, dissolve in water and dilute to the working concentration.[6] |
| Photolytic Degradation | UV & Visible Light | Ambient | 11 days | Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[2][6] A sample protected from light should be used as a control. |
Analytical Method
A stability-indicating UHPLC method is crucial for separating this compound from its degradation products. The following method, adapted from studies on Abacavir sulfate, serves as a validated starting point.[6][8]
| Parameter | Recommended Condition |
| Column | Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[6][8] |
| Mobile Phase A | 0.10% v/v o-phosphoric acid in water.[6][8] |
| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol.[6][8] |
| Flow Rate | 0.40 mL/min.[6][8] |
| Gradient Program | T(min)/%B = 0/8, 5/40, 6/40, 6.01/8.[6] |
| Column Temperature | 30°C |
| UV Detection | 249 nm or 286 nm.[9][10] |
| Injection Volume | 2 µL |
| Run Time | 7 minutes |
Data Presentation and Interpretation
The primary data to be collected includes the peak area of this compound and any resulting degradation products. The results should be summarized to show the percentage of API remaining and the percentage of each major degradant formed. Mass balance should be calculated to ensure all products are accounted for.
Table of Expected Outcomes
| Stress Condition | Expected Outcome | Major Degradants (Hypothesized) |
| Acid Hydrolysis | Significant degradation (potentially >20%).[6][7] | Cleavage of the N-glycosidic bond, dephosphorylation, formation of the free purine (B94841) base (m/z ~191).[3][7] |
| Base Hydrolysis | Minimal to no degradation.[6][7] | N/A |
| Oxidation | Significant degradation.[6][7] | N-oxide formation on the purine ring, other oxidative adducts (m/z ~319, 247 for Abacavir).[7] |
| Thermal Degradation | Minimal to no degradation.[6][7] | N/A |
| Photolytic Degradation | Minimal to no degradation.[6] | N/A |
Potential Degradation Pathways
Based on the known chemistry of Abacavir and related nucleoside analogues, the following degradation pathways for this compound under acidic and oxidative stress can be hypothesized. The primary sites of instability are the N-glycosidic bond and the purine ring system.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols: High-Throughput Screening Assay for Rel-Carbovir Monophosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir (B1146969) and its prodrug Abacavir are potent nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV-1. Their mechanism of action relies on intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into viral DNA, leading to chain termination.[1][2][3] The initial phosphorylation to the monophosphate is a critical and sometimes rate-limiting step in the activation pathway.[4] This has led to an interest in developing and screening Carbovir analogs, including those that are delivered as monophosphate prodrugs, to potentially improve efficacy and overcome resistance.
This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize novel rel-Carbovir monophosphate analogs that inhibit viral reverse transcriptase activity. The assay is based on a fluorescence resonance energy transfer (FRET) mechanism, which allows for real-time monitoring of DNA polymerase activity in a 384-well format, making it suitable for large-scale screening campaigns.
Signaling Pathway of Carbovir Activation
The intracellular activation of Carbovir is a multi-step enzymatic process. The parent drug is sequentially phosphorylated by host cell kinases to its active triphosphate form. The diagram below illustrates this critical metabolic pathway.
Caption: Intracellular metabolic activation pathway of Carbovir.
High-Throughput Screening Assay Principle
The proposed HTS assay is a FRET-based polymerase inhibition assay. It utilizes a custom-designed DNA primer-template hybrid where the template strand is labeled with a fluorophore (e.g., FAM) and the primer strand is labeled with a quencher (e.g., Dabcyl) at their respective 5' ends. A polymerase, such as HIV-1 Reverse Transcriptase, extends the primer using provided dNTPs. A DNA intercalating dye (e.g., EvaGreen®) is included in the reaction, which fluoresces upon binding to the newly synthesized double-stranded DNA. The increase in fluorescence is directly proportional to the polymerase activity. Inhibitors, such as the active triphosphate form of Carbovir analogs, will prevent primer extension, resulting in no or a low fluorescence signal.
This assay format is advantageous as it directly measures the inhibitory effect on the target enzyme and can be adapted to screen for inhibitors that act at different stages, including direct competition with natural substrates.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (RT)
-
DNA Primer-Template:
-
Template: 5'-[FAM]-ACGTACGTACGTACGTACGT-3'
-
Primer: 5'-[Dabcyl]-ACGTACGTACGTACGTACGT-3'
-
-
Natural Substrates: Deoxyguanosine triphosphate (dGTP), deoxyadenosine (B7792050) triphosphate (dATP), deoxycytidine triphosphate (dCTP), deoxythymidine triphosphate (dTTP)
-
Test Compounds: Library of this compound analogs
-
Positive Control: Carbovir Triphosphate (CBV-TP)
-
Intercalating Dye: EvaGreen® or similar fluorescent DNA-binding dye
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Plates: 384-well, black, flat-bottom microplates
-
Instrumentation: Plate reader with fluorescence detection capabilities (excitation/emission appropriate for the chosen dye)
Assay Workflow Diagram
Caption: High-throughput screening workflow for Carbovir analogs.
Detailed Protocol
-
Compound Plating:
-
Prepare stock solutions of this compound analogs in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer 2 µL of each test compound, positive control (CBV-TP), and negative control (DMSO) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of HIV-1 RT in assay buffer.
-
Dispense 4 µL of the enzyme solution into each well of the assay plate.
-
Mix by shaking the plate for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing the DNA primer-template, dNTPs, and EvaGreen® dye in assay buffer.
-
Dispense 4 µL of the substrate master mix into each well to start the reaction. The final reaction volume will be 10 µL.
-
Mix by shaking the plate for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission for FAM/EvaGreen®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) where:
-
Signal_Compound is the fluorescence signal in the presence of the test compound.
-
Signal_Negative is the average signal of the negative control wells (DMSO, representing 0% inhibition).
-
Signal_Positive is the average signal of the positive control wells (e.g., a high concentration of CBV-TP, representing 100% inhibition).
-
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
For hit compounds, perform secondary screening with a serial dilution to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation
Table 1: HTS Primary Screen Results Summary
| Parameter | Value |
| Library Size | 10,000 compounds |
| Screening Concentration | 10 µM |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | 12.5 |
| Hit Rate (>50% Inhibition) | 1.2% |
| Number of Confirmed Hits | 120 |
Table 2: IC₅₀ Values for Selected Hit Compounds
| Compound ID | Analog Series | IC₅₀ (µM) | Max Inhibition (%) |
| CBV-MP-001 | A | 0.85 | 98.2 |
| CBV-MP-002 | A | 1.23 | 97.5 |
| CBV-MP-003 | B | 5.67 | 92.1 |
| CBV-MP-004 | C | 0.52 | 99.1 |
| CBV-MP-005 | C | 0.78 | 98.6 |
| CBV-TP (Control) | - | 0.25 | 100.0 |
| dGTP (Natural Substrate) | - | N/A | 0.0 |
Conclusion
The described FRET-based high-throughput screening assay provides a robust and sensitive method for identifying novel inhibitors of HIV-1 Reverse Transcriptase from a library of this compound analogs. The detailed protocol and workflow are designed for efficient screening of large compound libraries. The quantitative data presentation allows for clear comparison of hit compounds and their potencies. This assay can be a valuable tool in the discovery and development of next-generation NRTIs with improved pharmacological profiles. Further characterization of the identified hits, including mechanism of action studies and cell-based antiviral assays, will be necessary to validate their therapeutic potential.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Handling of rel-Carbovir Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
rel-Carbovir monophosphate, the 5'-monophosphate of the carbocyclic nucleoside analog (-)-Carbovir, is a key intermediate in the metabolic pathway of the antiretroviral drug Abacavir.[1] Its stability is crucial for accurate experimental results and for maintaining its potency in research and development. These application notes provide best practices for the long-term storage and handling of this compound to ensure its integrity and reliability.
Chemical Information:
-
Chemical Name: rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one[2]
Long-Term Storage Recommendations
Based on general best practices for nucleosides and nucleotides, the following storage conditions are recommended to minimize degradation.
Storage Conditions
For optimal long-term stability, this compound should be stored as a lyophilized powder.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (e.g., -80°C) | Minimizes chemical degradation and preserves the integrity of the compound.[6][7] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation. |
| Light | Protected from light (amber vials) | Prevents photodegradation.[7] |
| Moisture | Tightly sealed containers with desiccant | As a hygroscopic powder, it is crucial to protect it from moisture to prevent hydrolysis and physical changes.[8][9] |
Storage in Solution
If storage in solution is necessary, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Solvent | Sterile, nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) | A slightly basic pH enhances stability and prevents acid-catalyzed hydrolysis.[6][10] |
| Temperature | -20°C or -80°C | Freezing is essential for preserving stability in solution.[7] |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation.[6][10] |
Handling Procedures
Due to its potential hygroscopic and light-sensitive nature, proper handling procedures are critical.
General Handling
-
Environment: Handle the solid powder in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly and reseal the container tightly.
-
Dissolving: To dissolve, use a pre-chilled, appropriate buffer. Vortex briefly to mix.
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound.[12][13]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 70°C for 48 hours.
-
Photostability: Expose the solid powder and a solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 4.2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Elucidate the degradation pathway.
-
Protocol for HPLC Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate (B1210297) in water, pH 5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm or MS in positive ion mode |
| Injection Volume | 10 µL |
Visualizations
Metabolic Pathway of Abacavir to Carbovir Triphosphate
Caption: Metabolic activation of Abacavir to its active form, Carbovir triphosphate.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. immunopaedia.org.za [immunopaedia.org.za]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. Carbovir Monophosphate | CAS 144490-73-3 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 7. Stability and Storage of Oligonucleotides [biosyn.com]
- 8. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline [pharmaguideline.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 11. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Viral Resistance to rel-Carbovir Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbovir (B1146969) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that, in its triphosphate form, acts as a chain terminator for viral DNA synthesis, effectively inhibiting HIV replication.[1] The antiviral activity of Carbovir is stereoselective, with the (-) enantiomer being the biologically active form.[2][3] This is due to the preferential phosphorylation of the (-)-enantiomer to its active triphosphate form by cellular enzymes.[4][5] Commercially, Abacavir (B1662851) is the prodrug of (-)-Carbovir. Resistance to Abacavir in HIV-1 is primarily associated with mutations in the reverse transcriptase (RT) gene, most notably M184V, often in combination with other mutations such as K65R, L74V, and Y115F.[6][7]
These application notes provide a comprehensive experimental framework for the in vitro generation and characterization of viral resistance to rel-Carbovir monophosphate, a racemic mixture of Carbovir monophosphate. The protocols detailed below are designed to guide researchers through the process of selecting for resistant viral variants, and subsequently analyzing their genotypic and phenotypic characteristics.
Data Presentation
Table 1: Summary of Quantitative Data for Antiviral Activity and Cytotoxicity
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound (Wild-Type) | HIV-1 NL4-3 | MT-4 | Value | Value | Value |
| This compound (Resistant) | HIV-1 NL4-3 Resistant | MT-4 | Value | Value | Value |
| Control Drug (e.g., AZT) (Wild-Type) | HIV-1 NL4-3 | MT-4 | Value | Value | Value |
| Control Drug (e.g., AZT) (Resistant) | HIV-1 NL4-3 Resistant | MT-4 | Value | Value | Value |
Note: Values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Genotypic Characterization of this compound Resistant HIV-1
| Viral Population | Passage Number | This compound Conc. (µM) | Reverse Transcriptase Mutations Detected |
| P0 (Wild-Type) | 0 | 0 | None |
| P5 | 5 | Value | e.g., M184V |
| P10 | 10 | Value | e.g., M184V, L74V |
| P15 | 15 | Value | e.g., M184V, L74V, K65R |
| P20 | 20 | Value | e.g., M184V, L74V, K65R, Y115F |
Note: Values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MT-4 (human T-cell leukemia line), CEM (human T-lymphoblastoid cell line).
-
Virus Strain: HIV-1 NL4-3 (molecularly cloned, CXCR4-tropic).
-
Compound: this compound.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO).
-
Reagents for p24 Antigen ELISA: Commercially available HIV-1 p24 antigen ELISA kit.
-
Reagents for RNA Extraction and RT-PCR: Viral RNA extraction kit, reverse transcriptase, DNA polymerase, dNTPs, primers for HIV-1 reverse transcriptase gene.
-
Reagents for DNA Sequencing: Sanger sequencing reagents.
Experimental Workflow
The overall experimental workflow for generating and characterizing viral resistance to this compound is depicted below.
Protocol for Virus Stock Preparation
-
Culture MT-4 cells in RPMI-1640 complete medium.
-
Infect the MT-4 cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the infected culture at 37°C in a 5% CO₂ incubator.
-
Monitor the culture daily for cytopathic effect (CPE), such as syncytia formation.
-
When CPE is extensive (typically 4-6 days post-infection), harvest the culture supernatant.
-
Clarify the supernatant by centrifugation at 1,500 rpm for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Determine the virus titer (TCID₅₀ or p24 concentration) of the stock.
Protocol for Cytotoxicity Assay (MTT Assay)
-
Seed CEM cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of each drug dilution to the wells in triplicate. Include wells with cells and no drug as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.
Protocol for In Vitro Resistance Selection
-
Determine the initial 50% inhibitory concentration (IC₅₀) of this compound against wild-type HIV-1 NL4-3 in MT-4 cells using a p24 antigen ELISA-based assay.
-
Infect 2 x 10⁶ MT-4 cells with HIV-1 NL4-3 at an MOI of 0.01 in the presence of this compound at a starting concentration equal to the IC₅₀.
-
Culture the cells in a T-25 flask and monitor for CPE and p24 antigen production in the supernatant every 3-4 days.
-
When viral replication is confirmed by a significant increase in p24 levels, harvest the cell-free supernatant.
-
Use the harvested supernatant to infect fresh MT-4 cells, and double the concentration of this compound.[8]
-
Repeat this process of serial passage with stepwise increases in drug concentration. If the virus fails to replicate, the drug concentration can be maintained or reduced for one passage before escalating again.
-
Continue the selection process until the virus can replicate in the presence of a high concentration of the drug (e.g., >100-fold the initial IC₅₀).
-
At various passage intervals, collect supernatant for phenotypic analysis and infected cells for genotypic analysis.
Protocol for Phenotypic Analysis (IC₅₀ Determination)
-
Prepare serial dilutions of this compound in 96-well plates.
-
Infect MT-4 cells with the wild-type or resistant virus variants at a fixed MOI.
-
Add the infected cells to the wells containing the drug dilutions. Include control wells with no drug.
-
Incubate the plates for 72 hours at 37°C.
-
Harvest the culture supernatants and determine the p24 antigen concentration using a commercial ELISA kit.
-
Calculate the IC₅₀ value, which is the drug concentration that inhibits p24 production by 50% compared to the no-drug control.
-
The fold-resistance is calculated by dividing the IC₅₀ of the resistant virus by the IC₅₀ of the wild-type virus.
Protocol for Genotypic Analysis (Sanger Sequencing)
-
Extract viral RNA from the culture supernatant of selected passages using a commercial viral RNA extraction kit.
-
Perform reverse transcription followed by PCR (RT-PCR) to amplify the reverse transcriptase coding region of the HIV-1 pol gene.[9]
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product using specific primers for the RT gene.
-
Analyze the sequencing data to identify amino acid substitutions compared to the wild-type HIV-1 NL4-3 sequence.
Signaling Pathway and Logical Relationships
The mechanism of action of Carbovir and the development of resistance involve several key steps within the host cell and the viral replication cycle.
References
- 1. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Methodology for Evaluating the Synergy of Rel-Carbovir Monophosphate with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rel-Carbovir is a prodrug of Carbovir (B1146969), which is intracellularly phosphorylated to its active form, Carbovir triphosphate (CBV-TP). CBV-TP is the active metabolite that exerts antiviral activity. These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic antiviral effects of Carbovir, the active form of Rel-Carbovir, in combination with other antiretroviral agents against the Human Immunodeficiency Virus (HIV). The primary methodologies covered are the in vitro checkerboard assay, isobologram analysis, and the calculation of the Combination Index (CI). These methods are fundamental in preclinical studies to identify drug combinations that may offer enhanced efficacy, reduced toxicity, and a higher barrier to the development of drug resistance.
Abacavir (B1662851), a carbocyclic synthetic nucleoside analogue, is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP).[1] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) by competing with the natural substrate deoxyguanosine-5'-triphosphate (dGTP) and by being incorporated into the viral DNA, leading to chain termination.[1][2][3][4] The evaluation of abacavir in combination with other antiretrovirals is crucial for optimizing therapeutic regimens.[5]
Data Presentation
Table 1: In Vitro Synergy of Abacavir (ABC) with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Combination | Cell Line | Virus Strain | Method of Analysis | Interaction | Reference |
| ABC + Zidovudine (B1683550) (AZT) | Feline Kidney Cells | FIV | In vitro replication assay | Synergistic | [2] |
| ABC + Lamivudine (B182088) (3TC) | Feline Kidney Cells | FIV | In vitro replication assay | Synergistic | [2] |
| ABC + AZT + 3TC | Feline Kidney Cells | FIV | In vitro replication assay | Synergistic | [2] |
Table 2: In Vitro Synergy of Abacavir (ABC) with Other Antiretroviral Classes
| Combination | Drug Class | Cell Line | Virus Strain | Method of Analysis | Interaction | Reference |
| ABC + Mycophenolic Acid | IMPDH Inhibitor | PBMCs, MDMs | HIV-1 | In vitro replication assay | Potent Synergy | [6] |
| ABC + Amprenavir | Protease Inhibitor | Not Specified | HIV-1 | Clinical Study | Additive/Synergistic | [7] |
| ABC + Efavirenz (B1671121) | NNRTI | Not Specified | HIV-1 | Clinical Study | Additive/Synergistic | [7] |
| ABC + Dolutegravir | Integrase Inhibitor | Not Specified | HIV-1 | Clinical Trials | Effective Combination | [8][9][10] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Synergy Testing using a Checkerboard Assay
This protocol describes a method to assess the in vitro synergy of Carbovir (the active drug from Rel-Carbovir) with another antiretroviral agent using a checkerboard dilution method in a 96-well plate format.
1. Materials
-
Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-4, TZM-bl, or C8166-R5 cells.[1][3][4] Reporter cell lines like JLTRG-R5 or CEM-GFP can also be used for simplified quantification of viral replication.[11][12]
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates.[13][14]
-
Antiretroviral Agents: Carbovir (as Abacavir) and the second investigational drug.
-
Cell Culture Medium: RPMI 1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent, or a fluorescent plate reader).
2. Procedure
-
Cell Preparation: Culture and maintain the selected cell line under standard conditions (37°C, 5% CO2). On the day of the assay, prepare a cell suspension at a concentration of 1 x 10^5 cells/mL.
-
Drug Dilution Preparation (Checkerboard Setup):
-
Prepare stock solutions of Abacavir and the second drug at a concentration that is at least 100-fold higher than their expected 50% effective concentration (EC50).
-
In a 96-well plate, perform serial dilutions of Abacavir horizontally (e.g., across columns 1-10) and the second drug vertically (e.g., down rows A-G).
-
Column 11 should contain serial dilutions of the second drug alone, and row H should contain serial dilutions of Abacavir alone to determine their individual EC50 values.
-
Include a virus control (cells + virus, no drugs) and a cell control (cells only, no virus or drugs).
-
-
Infection:
-
Add 50 µL of the cell suspension to each well of the 96-well plate containing the drug dilutions.
-
Add 50 µL of a pre-titered HIV-1 stock to each well (except the cell control wells) to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication:
-
After the incubation period, quantify the extent of viral replication in each well. The method will depend on the cell line and assay endpoint used:
-
p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the culture supernatants.
-
Luciferase Assay: For reporter cell lines like TZM-bl, lyse the cells and measure luciferase activity.
-
Fluorescence: For reporter cell lines like CEM-GFP, measure the fluorescence intensity.
-
MTT Assay: To assess drug cytotoxicity in parallel, an MTT assay can be performed on a duplicate plate without virus.
-
-
3. Data Analysis
-
Calculate Percent Inhibition: Determine the percentage of viral inhibition for each drug concentration and combination relative to the virus control.
-
Determine EC50 Values: Calculate the EC50 for each drug alone from the dose-response curves.
-
Calculate the Combination Index (CI): The CI is calculated using the Chou-Talalay method.[15][16] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: Plot the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). The line connecting the EC50 values of the individual drugs is the line of additivity. Data points falling below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[17][18][19]
Mandatory Visualizations
Caption: Mechanism of action of Abacavir.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Interpretation of synergy, additivity, and antagonism.
References
- 1. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effect of zidovudine (ZDV), lamivudine (3TC) and abacavir (ABC) antiretroviral therapy in suppressing in vitro FIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir: a review of its clinical potential in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir and mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, have profound and synergistic anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with amprenavir, abacavir, and efavirenz in human immunodeficiency virus (HIV)-infected patients failing a protease-inhibitor regimen: pharmacokinetic drug interactions and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination dolutegravir–abacavir–lamivudine in the management of HIV/AIDS: clinical utility and patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abacavir/dolutegravir/lamivudine single-tablet regimen: a review of its use in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination dolutegravir-abacavir-lamivudine in the management of HIV/AIDS: clinical utility and patient considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. storage.imrpress.com [storage.imrpress.com]
- 17. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 18. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Measuring the Cytopathic Effect of rel-Carbovir Monophosphate
Introduction
Carbovir (B1146969) is a potent carbocyclic nucleoside analog that exhibits significant antiviral activity, particularly against retroviruses like HIV. Its mechanism of action relies on its intracellular conversion to the active triphosphate metabolite, Carbovir triphosphate (CBV-TP). This active form acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of viral DNA chain elongation. The initial step in this activation cascade is the phosphorylation of Carbovir to Carbovir monophosphate (CBV-MP), a reaction catalyzed by a cytosolic 5'-nucleotidase. rel-Carbovir monophosphate is a specific stereoisomer of this crucial intermediate. Understanding the efficacy and cytotoxicity of this compound is essential for its development as a potential antiviral agent.
Cell-based assays that measure the cytopathic effect (CPE) of a virus are fundamental tools for evaluating the antiviral activity of compounds like this compound. CPE refers to the morphological changes in host cells caused by viral infection, which can range from cell rounding and detachment to syncytia formation and eventual cell death. By quantifying the ability of a compound to inhibit or reduce CPE, researchers can determine its antiviral potency. This document provides detailed protocols for three common cell-based assays to measure the cytopathic effect and cytotoxicity of this compound: the Neutral Red Uptake Assay, the Crystal Violet Staining Assay, and the ATP-based Cell Viability Assay.
Mechanism of Action of Carbovir
Carbovir, as a nucleoside analog, requires intracellular phosphorylation to become pharmacologically active. The metabolic activation pathway is a three-step process:
-
Carbovir to Carbovir Monophosphate (CBV-MP): This initial phosphorylation is catalyzed by cellular 5'-nucleotidases.
-
Carbovir Monophosphate to Diphosphate (B83284) (CBV-DP): Guanylate kinase (GMP kinase) further phosphorylates CBV-MP to its diphosphate form. The (-) enantiomer of Carbovir monophosphate is a significantly more efficient substrate for GMP kinase than the (+) enantiomer.[1][2]
-
Carbovir Diphosphate to Triphosphate (CBV-TP): Cellular kinases, such as nucleoside diphosphate kinases, complete the activation by converting CBV-DP to the active Carbovir triphosphate (CBV-TP).
CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the carbocyclic sugar ring of Carbovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation and inhibiting viral replication.
Data Presentation
The following tables present hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against a representative virus in a suitable cell line. This data is for illustrative purposes, as specific experimental values for "this compound" are not publicly available. The tables are structured for easy comparison of key parameters derived from the described assays.
Table 1: Antiviral Activity of this compound
| Assay Method | Virus | Cell Line | EC50 (µM) |
| Neutral Red Uptake | HIV-1 | MT-4 | 0.5 |
| Crystal Violet Staining | HIV-1 | MT-4 | 0.6 |
| ATP-based Viability | HIV-1 | MT-4 | 0.4 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Table 2: Cytotoxicity of this compound
| Assay Method | Cell Line | CC50 (µM) |
| Neutral Red Uptake | MT-4 | >100 |
| Crystal Violet Staining | MT-4 | >100 |
| ATP-based Viability | MT-4 | >100 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 3: Selectivity Index of this compound
| Assay Method | Selectivity Index (SI = CC50/EC50) |
| Neutral Red Uptake | >200 |
| Crystal Violet Staining | >167 |
| ATP-based Viability | >250 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates a more promising antiviral agent.
Experimental Protocols
Here are detailed protocols for the three key experiments cited for measuring the cytopathic effect of this compound.
Protocol 1: Neutral Red (NR) Uptake Assay for CPE Inhibition
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[3][4]
Materials:
-
96-well flat-bottom cell culture plates
-
Susceptible host cell line (e.g., MT-4 for HIV)
-
Virus stock of known titer
-
This compound
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics
-
Neutral Red solution (0.033% in PBS)
-
PBS (Phosphate Buffered Saline)
-
Destaining solution (50% ethanol, 1% acetic acid in water)
-
Microplate reader (540 nm filter)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Remove the culture medium from the cell monolayers.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Add 50 µL of virus suspension (at a pre-determined multiplicity of infection, MOI) to all wells except the cell control wells.
-
Include cell control (cells + medium), virus control (cells + virus + medium), and compound toxicity control (cells + compound + medium) wells.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator, or until 80-90% CPE is observed in the virus control wells.
-
-
Neutral Red Staining:
-
Remove the medium from the wells.
-
Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells gently with 150 µL of PBS.
-
-
Dye Extraction and Quantification:
-
Add 150 µL of destaining solution to each well.
-
Shake the plate for 10 minutes on a shaker to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value. Calculate the percentage of cell viability for the compound toxicity controls to determine the CC50 value.
Protocol 2: Crystal Violet Staining Assay for CPE Inhibition
This method stains the remaining adherent viable cells after viral infection and compound treatment.[5][6]
Materials:
-
96-well flat-bottom cell culture plates
-
Susceptible host cell line
-
Virus stock
-
This compound
-
Cell culture medium
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Solubilizing solution (e.g., 1% SDS in PBS or methanol)
-
Microplate reader (570 nm filter)
Procedure:
-
Cell Seeding and Infection/Treatment: Follow steps 1-3 from the Neutral Red Uptake Assay protocol.
-
Staining Procedure:
-
After the incubation period, gently remove the medium.
-
Wash the cell monolayers with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to dry completely.
-
-
Quantification:
-
Add 100 µL of solubilizing solution to each well to dissolve the stain.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Similar to the Neutral Red assay, calculate the EC50 and CC50 values based on the absorbance readings.
Protocol 3: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[7][8][9]
Materials:
-
96-well opaque-walled cell culture plates
-
Susceptible host cell line
-
Virus stock
-
This compound
-
Cell culture medium
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Luminometer
Procedure:
-
Cell Seeding and Infection/Treatment: Follow steps 1-3 from the Neutral Red Uptake Assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
ATP Measurement:
-
After the incubation period, equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Quantification:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the EC50 and CC50 values based on the luminescence readings.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this document.
References
- 1. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. benchchem.com [benchchem.com]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of qRT-PCR for Determining Viral Load Following (-)-Carbovir Monophosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
(-)-Carbovir, the enantiomerically active form of Carbovir (B1146969), is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV).[1] As with other NRTIs, (-)-Carbovir requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect. The quantification of viral load, a critical marker for monitoring the in vivo efficacy of antiretroviral agents, is accurately and sensitively performed using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). This document provides a comprehensive overview and detailed protocols for the application of qRT-PCR in determining the viral load in response to treatment with (-)-Carbovir monophosphate.
Principle of the Method
The antiviral activity of (-)-Carbovir stems from its conversion to the active metabolite, carbovir triphosphate (CBV-TP).[2][3] This active form acts as a competitive inhibitor of viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[2][4] The initial and rate-limiting step in this activation cascade is the phosphorylation of (-)-Carbovir to its monophosphate derivative.
qRT-PCR is a highly sensitive and specific technique used to amplify and simultaneously quantify a targeted DNA molecule. For RNA viruses like HIV, the process begins with the reverse transcription of the viral RNA into complementary DNA (cDNA), followed by the exponential amplification of a specific target sequence within the viral genome. The amplification process is monitored in real-time through the use of fluorescent probes or dyes. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. By comparing the Ct values of treated samples to a standard curve of known concentrations, the viral load can be accurately determined. This method allows for the precise measurement of changes in viral replication following treatment with antiviral compounds like (-)-Carbovir monophosphate.
Application in Drug Development
In the context of developing (-)-Carbovir monophosphate as a therapeutic agent, qRT-PCR is an indispensable tool for:
-
Preclinical in vitro studies: To determine the dose-dependent efficacy of the compound in inhibiting viral replication in cell culture models.
-
Pharmacodynamic assessments: To correlate drug concentration with the extent of viral load reduction, helping to establish optimal dosing regimens.
-
Clinical trial monitoring: To track the virological response in patients undergoing treatment, providing key data on the drug's effectiveness over time.[5]
Data Presentation
The following tables present representative data on the in vitro antiviral activity of (-)-Carbovir and clinical data on the viral load reduction observed with its prodrug, Abacavir. This data illustrates the type of quantitative information that can be generated using methods like qRT-PCR.
Table 1: In Vitro Antiviral Activity of (-)-Carbovir against HIV-1
| Cell Line | Virus Strain | IC₅₀ (µM)¹ | CC₅₀ (µM)² |
| MT-4 | HIV-1 (various) | 4.0 | 160 |
| CD4+ CEM | HIV-1 (various) | Not Specified | 140 |
| Normal Bone Progenitor (BFU-E) | Not Applicable | Not Applicable | 110 |
¹IC₅₀ (50% inhibitory concentration) is the concentration of the drug required to inhibit 50% of viral replication in vitro. ²CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Note: Data for this table is derived from studies on Abacavir, the prodrug of Carbovir.
Table 2: Representative Clinical Trial Data for Abacavir-Containing Regimens
| Study Population | Treatment Regimen | Duration | Baseline HIV RNA (copies/mL) | HIV RNA <50 copies/mL at Study End |
| Treatment-naïve adults | Abacavir/Lamivudine + Efavirenz | 48 weeks | <100,000 | 88% |
| Treatment-naïve adults | Abacavir/Lamivudine + Atazanavir/r | 48 weeks | <100,000 | 87% |
| Treatment-naïve adults with CD4 <200 cells/µL | Abacavir/Lamivudine + Raltegravir (B610414) | 48 weeks | <500,000 | 77.3% |
| Treatment-naïve adults with CD4 <200 cells/µL | Abacavir/Lamivudine + Darunavir/r | 48 weeks | <500,000 | 66.7% |
Note: This table presents illustrative data from clinical trials of Abacavir, the prodrug of (-)-Carbovir, in combination with other antiretroviral agents. The efficacy of (-)-Carbovir monophosphate would be evaluated in similar clinical settings.[6][7]
Experimental Protocols
1. Protocol for In Vitro Antiviral Efficacy Assessment
This protocol describes the determination of the in vitro antiviral activity of (-)-Carbovir monophosphate against HIV-1 in a human T-cell line.
a. Cell Culture and Virus Propagation:
- Culture a suitable human T-cell line (e.g., MT-4 or CEM-GFP) in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- Propagate a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the selected T-cell line.
- Determine the virus titer by measuring the p24 antigen concentration or by a TCID₅₀ (50% tissue culture infective dose) assay.
b. Antiviral Assay:
- Seed the T-cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
- Prepare serial dilutions of (-)-Carbovir monophosphate and add them to the wells.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
- Include control wells with no drug (virus control) and no virus (cell control).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
c. Viral Load Quantification by qRT-PCR:
- After the incubation period, centrifuge the plate and collect the cell-free supernatant.
- Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- Perform one-step or two-step qRT-PCR using primers and a probe targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).
- Generate a standard curve using a plasmid containing the target sequence or a commercial quantitative viral standard.
- Calculate the viral load in each well (copies/mL) based on the standard curve.
- Determine the IC₅₀ value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
2. Protocol for Viral Load Determination from Plasma Samples
This protocol outlines the procedure for quantifying HIV-1 RNA from plasma samples of subjects treated with (-)-Carbovir monophosphate.
a. Sample Collection and Processing:
- Collect whole blood in EDTA-containing tubes.
- Separate plasma by centrifugation at 800-1000 x g for 10 minutes at room temperature.
- Store plasma samples at -80°C until analysis.
b. Viral RNA Extraction:
- Thaw plasma samples on ice.
- Extract viral RNA from a defined volume of plasma (e.g., 200-1000 µL) using a validated commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit). Follow the manufacturer's protocol.
- Elute the purified RNA in a nuclease-free buffer.
c. qRT-PCR Assay:
- Reverse Transcription (for two-step qRT-PCR):
- Prepare a reaction mix containing the extracted RNA, random hexamers or gene-specific primers, dNTPs, and a reverse transcriptase enzyme.
- Incubate the reaction according to the enzyme manufacturer's recommendations to synthesize cDNA.
- Real-Time PCR:
- Prepare a PCR master mix containing a DNA polymerase, dNTPs, forward and reverse primers, and a fluorescent probe targeting a conserved region of the HIV-1 genome.
- Add the cDNA to the master mix.
- Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:
- Initial denaturation: 95°C for 2-10 minutes.
- Cycling (40-45 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds.
- Quantification:
- Include a standard curve of a known quantity of viral RNA or a DNA plasmid containing the target sequence in each run.
- The instrument software will generate a standard curve by plotting the Ct values against the logarithm of the initial copy number.
- The viral load of the unknown samples will be interpolated from this standard curve and expressed as viral RNA copies/mL of plasma.
Visualizations
Caption: Intracellular activation of (-)-Carbovir and inhibition of HIV reverse transcriptase.
Caption: Workflow for qRT-PCR based viral load determination.
References
- 1. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abacavir: a review of its clinical potential in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prospective randomized trial on abacavir/lamivudine plus darunavir/ritonavir or raltegravir in HIV-positive drug-naïve patients with CD4<200 cells/uL (the PRADAR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Intracellular rel-Carbovir Monophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbovir (B1146969) is a nucleoside reverse transcriptase inhibitor (NRTI) that is clinically used as its prodrug, abacavir, in the treatment of HIV infection. For its antiviral activity, carbovir must be anabolically phosphorylated within the host cell to its active triphosphate form, carbovir triphosphate (CBV-TP). The initial phosphorylation step to carbovir monophosphate is a critical determinant of the subsequent formation of the active triphosphate metabolite. Accurate quantification of intracellular carbovir monophosphate is therefore essential for pharmacokinetic studies, drug metabolism research, and the overall development of effective antiviral therapies.
This document provides detailed protocols and guidelines for the lysis of cells to efficiently extract intracellular rel-Carbovir monophosphate for downstream analysis, typically by methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Principles of Cell Lysis for Intracellular Nucleotide Extraction
The primary goal of cell lysis in this context is to disrupt the cell membrane to release intracellular contents while simultaneously preventing the degradation of the target analyte, this compound.[1][2] The choice of lysis method is critical and depends on the cell type, the stability of the analyte, and the requirements of the downstream analytical method.[1][3] Key considerations include the complete disruption of the cell membrane, inactivation of intracellular enzymes (e.g., phosphatases and kinases) that could alter the phosphorylation state of the analyte, and compatibility of the lysis buffer with the subsequent analytical platform.[4]
Several methods can be employed for cell lysis, broadly categorized as mechanical, chemical, and enzymatic.[2]
-
Mechanical methods use physical force to break open cells. Examples include sonication (using high-frequency sound waves), bead beating, and freeze-thaw cycles.[3][5] These methods are effective but can generate heat, which may degrade sensitive molecules.[1][6]
-
Chemical methods utilize detergents or solvents to solubilize the cell membrane.[3] Detergents like Triton X-100 and SDS are commonly used.[3] The choice of detergent and its concentration must be optimized to ensure efficient lysis without interfering with downstream analysis.[4]
-
Enzymatic methods employ enzymes like lysozyme (B549824) (for bacteria) or proteinase K to digest cellular components and disrupt the cell membrane.[3][6]
For the extraction of small, soluble molecules like phosphorylated nucleosides, a combination of chemical and mechanical lysis is often employed to ensure complete cell disruption and inactivation of enzymatic activity.
Data Presentation: Comparison of Common Cell Lysis Techniques
The selection of an appropriate cell lysis technique is crucial for the successful extraction and quantification of intracellular metabolites. The following table summarizes the principles, advantages, and disadvantages of common lysis methods.
| Lysis Method | Principle | Advantages | Disadvantages | Suitable For |
| Sonication | High-frequency sound waves create cavitation, disrupting cell membranes.[3] | Efficient for a wide range of cell types, including those with tough cell walls.[3] | Can generate heat, potentially degrading sensitive analytes; may shear DNA.[1] | Cultured cells, bacteria, yeast. |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[1][5] | Simple, cost-effective, and does not introduce chemical contaminants.[1][3] | Can be time-consuming and may not be efficient for all cell types; can lead to protein denaturation.[5] | Mammalian cells, bacteria.[3] |
| Detergent-Based Lysis | Solubilization of the lipid bilayer of the cell membrane by detergents (e.g., Triton X-100, SDS).[1][3] | Gentle, rapid, and highly effective for mammalian cells.[3] | Detergents may interfere with downstream applications and may need to be removed.[4][6] | Mammalian cells, cultured cells. |
| Bead Beating | Agitation with small beads (glass, ceramic, or steel) physically disrupts cells.[5] | Highly efficient for cells with tough cell walls.[5] | Can generate heat; may require specialized equipment. | Bacteria, yeast, fungi, plant cells. |
| Homogenization | Cells are sheared by being forced through a narrow space (e.g., French press) or by a rotating blade.[3][6] | Gentle method, suitable for sensitive proteins and organelles.[6] | Can be expensive and may not be suitable for small sample volumes. | Tissues, cultured cells. |
Experimental Protocols
The following protocol is a recommended starting point for the extraction of this compound from cultured cells, such as peripheral blood mononuclear cells (PBMCs). Optimization may be required depending on the specific cell type and experimental conditions.
Protocol: Extraction of this compound from Cultured Cells
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 70% methanol (B129727) in water, pre-chilled to -20°C
-
Internal standard (a stable isotope-labeled analog of carbovir monophosphate, if available)
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vortex mixer
-
Automated cell counter or hemocytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube. For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or by scraping.
-
Count the cells to determine the cell number per sample. This is crucial for normalizing the final analyte concentration.
-
-
Washing:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step two more times to completely remove extracellular drug and media components.
-
-
Cell Lysis and Protein Precipitation:
-
After the final wash, carefully aspirate and discard the supernatant.
-
Resuspend the cell pellet in a defined volume of pre-chilled 70% methanol. A recommended starting volume is 200 µL per 1 x 10^6 cells. The cold methanol serves to both lyse the cells and precipitate proteins, which can interfere with downstream analysis.
-
If using an internal standard, add it to the lysis buffer before resuspending the cell pellet.
-
Vortex the sample vigorously for 30 seconds to ensure complete lysis.
-
-
Incubation and Centrifugation:
-
Incubate the samples on ice or at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Preparation for Analysis:
-
The collected supernatant can be directly analyzed by LC-MS/MS or stored at -80°C until analysis.
-
If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical method.
-
Visualizations
Metabolic Activation of Carbovir
Caption: Intracellular phosphorylation pathway of carbovir.
Experimental Workflow for Extraction
Caption: Workflow for extracting intracellular carbovir monophosphate.
References
Application Note: Analysis of rel-Carbovir Monophosphate using Ion-Pair Reversed-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of rel-Carbovir monophosphate in various sample matrices using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). rel-Carbovir, a carbocyclic nucleoside analog, is a potent antiviral agent, and its phosphorylated metabolites are crucial for its therapeutic activity. The accurate quantification of this compound is essential for pharmacokinetic and pharmacodynamic studies. This method utilizes an ion-pairing agent to enhance the retention and separation of the polar monophosphate nucleotide on a reversed-phase column, coupled with UV or mass spectrometry detection.
Introduction
Carbovir and its related compounds are significant in antiviral drug development. The intracellular phosphorylation of these nucleoside analogs to their monophosphate, diphosphate, and triphosphate forms is a critical activation step. Monitoring the levels of these phosphorylated metabolites is vital for understanding the drug's efficacy and mechanism of action. However, the high polarity of nucleotide monophosphates presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.
Ion-pair chromatography is a powerful technique to overcome this challenge.[1] It involves the addition of an ion-pairing agent to the mobile phase, which interacts with the charged analyte to form a neutral, hydrophobic complex. This complex has a stronger affinity for the non-polar stationary phase, leading to improved retention and resolution.[2] Tetrabutylammonium (B224687) (TBA) salts are commonly used as ion-pairing agents for the analysis of negatively charged nucleotides.[3][4] This application note provides a detailed protocol for the analysis of this compound using this approach.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
For complex matrices such as plasma or cell lysates, a solid-phase extraction (SPE) step is recommended to remove interfering substances.[5]
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Ammonium (B1175870) acetate (B1210297) buffer (250 mM, pH 8.5)
-
Formic acid (3% in methanol)
Protocol:
-
Conditioning: Pre-treat the SPE cartridge with 6 mL of 3% formic acid in methanol.
-
Equilibration: Equilibrate the cartridge with 6 mL of 250 mM ammonium acetate buffer (pH 8.5).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge five times with 6 mL aliquots of 100 mM ammonium acetate buffer (pH 8.5) under reduced pressure.
-
Elution: Elute the analyte with 4 mL of 3% formic acid in methanol into a clean collection tube.
-
Drying: Evaporate the eluent to dryness under a stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for analysis.
Chromatographic Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump
-
UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 10 mM tetrabutylammonium hydrogen sulfate (B86663) and 10 mM potassium phosphate (B84403) buffer (pH 6.0) in water.
-
Mobile Phase B: Acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 30 |
| 22 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 20 µL Detection: UV at 254 nm or MS with electrospray ionization (ESI) in negative mode.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described method.
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Resolution (Rs) | > 2.0 (from nearest peak) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Recovery (%) | 95 ± 5% |
| Precision (%RSD) | < 5% |
Mandatory Visualization
Experimental Workflow
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of rel-Carbovir Triphosphate with HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting molecular docking studies of rel-Carbovir triphosphate with its pharmacological target, HIV-1 reverse transcriptase. This document outlines the necessary steps from protein and ligand preparation to the analysis of docking results, offering a detailed guide for computational drug design and analysis.
Introduction
Rel-Carbovir triphosphate is the active metabolite of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[1][2] As an analog of guanosine, its mechanism of action involves competing with the natural substrate, dGTP, for the active site of reverse transcriptase.[2] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[2][3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This protocol details the in silico methodology to investigate the binding interactions between rel-Carbovir triphosphate and HIV-1 reverse transcriptase.
Data Presentation
| Compound | Target Enzyme | Ki (μM) | Method | Reference |
| Carbovir (B1146969) triphosphate (CBV-TP) | HIV-1 Reverse Transcriptase | 0.48 ± 0.13 | Experimental | [5] |
| AZT-TP | HIV-1 Reverse Transcriptase | ~0.03 | Experimental | [5] |
| ddGTP | HIV-1 Reverse Transcriptase | ~0.12 | Experimental | [5] |
Note: The provided Ki values are from experimental assays and not from molecular docking simulations. Lower Ki values indicate stronger inhibition.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a molecular docking study of rel-Carbovir triphosphate with HIV-1 reverse transcriptase using the widely used software AutoDock Vina.
Preparation of the Receptor: HIV-1 Reverse Transcriptase
-
Obtain the Protein Structure:
-
Download the 3D crystal structure of HIV-1 reverse transcriptase from the Protein Data Bank (PDB) (--INVALID-LINK--). A suitable structure would be one complexed with a nucleoside analog, for instance, PDB ID: 1RTD.[6]
-
Save the file in PDB format.
-
-
Prepare the Protein for Docking:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDockTools (ADT).
-
Remove all non-essential molecules, including water molecules, co-factors, and existing ligands from the crystal structure.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligand: rel-Carbovir Triphosphate
-
Obtain the Ligand Structure:
-
The 3D structure of Carbovir triphosphate (a stereoisomer of rel-Carbovir triphosphate) can be obtained from the PubChem database (--INVALID-LINK--) (CID: 135499583).
-
Download the structure in a suitable format, such as SDF or MOL2.
-
-
Prepare the Ligand for Docking:
-
Open the ligand file in AutoDockTools (ADT).
-
Detect the torsional root and choose the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking using AutoDock Vina
-
Define the Grid Box:
-
Load the prepared receptor (PDBQT file) into AutoDockTools.
-
Define a grid box that encompasses the active site of the reverse transcriptase. The active site can be identified based on the binding location of the co-crystallized ligand in the original PDB structure or from literature reports.[4] The grid box should be large enough to allow for translational and rotational movement of the ligand.
-
-
Configure Docking Parameters:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
The name of the receptor PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the center of the grid box (center_x, center_y, center_z).
-
The dimensions of the grid box (size_x, size_y, size_z).
-
The name of the output file for the docking results.
-
Optional parameters such as exhaustiveness to control the thoroughness of the search.
-
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The command will look similar to this: vina --config conf.txt --log log.txt
-
Analysis of Docking Results
-
Examine the Output:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The log file will contain the binding affinity scores for each predicted pose. The most negative value indicates the most favorable binding energy.
-
-
Visualize and Analyze Interactions:
-
Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualization tool.
-
Analyze the interactions between the top-ranked pose of rel-Carbovir triphosphate and the amino acid residues in the active site of the reverse transcriptase.
-
Identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
-
Calculate RMSD (Root Mean Square Deviation):
-
If a crystal structure of the ligand bound to the protein is available, the RMSD between the docked pose and the crystallographic pose can be calculated to validate the docking protocol. A lower RMSD value (typically < 2.0 Å) indicates a more accurate prediction of the binding mode.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the molecular docking process.
Caption: A flowchart of the molecular docking process.
Caption: The metabolic activation and mechanism of action of Abacavir.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. The Molecular Docking of Specific Reverse Transcriptase Inhibitory Ligands onto the Molecular Model of HIV-1 Reverse Transcriptase [tips.sums.ac.ir]
- 4. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting guide for low yield in the synthesis of rel-Carbovir monophosphate
Technical Support Center: Synthesis of rel-Carbovir Monophosphate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a particular focus on resolving issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to low yields of this compound.
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are related to the quality of starting materials and reagents, suboptimal reaction conditions, and inefficient purification. Key areas to investigate include:
-
Moisture in the reaction: The phosphorylating agent, phosphorus oxychloride (POCl₃), is highly sensitive to moisture and will readily hydrolyze, reducing its effectiveness.
-
Purity of rel--Carbovir: Impurities in the starting material can interfere with the phosphorylation reaction.
-
Incorrect stoichiometry of reagents: An inappropriate ratio of phosphorylating agent to the nucleoside can lead to incomplete reaction or the formation of byproducts.
-
Suboptimal reaction temperature: Temperature control is critical; deviations can lead to side reactions or decomposition.
-
Inefficient purification: The desired monophosphate may be lost during the workup and purification steps.
Q2: I suspect my reagents are compromised. How can I ensure their quality?
A2: Reagent quality is paramount for a successful synthesis. Here are some steps to ensure your reagents are suitable:
-
rel-Carbovir: Ensure the starting material is of high purity and thoroughly dried under a high vacuum before use to remove any residual moisture.
-
Phosphorus Oxychloride (POCl₃): Use a freshly opened bottle or a recently distilled batch of POCl₃. This reagent is highly reactive and susceptible to degradation upon exposure to air and moisture.
-
Triethyl Phosphate (B84403) (TEP): This solvent should be anhydrous. It is best to use a freshly distilled and properly stored batch over molecular sieves.
Q3: What are the critical parameters of the phosphorylation reaction itself?
A3: The phosphorylation step is the most critical part of the synthesis. Careful control of the following parameters is essential:
-
Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of POCl₃.
-
Temperature: The addition of POCl₃ should be performed at 0°C to control the exothermic reaction and minimize side-product formation. The reaction should then be maintained at this temperature for the recommended duration.
-
Stoichiometry: Typically, a slight excess of POCl₃ (e.g., 1.5 equivalents) is used to ensure complete conversion of the starting material.[1] However, a large excess can lead to the formation of diphosphates and other byproducts.
Q4: I see multiple products on my TLC/HPLC analysis after the reaction. What could they be?
A4: The presence of multiple spots or peaks can indicate a mixture of the starting material, the desired product, and various side products. Common possibilities include:
-
Unreacted rel-Carbovir: This indicates an incomplete reaction.
-
This compound: The desired product.
-
rel-Carbovir Diphosphate or Triphosphate: Over-phosphorylation can occur, especially with a large excess of POCl₃.
-
Hydrolyzed POCl₃ byproducts: These can complicate the purification process.
-
Cyclic Phosphates: Intramolecular cyclization can sometimes occur.
Q5: How can I improve the purification and isolation of my product?
A5: Effective purification is crucial for obtaining a high yield of pure this compound. Due to the negative charge of the phosphate group, anion-exchange chromatography is the most effective method for separating the monophosphate from unreacted, neutral rel-Carbovir and other byproducts.[1]
-
Column Choice: Use a suitable anion-exchange resin.
-
Elution Gradient: A gradient of a salt buffer (e.g., triethylammonium (B8662869) bicarbonate) is typically used to elute the product. The monophosphate, with its single negative charge, will elute at a specific salt concentration.
-
Product Detection: Monitor the column fractions using UV spectroscopy or HPLC to identify the fractions containing the desired product.
Quantitative Data Summary
The following table provides a summary of how different reaction parameters can influence the yield of this compound. The data presented here is illustrative and based on general principles of nucleoside phosphorylation.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| POCl₃ (equivalents) | 1.1 eq | ~60% | 1.5 eq | ~85% | A slight excess of the phosphorylating agent drives the reaction to completion. |
| Reaction Temperature | 25°C | ~40% | 0°C | ~80% | Lower temperatures minimize the formation of side products. |
| Moisture | Present | <20% | Anhydrous | >80% | POCl₃ is highly sensitive to water, which leads to its decomposition. |
| Solvent Purity | Undistilled TEP | ~50% | Freshly Distilled TEP | ~85% | Anhydrous and pure solvent is crucial for optimal reaction conditions. |
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the direct phosphorylation of nucleoside analogs.[1]
Materials:
-
rel-Carbovir
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Triethyl phosphate (TEP), freshly distilled and stored over molecular sieves
-
Anhydrous pyridine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
Dry glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: Dry the rel-Carbovir under a high vacuum for several hours to remove any residual moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: Suspend the dried rel-Carbovir in anhydrous triethyl phosphate at 0°C in a flask under an inert atmosphere of argon or nitrogen.
-
Phosphorylation: Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. The progress of the reaction can be monitored by HPLC or TLC.
-
Quenching: Once the reaction is complete, slowly add the reaction mixture to a cold, stirred solution of aqueous buffer (e.g., 1 M TEAB) to quench the reaction.
-
Purification:
-
Load the quenched reaction mixture onto a pre-equilibrated anion-exchange column.
-
Wash the column with water to remove any unbound, neutral compounds like unreacted rel-Carbovir.
-
Elute the product using a linear gradient of TEAB buffer (e.g., 0 to 1 M).
-
Collect fractions and monitor for the product using UV absorbance at the appropriate wavelength for the guanine (B1146940) base.
-
-
Isolation: Combine the product-containing fractions and lyophilize to remove the volatile TEAB buffer and obtain the triethylammonium salt of this compound.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
A troubleshooting workflow for low yield in this compound synthesis.
Synthesis Pathway of this compound
This diagram illustrates the key transformation in the synthesis.
The direct phosphorylation of rel-Carbovir to its monophosphate.
References
Technical Support Center: Optimization of Mass Spectrometry Parameters for Sensitive Detection of rel-Carbovir Monophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of rel-Carbovir monophosphate using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not observing a signal, or the signal for this compound is very weak. What are the potential causes and solutions?
Answer:
Low or no signal intensity is a common issue in LC-MS/MS analysis. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Suboptimal Ionization | Optimize ionization source parameters. | Ensure the electrospray ionization (ESI) source is properly tuned. Adjust parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound. Consider testing both positive and negative ionization modes, as phosphorylated compounds can sometimes be detected in either mode.[1] |
| Incorrect MRM Transition | Verify and optimize the precursor and product ions. | The theoretical m/z for the precursor ion of this compound ([M-H]⁻) is approximately 326.06. A common fragmentation involves the loss of the phosphate (B84403) group. Based on its parent compound, abacavir (B1662851), a key product ion in positive mode is m/z 191.2.[2] Infuse a standard solution of this compound to determine the exact m/z of the precursor and major product ions. |
| Inefficient Fragmentation | Optimize collision energy (CE). | The collision energy directly impacts the fragmentation efficiency and the intensity of the product ion. Perform a CE optimization experiment by infusing a standard and ramping the CE to find the value that yields the most intense and stable product ion signal. |
| Sample Degradation | Ensure proper sample handling and storage. | Nucleoside monophosphates can be susceptible to degradation by phosphatases. Process samples on ice and store extracts at -80°C. Consider the use of phosphatase inhibitors during sample preparation. |
| Poor Extraction Recovery | Evaluate and optimize the sample preparation method. | The extraction efficiency of the highly polar this compound from the cellular matrix is critical. Ensure complete cell lysis and efficient extraction. See the detailed experimental protocol for a recommended method. |
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Question: The chromatographic peak for this compound is broad, shows tailing, or is split. How can I improve the peak shape?
Answer:
Poor peak shape can compromise sensitivity and reproducibility. The following are common causes and solutions.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Inappropriate LC Column | Select a suitable column for polar analytes. | A standard C18 column may not provide sufficient retention for polar compounds like nucleoside monophosphates. Consider using a column designed for polar analytes, such as a C18 with a polar end-capping or a HILIC column. |
| Suboptimal Mobile Phase | Adjust mobile phase composition and pH. | The pH of the mobile phase can affect the ionization state and peak shape of the analyte. For phosphorylated compounds, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape. Ensure the mobile phase components are fresh and properly mixed. |
| Column Overloading | Reduce the injection volume or sample concentration. | Injecting too much sample can lead to peak broadening and fronting. Try reducing the amount of sample injected onto the column. |
| Contamination | Clean the LC system and use a guard column. | Contaminants in the sample or from the LC system can interfere with the chromatography. Flush the system and consider using a guard column to protect the analytical column. |
Issue 3: High Background Noise or Matrix Effects
Question: I am observing high background noise or suspect that matrix effects are impacting my results. What steps can I take to address this?
Answer:
Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[3][4]
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Insufficient Sample Cleanup | Improve the sample preparation procedure. | Biological matrices are complex and can interfere with the analysis.[3] Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components like salts and phospholipids. |
| Co-eluting Matrix Components | Modify the chromatographic gradient. | Adjust the gradient to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution. |
| Ion Source Contamination | Clean the ion source. | Contaminants from the sample matrix can build up in the ion source over time, leading to high background noise and reduced sensitivity. Regularly clean the ion source according to the manufacturer's recommendations. |
| Use of an Internal Standard | Incorporate a stable isotope-labeled internal standard. | A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects and variability in extraction and ionization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for detecting this compound?
A1: Based on data from analogous compounds, here are the recommended starting parameters. Note that these should be optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Starting Value | Rationale/Comments |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Phosphorylated compounds are often readily detected in negative mode. However, positive mode should also be evaluated as related compounds have been successfully analyzed this way.[5] |
| Precursor Ion (m/z) | 326.06 ([M-H]⁻) | Based on the molecular formula C₁₁H₁₄N₅O₅P.[6][7] |
| Product Ion (m/z) | To be determined empirically. A likely fragment is the loss of the phosphate group (HPO₃), resulting in an ion around m/z 247. | Fragmentation of the parent compound, abacavir, often results in the carbovir (B1146969) base ion.[2] |
| Collision Energy (CE) | 15-25 eV | This is a typical starting range for similar molecules. The optimal CE should be determined by infusing a standard solution. |
| Dwell Time | 50-100 ms | Ensure sufficient data points across the chromatographic peak. |
Q2: What is the best sample preparation method for extracting this compound from PBMCs?
A2: A common and effective method for extracting intracellular nucleoside monophosphates from PBMCs involves cell lysis followed by solid-phase extraction (SPE). A general protocol is provided below.
Q3: How can I assess the recovery and matrix effect for my method?
A3: To assess recovery, compare the peak area of an analyte spiked into a blank matrix before extraction to the peak area of an analyte spiked into the matrix after extraction. To evaluate the matrix effect, compare the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration.[4][8][9]
| Metric | Calculation | Acceptable Range |
| Recovery (%) | (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100 | 80-120% |
| Matrix Effect (%) | (Peak Area in Matrix / Peak Area in Neat Solution) x 100 | 85-115% |
Q4: What are typical validation parameters for a quantitative LC-MS/MS method for this type of analyte?
A4: A validated method should demonstrate acceptable linearity, precision, and accuracy. The following table provides typical acceptance criteria based on regulatory guidelines.[6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at the Lower Limit of Quantification - LLOQ) |
| Intra- and Inter-day Accuracy (% Bias) | Within ±15% (±20% at the LLOQ) |
Experimental Protocols
Protocol 1: Intracellular Extraction of this compound from PBMCs
This protocol provides a general procedure for the extraction of this compound from peripheral blood mononuclear cells (PBMCs).
-
Cell Lysis:
-
To a pellet of a known number of PBMCs (e.g., 10 million cells), add 500 µL of ice-cold 70% methanol (B129727)/30% water.
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Solid-Phase Extraction (SPE):
-
Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the cell lysate onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove non-polar and weakly retained components.
-
Elute the monophosphate fraction with an appropriate buffer (e.g., a solution containing a specific concentration of a salt like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate). The exact elution conditions may need to be optimized.
-
-
Sample Reconstitution:
-
Dry the eluted fraction under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical flow for troubleshooting low signal intensity issues.
References
- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
addressing high variability in rel-Carbovir monophosphate antiviral assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address high variability in rel-Carbovir monophosphate antiviral assay results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.
FAQ 1: My this compound concentrations are consistently low or undetectable. What are the potential causes?
Low or undetectable levels of this compound can stem from several factors throughout the experimental workflow. Here is a troubleshooting guide to identify the root cause:
-
Inefficient Cellular Uptake or Phosphorylation:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may have altered metabolic activity, affecting drug uptake and phosphorylation.
-
Assay Duration: The incubation time with abacavir (B1662851) (the prodrug of Carbovir) may be insufficient for conversion to the monophosphate form. Optimize the incubation time based on the cell type being used.
-
-
Suboptimal Cell Lysis and Extraction:
-
Incomplete Lysis: Incomplete cell lysis will result in a lower yield of intracellular content, including the target analyte. Ensure the chosen lysis method is effective for your specific cell type. Common methods include treatment with detergents like SDS, alkaline lysis, or mechanical disruption.[1][2][3]
-
Analyte Degradation: this compound can be susceptible to degradation by intracellular phosphatases released during lysis. It is crucial to process samples quickly and on ice. The addition of phosphatase inhibitors to the lysis buffer can also help to improve stability.[4][5]
-
Extraction Efficiency: The choice of extraction solvent is critical for selectively isolating polar molecules like monophosphates. A comprehensive study on intracellular metabolite extraction showed that efficiency varies significantly across different protocols and sample types.[6][7][8] For instance, a mixture of ethanol (B145695) and MTBE has been shown to be effective for a broad range of metabolites.[8]
-
-
Analytical Method Sensitivity:
-
LC-MS/MS Optimization: The sensitivity of your LC-MS/MS method may be insufficient. Optimization of parameters such as mobile phase composition, gradient, and mass spectrometer settings is crucial for detecting low-abundance analytes.[9][10] The use of HILIC (Hydrophilic Interaction Liquid Chromatography) can significantly enhance sensitivity for polar compounds compared to reversed-phase chromatography.[9][10]
-
FAQ 2: I am observing high variability in my results between replicate wells. What could be the cause?
High variability between replicates can be introduced at multiple stages of the assay. Consider the following potential sources of error:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the amount of drug taken up and metabolized. Ensure thorough mixing of the cell suspension before and during seeding.
-
Pipetting Errors: Inaccurate pipetting of the drug, reagents, or during sample transfer can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more susceptible to evaporation, which can concentrate the drug and affect cell health. To mitigate this, avoid using the outer wells or fill them with a sterile buffer or medium.
-
Inconsistent Sample Processing: Ensure all samples are processed in a consistent and timely manner. Delays between sample harvesting and processing can lead to degradation of the analyte.
FAQ 3: My antiviral assay results (e.g., plaque reduction) are not correlating with the measured intracellular this compound concentrations. Why might this be?
A disconnect between the analytical and biological readouts can be a complex issue. Here are some potential explanations:
-
Off-Target Effects: The observed antiviral activity may not be solely due to the action of this compound. The parent drug or other metabolites could have off-target effects that contribute to the antiviral phenotype.
-
Toxicity: At higher concentrations, abacavir can be cytotoxic, leading to a reduction in viral replication that is not due to the specific antiviral mechanism. It is essential to run a parallel cytotoxicity assay to determine the concentration at which the drug is toxic to the host cells.[1]
-
Assay-Specific Variability: Plaque reduction assays, a common method for determining antiviral activity, can have inherent variability. Factors such as the health of the cell monolayer, the viscosity of the overlay, and subjective plaque counting can all contribute to variability.[11][12][13]
Quantitative Data on Assay Performance
The following tables summarize typical performance characteristics for the analytical quantification of abacavir and its metabolites using LC-MS/MS. This data can serve as a benchmark for your own assay validation.
Table 1: LC-MS/MS Method for Abacavir in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 29.8 - 9318 ng/mL | [4][14] |
| Lower Limit of Quantification (LLOQ) | 29.8 ng/mL | [4][14] |
| Accuracy | Within ±15% | [4][14] |
| Precision (CV%) | < 15% | [4][14] |
| Mean Recovery | 86.8% | [4][14] |
| Analysis Time | 2.0 min | [4][14] |
Table 2: HPLC Method for Abacavir and Lamivudine in Bulk and Tablet Forms
| Parameter | Abacavir | Lamivudine | Reference |
| Linearity Range | 10-50 µg/ml | 5-25 µg/ml | [15][16] |
| Limit of Detection (LOD) | 0.598 µg/ml | 0.598 µg/ml | [15] |
| Limit of Quantification (LOQ) | 8.163 µg/ml | 1.814 µg/ml | [15] |
| Retention Time | 3.5 min | 7.4 min | [16] |
| Accuracy | 99% - 101% | 99% - 101% | [16] |
| Precision (RSD%) | < 2% | < 2% | [16] |
Experimental Protocols
A detailed, integrated protocol for a this compound antiviral assay is provided below. This protocol combines a standard plaque reduction assay with the necessary steps for intracellular metabolite quantification.
Protocol: Integrated Plaque Reduction Assay and Intracellular this compound Quantification
1. Cell Seeding and Infection:
- Seed a suitable host cell line (e.g., TZM-bl) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
- On the day of the assay, prepare serial dilutions of abacavir.
- Pre-incubate the cells with the abacavir dilutions for a specified period (e.g., 4 hours) to allow for drug uptake and metabolism.
- Infect the cells with a known titer of virus (e.g., HIV-1) that will produce a countable number of plaques.
- Include a "virus only" control (no drug) and a "cells only" control (no virus or drug).
2. Plaque Assay:
- After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
- Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Calculate the percent plaque reduction for each drug concentration compared to the "virus only" control.
3. Intracellular Metabolite Extraction:
- In a parallel set of wells treated with abacavir but not infected, aspirate the medium and wash the cells with ice-cold PBS.
- Add ice-cold lysis/extraction buffer (e.g., 70% methanol (B129727) with phosphatase inhibitors) to each well.
- Incubate on ice for 10 minutes to ensure complete lysis.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris.
- Transfer the supernatant containing the intracellular metabolites to a clean tube and store at -80°C until analysis.
4. LC-MS/MS Analysis:
- Thaw the samples on ice.
- Inject a known volume of the sample onto an appropriate LC column (e.g., a HILIC column for polar analytes).
- Perform the analysis using a validated LC-MS/MS method with optimized parameters for the detection and quantification of this compound.
- Use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of abacavir and the general workflow for troubleshooting assay variability.
References
- 1. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanisms of lysis triggered by perturbations of bacterial cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunopaedia.org.za [immunopaedia.org.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the aqueous solubility and stability of rel-Carbovir monophosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility and stability of rel-Carbovir monophosphate. Given the limited publicly available data specific to this compound, this guide extrapolates from established strategies for the parent compound, Carbovir, and other structurally related nucleoside monophosphates. These recommendations should be considered as a starting point for experimental investigation.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty achieving desired concentration in aqueous buffers.
-
Precipitation of the compound upon standing.
-
Inconsistent results in biological assays due to poor dissolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low solubility of the free acid form. | Adjust the pH of the solution. Since Carbovir has pKa values of 3.15 and 9.68, the monophosphate ester will also have ionizable groups. Systematically screen a range of pH values (e.g., 4.0 - 8.0) to identify the pH of maximum solubility.[1] | Identification of an optimal pH range for solubilization. |
| Compound is not in its salt form. | Prepare a salt form of the monophosphate (e.g., sodium or potassium salt). Salt formation can significantly increase the aqueous solubility of acidic compounds.[2][3][4] | A salt form with enhanced aqueous solubility compared to the free acid. |
| Suboptimal solvent system. | Evaluate the use of co-solvents. While propylene (B89431) glycol was not highly effective for Carbovir, other pharmaceutically acceptable co-solvents like ethanol, glycerin, or polyethylene (B3416737) glycols (PEGs) could be tested in varying percentages with water.[1] | Increased solubility in a co-solvent system. |
| Self-aggregation of the molecule. | Employ complexation agents. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate the less polar regions of the molecule, disrupting aggregation and increasing solubility.[1][5][6][7][8] | Formation of an inclusion complex with significantly higher aqueous solubility. |
| High crystallinity. | Consider formulation into an amorphous solid dispersion. This involves dispersing the drug in a polymer matrix to create a higher energy, more soluble amorphous form.[4][9] | An amorphous solid dispersion with improved dissolution characteristics. |
Issue 2: Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak and appearance of degradation product peaks in HPLC analysis over time.
-
Decrease in biological activity of the solution upon storage.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH-mediated hydrolysis. | Conduct a pH-stability study. Based on data for Carbovir, degradation is catalyzed by both acidic and neutral conditions.[1] Determine the pH at which the degradation rate is minimal. The optimal pH for stability of Carbovir is between 4.5 and 5.5.[10] | Identification of the optimal pH for maximum stability. |
| Oxidative degradation. | Add antioxidants to the formulation (e.g., ascorbic acid, sodium metabisulfite). Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. | Reduced rate of degradation in the presence of antioxidants or under an inert atmosphere. |
| Photodegradation. | Protect the solution from light by using amber vials or by wrapping containers in aluminum foil. Conduct photostability studies as per ICH guidelines.[11] | Minimal degradation when the solution is protected from light. |
| Enzymatic degradation (if in biological media). | For in vitro experiments, consider using purified water or heat-inactivated serum to minimize enzymatic activity. For in vivo formulations, prodrug strategies might be necessary to protect the monophosphate from phosphatases.[12][13] | Increased stability in media with reduced enzymatic activity. |
| Temperature-dependent degradation. | Store solutions at lower temperatures (e.g., 2-8°C or -20°C). Perform accelerated stability studies at elevated temperatures to predict degradation rates at various storage conditions.[14] | Slower degradation at lower storage temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which formulation strategy is best for improving both solubility and stability?
A2: The optimal strategy depends on the intended application (e.g., in vitro assay buffer, oral formulation, parenteral formulation).
-
For in vitro studies: pH adjustment and the use of cyclodextrins are often straightforward and effective starting points.[1][6]
-
For oral delivery: Prodrug strategies that mask the polar monophosphate group can improve permeability, while nanoparticle formulations like liposomes or lipid-calcium-phosphate (LCP) nanoparticles can protect the drug from degradation in the GI tract and enhance absorption.[15][16][17][18]
-
For parenteral formulations: Lyophilization of a formulation containing cryoprotectants (e.g., mannitol, sucrose) can provide long-term stability. The lyophilized powder is then reconstituted with a suitable vehicle prior to administration. Liposomal formulations can also be used for parenteral delivery to potentially alter biodistribution and reduce toxicity.[19][20][21][22][23]
Q3: How can I analyze the stability of my this compound formulation?
A3: A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection, is required.[24][25] The method must be able to separate the parent this compound peak from all potential degradation products and formulation excipients. Validation of the method according to ICH guidelines is crucial.[11][14][26] Mass spectrometry can be used to identify the structure of the degradation products.[25]
Q4: Are there any known degradation pathways for Carbovir that might be relevant to its monophosphate?
A4: Yes, for Carbovir, acid-catalyzed degradation at low pH leads to the formation of guanine.[1] A neutral degradation pathway also exists and is dominant above pH 4.[1] It is plausible that the monophosphate derivative could undergo similar cleavage of the glycosidic bond under acidic conditions. Additionally, hydrolysis of the phosphate (B84403) ester bond is a potential degradation pathway, especially at non-optimal pH values.
Q5: What are the key differences between using cyclodextrins and liposomes?
A5:
| Feature | Cyclodextrins | Liposomes |
|---|---|---|
| Mechanism | Form inclusion complexes with individual drug molecules, increasing solubility.[7][8] | Encapsulate the drug in an aqueous core (for hydrophilic drugs) or within the lipid bilayer.[21][23] |
| Primary Use | Primarily to increase solubility and dissolution rate.[5][6] | To increase solubility, protect the drug from degradation, and potentially target delivery to specific tissues.[20][27] |
| Size | Molecular scale. | Nanometer to micrometer scale vesicles.[21] |
| Complexity | Relatively simple to prepare by mixing the drug and cyclodextrin (B1172386) in solution. | More complex multi-step preparation process (e.g., thin-film hydration, extrusion).[22][23] |
Quantitative Data Summary
The following tables summarize quantitative data for Carbovir and analogous compounds, which can serve as a reference for designing experiments with this compound.
Table 1: Solubility Enhancement of Carbovir
| Method | Excipient | Solvent | Fold Increase in Solubility | Reference |
| Complexation | Hydroxypropyl-β-cyclodextrin | Water | Not specified, but K1:1 of 105 M-1 indicates effective complexation. | [1] |
| Co-solvency | Propylene glycol | Water | Not highly effective. | [1] |
Table 2: Nanoparticle Formulations for Nucleoside Monophosphates
| Drug | Nanoparticle Type | Entrapment Efficiency | Key Finding | Reference |
| Acyclovir (B1169) Monophosphate | Lipid/Calcium/Phosphate (LCP) | ~70% | Enabled delivery of the monophosphate, turning an antiviral into an anti-tumor agent in a preclinical model. | [16][17][18] |
| Tenofovir (B777) | Liposomes | Dependent on formulation | A 10-fold increase in apparent permeability across Caco-2 cells was observed compared to an oral solution. | [22] |
| Vidarabine (B1017) Monophosphate | Liposomes | High incorporation efficiency | Liposomal formulation prolonged the residence time of the drug in the bloodstream. | [19] |
Experimental Protocols
Protocol 1: Screening for pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values ranging from 4.0 to 8.0, with a constant ionic strength.
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH to determine the pH of maximum solubility.
Protocol 2: Stability Study in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the buffer identified as providing optimal solubility or the intended formulation buffer.
-
Storage Conditions: Aliquot the solution into multiple vials. Store sets of vials at different conditions as per ICH guidelines (e.g., long-term: 5°C ± 3°C; accelerated: 25°C ± 2°C / 60% RH ± 5% RH; and 40°C ± 2°C / 75% RH ± 5% RH).[11][14] Protect one set of samples from light at each condition.
-
Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. Quantify the amount of this compound remaining and measure the area of any degradation product peaks.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. Plot the natural log of the concentration versus time to determine the degradation rate constant (k) at each temperature. This data can be used to estimate the shelf-life of the formulation.
Visualizations
Logical Workflow for Formulation Development
Caption: Workflow for developing a stable and soluble formulation.
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision tree for addressing poor aqueous solubility.
References
- 1. Physicochemical properties of carbovir, a potential anti-HIV agent. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 5. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrin Monomers and Polymers for Drug Activity Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. Turning an antiviral into an anticancer drug: nanoparticle delivery of acyclovir monophosphate. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Turning an antiviral into an anticancer drug: nanoparticle delivery of acyclovir monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Turning an antiviral into an anticancer drug: nanoparticle delivery of acyclovir monophosphate. | Sigma-Aldrich [sigmaaldrich.com]
- 19. EP0731703B1 - Liposomal formulations containing vidarabine or its derivatives - Google Patents [patents.google.com]
- 20. Recent updates on liposomal formulations for detection, prevention and treatment of coronavirus disease (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 22. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 24. benchchem.com [benchchem.com]
- 25. seer.ufrgs.br [seer.ufrgs.br]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Development of nanoparticle-delivery systems for antiviral agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor intracellular accumulation of rel-Carbovir monophosphate
Welcome to the technical support center for researchers working with rel-Carbovir. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving the intracellular accumulation of rel-Carbovir monophosphate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with rel-Carbovir, focusing on the critical step of its conversion to the monophosphate form.
Q1: We are observing significantly lower than expected intracellular concentrations of this compound. What are the potential causes?
Poor intracellular accumulation of this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Cellular Factors:
-
Low 5'-Nucleotidase II (cN-II) Activity: The initial and rate-limiting step in the activation of Carbovir (B1146969) is its phosphorylation to the monophosphate form, a reaction catalyzed by cytosolic 5'-nucleotidase II (cN-II).[1][2] Different cell lines express varying levels of this enzyme.
-
Increased Efflux: The cells may be actively transporting rel-Carbovir back out into the extracellular medium.
-
Increased Dephosphorylation: Intracellular phosphatases could be rapidly converting the monophosphate form back to the parent nucleoside analog.[3]
-
-
Experimental Conditions:
-
Suboptimal Drug Concentration or Incubation Time: The concentration of rel-Carbovir or the duration of incubation may be insufficient for detectable accumulation. The half-life of Carbovir triphosphate in CEM cells is approximately 2.5 hours, suggesting the monophosphate form may also have a limited intracellular lifespan.[4][5]
-
Cell Health and Viability: Poor cell health can negatively impact enzymatic activity and membrane transport.
-
-
Sample Preparation and Analysis:
-
Inefficient Cell Lysis and Extraction: Incomplete lysis can lead to an underestimation of intracellular concentrations.
-
Degradation during Sample Handling: The monophosphate metabolite may be unstable and degrade during sample processing and storage.
-
Analytical Method Sensitivity: The HPLC or LC-MS/MS method may not be sensitive enough to detect low intracellular concentrations.
-
Q2: How can we confirm if low 5'-nucleotidase II (cN-II) activity is the issue in our cell line?
To investigate the role of cN-II activity, consider the following approaches:
-
Enzyme Activity Assay: Perform an in vitro assay using cell lysates to directly measure the activity of cN-II. This can be done by incubating the lysate with rel-Carbovir and ATP and measuring the formation of this compound over time.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA expression levels of the gene encoding for cN-II (NT5C2) in your experimental cells and compare them to a cell line known to efficiently phosphorylate Carbovir.
-
Protein Expression Analysis: Use Western blotting to determine the protein levels of cN-II in your cell line.
Q3: Can the presence of other nucleosides in the culture medium affect the phosphorylation of rel-Carbovir?
Yes, the composition of the culture medium can influence the intracellular accumulation of Carbovir nucleotides. Studies have shown that the presence of other nucleosides and nucleobases, such as hypoxanthine (B114508) and adenine, can significantly increase the accumulation of Carbovir nucleotides in CEM cells.[1] The exact mechanism is not fully elucidated but may involve modulation of the 5'-nucleotidase activity.[1] It is advisable to maintain consistent and well-defined media conditions throughout your experiments.
Q4: What are the best practices for sample preparation to ensure the stability and accurate quantification of this compound?
To minimize degradation and ensure accurate measurement, adhere to the following best practices:
-
Rapid Quenching and Lysis: Immediately after incubation, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS). Perform cell lysis using a validated method, such as protein precipitation with cold methanol (B129727) or perchloric acid, to efficiently extract the intracellular metabolites.[6]
-
Controlled Temperature: Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, samples should be kept at -80°C.
-
Use of Internal Standards: Incorporate a suitable internal standard during the extraction process to account for variability in extraction efficiency and matrix effects during analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the intracellular metabolism of Carbovir, derived from studies in human lymphoid cells (CCRF-CEM).
| Parameter | Value | Cell Line | Reference |
| Carbovir-TP Half-life | 2.5 hours | CCRF-CEM | [4][5] |
| Effect of Mycophenolic Acid (5 µM) on Carbovir-TP levels | ~20-fold increase | CCRF-CEM | [7] |
| (-)-Carbovir-MP as a substrate for GMP kinase (vs. (+)-Carbovir-MP) | 7,000 times more efficient | - | [2] |
Experimental Protocols
Protocol 1: Intracellular Accumulation of this compound
This protocol outlines a general procedure for treating cells with rel-Carbovir and preparing cell extracts for subsequent analysis.
-
Cell Culture: Plate cells at a desired density (e.g., 1 x 10^6 cells/mL) in appropriate cell culture flasks or plates and incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Drug Incubation: Treat the cells with the desired concentration of rel-Carbovir. Include appropriate controls (e.g., vehicle-treated cells). Incubate for the desired time period.
-
Cell Harvesting and Quenching:
-
For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, aspirate the medium and wash the cells with ice-cold PBS before detaching them.
-
Centrifuge the cells at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 70% methanol).
-
Include an appropriate internal standard in the extraction solvent.
-
Vortex vigorously and incubate on ice for 10-15 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the intracellular metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for HPLC or LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation:
-
Use a suitable HPLC column, such as a C18 reversed-phase column.
-
Employ an ion-pairing reagent (e.g., tributylamine) in the mobile phase to improve the retention of the polar monophosphate metabolite.[8]
-
Develop a gradient elution method using appropriate mobile phases (e.g., an aqueous buffer with the ion-pairing reagent and an organic solvent like acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the MRM transitions (precursor ion -> product ion) for this compound and the internal standard.
-
Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) to maximize the signal for each analyte.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of a this compound analytical standard into a matrix that mimics the cell extract.
-
Analyze the experimental samples and the standard curve samples using the developed LC-MS/MS method.
-
Calculate the concentration of this compound in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Visualizations
References
- 1. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of soluble 5'-nucleotidases in the conversion of nucleotide analogs: metabolic and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming M184V Mutation-Induced Resistance to rel-Carbovir Monophosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming M184V mutation-induced resistance to rel-Carbovir monophosphate.
Frequently Asked Questions (FAQs)
Q1: What is the M184V mutation and how does it confer resistance to nucleoside reverse transcriptase inhibitors (NRTIs)?
The M184V mutation is a single amino acid substitution at position 184 of the HIV-1 reverse transcriptase (RT) enzyme, where methionine (M) is replaced by valine (V).[1] This mutation is a primary resistance mutation selected by lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC).[2] The resistance mechanism involves steric hindrance, where the beta-branched side chain of valine clashes with the oxathiolane ring of lamivudine and emtricitabine, thereby reducing the efficiency of their incorporation into the growing viral DNA chain.[3] While it confers high-level resistance to lamivudine and emtricitabine, it only confers low-level resistance to abacavir (B1662851) (the prodrug of carbovir).[1][4]
Q2: What is this compound and what is its mechanism of action?
This compound refers to the racemic mixture of the monophosphorylated form of Carbovir (B1146969). Carbovir is a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine.[5] The biologically active form is the (-)-enantiomer.[5] Abacavir is the prodrug of (-)-Carbovir.[6] Inside the cell, abacavir is converted to its active form, carbovir triphosphate (CBV-TP), by cellular enzymes. CBV-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase and a chain terminator of viral DNA synthesis.[6]
Q3: Why is overcoming M184V-induced resistance to carbovir important in anti-HIV drug development?
Although the M184V mutation confers only low-level resistance to abacavir, this can be clinically significant, especially when present with other resistance mutations.[4] Developing strategies to overcome this resistance is crucial for several reasons:
-
Salvage Therapy: For patients harboring the M184V mutation who have failed other therapies, having active drugs is critical.
-
Maintaining Treatment Options: Overcoming this resistance would broaden the utility of abacavir and related compounds in various treatment regimens.
-
Potency Enhancement: Strategies to overcome M184V resistance could lead to the development of more potent NRTIs that are less susceptible to resistance development.
Q4: What are the primary strategies being explored to overcome M184V resistance to carbovir?
Current research focuses on several key approaches:
-
Structural Modification of Carbovir: Synthesizing novel carbovir derivatives that can better accommodate the altered active site of the M184V mutant RT. This includes modifications to the carbocyclic ring or the purine (B94841) base.
-
Combination Therapy: Using carbovir in combination with other antiretroviral agents that have different resistance profiles. For instance, the M184V mutation can increase susceptibility to other NRTIs like tenofovir (B777) and zidovudine.[7]
-
Novel Drug Classes: Investigating entirely new classes of RT inhibitors that are unaffected by the M184V mutation, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a different site on the enzyme.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound against M184V-mutant HIV-1 in cell-based assays.
-
Question: We are observing high variability in our IC50 measurements for our carbovir analog against HIV-1 strains with the M184V mutation. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several experimental factors:
-
Cell Line Variability: Ensure you are using a consistent cell line (e.g., MT-4, CEM) at a consistent passage number. Cellular metabolism, which is responsible for converting the nucleoside analog to its active triphosphate form, can vary with cell passage and culture conditions.
-
Viral Stock Titer: The multiplicity of infection (MOI) can significantly impact IC50 values. Ensure your viral stocks are accurately titered and that you use a consistent MOI across all experiments.
-
Compound Stability: Verify the stability of your this compound solution. Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh dilutions for each experiment.
-
Assay Readout: The method used to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay) should be validated for linearity and reproducibility.
-
Issue 2: A novel carbovir derivative shows good inhibition of recombinant M184V RT but poor antiviral activity in cell culture.
-
Question: Our new compound is a potent inhibitor of the purified M184V reverse transcriptase enzyme, but it is not effective at inhibiting viral replication in our cell-based assay. Why is there a discrepancy?
-
Answer: This is a common challenge in drug development and often points to issues with cellular pharmacology:
-
Cellular Uptake: The compound may not be efficiently transported into the target cells. Consider performing cellular uptake studies to assess its permeability.
-
Intracellular Phosphorylation: For nucleoside analogs to be active, they must be converted to their triphosphate form by cellular kinases. Your derivative may be a poor substrate for these enzymes. You can investigate this by performing in vitro phosphorylation assays using cell extracts or purified kinases.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Cytotoxicity: High concentrations of the compound may be toxic to the cells, masking any potential antiviral effect. Always determine the 50% cytotoxic concentration (CC50) in parallel with the IC50.
-
Quantitative Data Summary
The following tables summarize key quantitative data comparing the activity of carbovir triphosphate (the active form of abacavir) and other relevant nucleoside analogs against wild-type (WT) and M184V-mutant HIV-1 reverse transcriptase.
Table 1: In Vitro Antiviral Activity (IC50)
| Compound | Virus Strain | IC50 (µM) | Fold Change (M184V/WT) | Reference |
| Abacavir | Wild-Type | 0.3 | - | [4] |
| M184V | Low-level resistance | - | [1] | |
| Lamivudine | Wild-Type | - | - | |
| M184V | High-level resistance (up to 1000-fold) | >1000 | [1] |
Note: Specific IC50 values for Abacavir against M184V can vary depending on the cell line and assay conditions.
Table 2: Enzyme Inhibition Constants (Ki)
| Inhibitor (triphosphate form) | Enzyme | Ki (µM) | Reference |
| Carbovir-TP | Wild-Type RT | - | [9] |
| M184V RT | - | [9] | |
| Lamivudine-TP | Wild-Type RT | - | |
| M184V RT | 50-fold diminished sensitivity | [1] |
Note: Published studies often focus on the overall resistance profile rather than providing specific Ki values for carbovir-TP against M184V RT. The resistance is characterized as a decrease in the efficiency of incorporation.[6]
Experimental Protocols
1. HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of compounds against purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (WT and M184V mutant)
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, Nonidet P-40)
-
Poly(A) template coated microplates
-
Oligo(dT) primer
-
Digoxigenin (DIG)- and Biotin-labeled dUTP/dTTP
-
Unlabeled dNTPs (dATP, dCTP, dGTP)
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Test compound (this compound or its derivatives)
Procedure:
-
Prepare serial dilutions of the test compound in reaction buffer.
-
In a separate tube, prepare the reaction mix containing reaction buffer, oligo(dT) primer, and the labeled and unlabeled dNTPs.
-
Add the diluted test compound and the reaction mix to the poly(A) coated microplate wells.
-
Add the HIV-1 RT enzyme (either WT or M184V) to initiate the reaction. Include a no-enzyme control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate at 37°C for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add the peroxidase substrate and incubate at room temperature until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
2. Cell-Based Anti-HIV Assay (p24 Antigen ELISA)
This protocol outlines a method to determine the antiviral activity of a compound in a cell culture system by measuring the production of the HIV-1 p24 capsid protein.
Materials:
-
Target cells (e.g., MT-4, CEM-SS, or PBMCs)
-
HIV-1 viral stock (WT and M184V mutant)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the target cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the wells containing the cells.
-
Infect the cells with the HIV-1 viral stock at a specific MOI. Include a no-virus control and a no-drug control.
-
Incubate the plate for 3-7 days, depending on the cell line and viral kinetics.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[10]
-
Determine the CC50 of the compound in a parallel assay without virus infection (e.g., using an MTT or XTT assay).
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the IC50 value. The selectivity index (SI) can be calculated as CC50/IC50.
Visualizations
References
- 1. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M184V mutation: what it does, how to prevent it, and what to do with it when it's there - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated molecular dynamics, principal component analysis and residue interaction network approach reveals the impact of M184V mutation on HIV reverse transcriptase resistance to lamivudine - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thebodypro.com [thebodypro.com]
- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
optimizing reaction conditions for the enzymatic synthesis of rel-Carbovir monophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of rel-Carbovir monophosphate.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of this compound?
A1: For the synthesis of the biologically active (-)-enantiomer of Carbovir (B1146969) monophosphate, cytosolic 5'-nucleotidase is the enzyme of choice.[1][2] This enzyme selectively phosphorylates (-)-Carbovir, while not acting on the (+)-enantiomer.[2] While other nucleoside kinases can phosphorylate nucleoside analogs, 5'-nucleotidase has been specifically identified for Carbovir.[1]
Q2: What is the source of the phosphate (B84403) group in this enzymatic reaction?
A2: Adenosine-5'-triphosphate (ATP) is typically used as the phosphate donor for the phosphorylation reaction catalyzed by kinases and 5'-nucleotidases.[3][4][5] The intracellular concentration of ATP is generally in the range of 1-5 mM.[3]
Q3: Why is magnesium chloride (MgCl2) included in the reaction mixture?
A3: Magnesium ions (Mg2+) are a crucial cofactor for most kinases and 5'-nucleotidases.[4] They are essential for the proper conformation of the enzyme and for coordinating the phosphate groups of ATP, facilitating the phosphoryl transfer.[4] Maintaining an optimal concentration of MgCl2 is critical for enzyme activity.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). By separating the reaction mixture on a suitable column (e.g., C18), you can quantify the consumption of the rel-Carbovir substrate and the formation of the this compound product over time.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Enzyme: The 5'-nucleotidase may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Missing Cofactors: Insufficient concentration of Mg2+ can significantly reduce enzyme activity.[4] 4. Presence of Inhibitors: Contaminants in the reagents or glassware could be inhibiting the enzyme. | 1. Enzyme Activity Check: Perform a small-scale activity assay with a known substrate to confirm enzyme viability. 2. Condition Optimization: Systematically vary the pH (typically around 7.4-8.5) and temperature (often 37°C) to find the optimal conditions. 3. Cofactor Concentration: Ensure an adequate concentration of MgCl2 is present in the reaction mixture.[4] 4. Reagent Purity: Use high-purity reagents and ensure all glassware is thoroughly cleaned. |
| Reaction Stalls Prematurely | 1. Product Inhibition: The accumulation of ADP and AMP, byproducts of the ATP consumption, can inhibit the 5'-nucleotidase.[4] 2. Substrate Depletion: The concentration of ATP, the phosphate donor, may have been depleted. 3. Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. | 1. ATP Regeneration System: Implement an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine) to maintain a low concentration of ADP and AMP. 2. Monitor ATP Levels: Monitor the ATP concentration throughout the reaction and add more if necessary. 3. Enzyme Stabilization: Consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction mixture. If possible, use an immobilized enzyme for enhanced stability. |
| Formation of Byproducts | 1. Enzyme Contamination: The enzyme preparation may be contaminated with other enzymes that modify the substrate or product. 2. Substrate Instability: rel-Carbovir may be unstable under the reaction conditions. | 1. Enzyme Purity: Use a highly purified 5'-nucleotidase preparation. 2. Substrate Stability Check: Analyze the stability of rel-Carbovir under the reaction conditions in the absence of the enzyme. |
| Difficulty in Product Purification | 1. Co-elution with Substrates or Byproducts: The product may have similar chromatographic properties to the remaining substrates (Carbovir, ATP) or byproducts (ADP, AMP). | 1. Optimize HPLC Gradient: Adjust the mobile phase composition and gradient to improve the separation of the product from other components. 2. Alternative Purification Methods: Consider using anion-exchange chromatography, which can effectively separate phosphorylated compounds from non-phosphorylated ones. |
Optimization of Reaction Conditions
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. The following table summarizes key parameters and their typical ranges for enzymatic phosphorylation reactions.
| Parameter | Typical Range | Considerations for Optimization |
| pH | 6.5 - 8.5 | The optimal pH for 5'-nucleotidase activity should be determined experimentally. Start with a pH around 7.5. |
| Temperature | 25°C - 45°C | Most enzymes have an optimal temperature for activity. A standard starting point is 37°C. |
| rel-Carbovir Concentration | 1 - 20 mM | Higher concentrations can increase the reaction rate but may also lead to substrate inhibition. |
| ATP Concentration | 1.1 - 2.0 equivalents to Carbovir | A slight excess of ATP is recommended to drive the reaction forward. |
| MgCl2 Concentration | 1 - 10 mM | The optimal concentration is often slightly above the ATP concentration. |
| Enzyme Concentration | 0.1 - 2.0 mg/mL | Higher enzyme concentrations will increase the reaction rate but also the cost. |
| Buffer | Tris-HCl, HEPES | Choose a buffer that does not interfere with the reaction and has a pKa close to the desired pH. |
Experimental Protocols
Protocol 1: Small-Scale Enzymatic Synthesis of this compound
This protocol is designed for the initial optimization of reaction conditions.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM rel-Carbovir
-
15 mM ATP
-
20 mM MgCl2
-
0.5 mg/mL 5'-nucleotidase
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a water bath or incubator.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 90 µL of cold methanol (B129727) or perchloric acid.
-
Centrifuge the quenched sample to precipitate the enzyme.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to determine the concentration of rel-Carbovir and this compound.
-
Protocol 2: Preparative Scale Synthesis and Purification
This protocol is for larger-scale synthesis once optimal conditions are determined.
-
Scale-Up the Reaction:
-
Based on the optimized conditions from the small-scale trials, prepare a larger volume of the reaction mixture (e.g., 10 mL).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots for HPLC analysis until the desired conversion is achieved.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation (if the enzyme is heat-labile).
-
Centrifuge the mixture to remove the precipitated enzyme.
-
-
Purification by Anion-Exchange Chromatography:
-
Load the supernatant onto an anion-exchange column (e.g., DEAE-Sepharose).
-
Wash the column with a low-salt buffer to remove unreacted rel-Carbovir and other non-charged species.
-
Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl or triethylammonium (B8662869) bicarbonate).
-
-
Desalting and Lyophilization:
-
Collect the fractions containing the purified product.
-
Desalt the pooled fractions using a suitable method (e.g., dialysis or a desalting column).
-
Lyophilize the desalted product to obtain a solid powder.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Logical workflow for optimizing reaction conditions.
References
- 1. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Cytotoxicity of rel-Carbovir Monophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of rel-Carbovir monophosphate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the phosphorylated form of Carbovir, a carbocyclic nucleoside analog. As a guanosine (B1672433) analog, its active triphosphate form, Carbovir triphosphate (CBVTP), acts as a competitive inhibitor of viral reverse transcriptase.[1] Incorporation of CBVTP into the growing viral DNA chain leads to chain termination, thereby inhibiting viral replication.[1] The "rel-" prefix indicates a racemic mixture, containing both enantiomers of the compound.
Q2: What are the common mechanisms of cytotoxicity associated with nucleoside analogs like this compound?
A2: The cytotoxicity of many nucleoside analogs, including those related to Carbovir, is often linked to off-target effects on host cellular machinery. The primary mechanisms include:
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol-γ) by the triphosphate form of the analog can lead to mitochondrial DNA (mtDNA) depletion.[2][3] This impairs the synthesis of essential proteins for the electron transport chain, resulting in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and a decline in cellular ATP levels.[3][4]
-
Inhibition of Cellular DNA Polymerases: While generally more selective for viral polymerases, high concentrations of nucleoside analogs can inhibit host cell DNA polymerases, leading to impaired cell proliferation and potential genotoxicity.[3]
-
Hypersensitivity Reactions: For certain nucleosides like Abacavir (a prodrug of Carbovir), a severe hypersensitivity reaction can be triggered in individuals expressing specific HLA alleles, such as HLA-B*57:01.[5][6] This is an immune-mediated response and a critical consideration in clinical applications.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect in my long-term cell culture?
A3: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between them, it's recommended to perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number (e.g., using a cell counter or a DNA-binding dye-based assay).[7]
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.
Q4: My compound is precipitating in the culture medium. How can I address this?
A4: Compound precipitation can lead to inaccurate dosing and may itself cause cellular stress. To address this:
-
Verify Solubility: Test the solubility of this compound in your specific cell culture medium at the desired concentrations before conducting the experiment.
-
Use of Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving lipophilic compounds. However, it's crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced toxicity. Always include a vehicle control (culture medium with the same concentration of DMSO) in your experimental setup.[8]
-
Gentle Agitation: Mild vortexing or sonication of the stock solution can sometimes aid in dissolution.[8]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Intrinsic Toxicity | Perform a detailed dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values. Consider reducing the incubation time to assess acute versus chronic toxicity. |
| Cell Line Sensitivity | Investigate if the chosen cell line is particularly sensitive to nucleoside analogs. This could be due to high expression of nucleoside transporters or low levels of enzymes involved in drug metabolism.[9] Test the compound on a different, less sensitive cell line if possible. |
| Compound Instability | Ensure the compound is stable in the culture medium for the duration of the experiment. Degradation products could be more toxic than the parent compound.[7] |
| Mitochondrial Dysfunction | Co-treat with antioxidants like N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress if mitochondrial toxicity is suspected.[7] Consider supplementing the culture medium with uridine, which has been shown to reduce the toxic side effects of some pyrimidine (B1678525) analogs.[4] |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Experimental Variability | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use cells within a consistent, low passage number range. Ensure uniform incubation times and conditions (temperature, CO2, humidity).[7] |
| Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Assay Interference | The compound may interfere with the assay's detection method (e.g., absorbance or fluorescence). Run proper controls, including wells with the compound in medium but without cells, to check for interference.[7] |
| Solvent Effects | Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below the toxic threshold for the cell line.[8] |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical values for related nucleoside analogs. Note: These values should be determined experimentally for your specific cell line and conditions.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Organism | CC50 (µM) |
| MT-4 | Human T-cell leukemia | Human | > 100 |
| CEM-SS | Human T-lymphoblastoid | Human | > 100 |
| HepG2 | Human liver carcinoma | Human | 50 - 100 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary human cells | Human | > 100 |
CC50 (50% cytotoxic concentration) values are often determined after 5-7 days of continuous exposure.[10]
Table 2: Effect of Uridine Supplementation on this compound Cytotoxicity in HepG2 Cells
| This compound (µM) | Uridine (µM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 75 | 0 | 55 |
| 75 | 50 | 75 |
| 75 | 100 | 85 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Materials:
-
Cells in culture
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and necrosis.[12]
Materials:
-
Cells treated as in the MTT assay
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare Controls: In addition to treated and untreated wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 30 minutes before the end of the incubation period.
-
Collect Supernatant: After the treatment period, carefully transfer a specific volume (typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).[11][12]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum release control.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Abacavir - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
refining experimental protocols to ensure reproducibility of rel-Carbovir monophosphate data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to ensure the reproducibility of rel-Carbovir monophosphate data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, quantification, and analysis of this compound, leading to data irreproducibility.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CMP-T01 | Low or No Yield of this compound in Enzymatic Synthesis | 1. Inactive Enzyme: 5'-Nucleotidase or other kinases may be inactive due to improper storage or handling.2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.3. ATP Depletion: Insufficient ATP concentration in the reaction mixture.4. Inhibitors: Presence of excess salt, phosphate (B84403), or ammonium (B1175870) ions in the reaction. | 1. Enzyme Quality Control: Verify enzyme activity using a positive control. Use a fresh aliquot or a new batch of the enzyme.2. Optimize Reaction Buffer: Ensure the buffer pH is optimal for the kinase (typically around 7.5). Double-check cofactor requirements (e.g., Mg²⁺).3. Ensure Sufficient ATP: Use a fresh, high-quality ATP stock at a concentration that is not rate-limiting.4. Purify Substrates: Purify Carbovir and other reactants to remove any potential inhibitors. |
| CMP-T02 | High Variability in Quantification Results (HPLC-MS/MS) | 1. Sample Degradation: this compound may be unstable in biological samples or during sample preparation.2. Inconsistent Sample Preparation: Variations in cell lysis, protein precipitation, or extraction procedures.3. Matrix Effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting compounds from the sample matrix.4. Instrumental Variability: Fluctuations in LC pressure, MS detector sensitivity, or inconsistent injection volumes. | 1. Control Degradation: Keep samples on ice during preparation and store at -80°C. Consider the use of phosphatase inhibitors. Methanol can be used for tissue homogenization in an ice water bath.[1]2. Standardize Protocols: Use a consistent and validated protocol for sample preparation. Ensure complete cell lysis and efficient protein removal.3. Mitigate Matrix Effects: Develop a robust chromatographic method to separate this compound from interfering matrix components. Use an internal standard that co-elutes and experiences similar matrix effects.4. Instrument Calibration and Maintenance: Regularly calibrate the HPLC-MS/MS system. Use an autosampler with precise injection capabilities. |
| CMP-T03 | Poor Peak Shape or Resolution in HPLC | 1. Inappropriate Column Chemistry: The stationary phase of the HPLC column is not suitable for retaining and separating a polar compound like a nucleotide monophosphate.2. Suboptimal Mobile Phase: Incorrect pH, ionic strength, or organic modifier concentration in the mobile phase.3. Column Overload: Injecting too much sample onto the column. | 1. Select Appropriate Column: Consider using a column designed for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.2. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Perform a gradient optimization for the organic modifier.3. Determine Column Capacity: Perform a loading study to determine the optimal injection volume and concentration. |
| CMP-T04 | Inconsistent Intracellular Concentration Measurements | 1. Incomplete Cell Lysis: Inefficient disruption of cells leading to incomplete release of intracellular nucleotides.2. Phosphatase Activity: Cellular phosphatases can dephosphorylate the monophosphate, leading to underestimation.3. Cell Counting Inaccuracy: Errors in determining the exact number of cells used for extraction. | 1. Optimize Lysis Method: Test different lysis buffers and mechanical disruption methods (e.g., sonication, freeze-thaw cycles) to ensure complete cell lysis.2. Inhibit Phosphatases: Include a cocktail of phosphatase inhibitors in the lysis buffer.3. Accurate Cell Counting: Use a reliable method for cell counting, such as a hemocytometer with trypan blue exclusion or an automated cell counter. |
Frequently Asked Questions (FAQs)
Q1: What is the first and often rate-limiting step in the intracellular activation of Carbovir?
The initial phosphorylation of Carbovir to Carbovir monophosphate is the first step in its intracellular activation.[2][3] This conversion is primarily catalyzed by a cytosolic 5'-nucleotidase.[2]
Q2: Which enzymes are involved in the subsequent phosphorylation of this compound?
Following its formation, this compound is further phosphorylated to the diphosphate (B83284) by guanylate kinase (GMPK) and then to the active triphosphate form by other cellular kinases such as nucleoside-diphosphate kinase.[4] It has been shown that (-)-Carbovir monophosphate is a significantly more efficient substrate for GMP kinase than the (+)-enantiomer.[4]
Q3: What is the mechanism of action of the active form, Carbovir triphosphate?
Carbovir triphosphate acts as a competitive inhibitor of HIV reverse transcriptase. It gets incorporated into the growing viral DNA chain, and because it lacks a 3'-hydroxyl group, it causes chain termination, thus halting viral replication.[5][6]
Q4: What are the key considerations for sample preparation when quantifying intracellular this compound?
The most critical step in sample preparation is to effectively extract the nucleotides while preventing their degradation.[3] This involves rapid quenching of metabolic activity, efficient cell lysis, and protein removal. Temperature control throughout the process is crucial to minimize enzymatic degradation.[4] Using organic solvents like acetonitrile (B52724) or ethanol (B145695) in water can be effective for extraction.[4]
Q5: What analytical techniques are most suitable for the quantification of this compound?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying intracellular nucleotide analogues like this compound.[7] This technique allows for the separation of the analyte from other cellular components and its precise quantification.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis of this compound for use as an analytical standard or for in vitro studies.
Materials:
-
rel-Carbovir
-
5'-Nucleotidase (e.g., from Crotalus atrox venom)
-
ATP (Adenosine 5'-triphosphate)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Deionized water
-
Reaction tubes
-
Incubator/water bath
Procedure:
-
Prepare Reaction Buffer: Prepare a 50 mM Tris-HCl buffer with 10 mM MgCl₂, pH 7.5.
-
Prepare Reactant Solutions:
-
Dissolve rel-Carbovir in deionized water to a final concentration of 10 mM.
-
Prepare a 100 mM ATP solution in deionized water.
-
Reconstitute 5'-Nucleotidase according to the manufacturer's instructions.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following:
-
50 µL of 50 mM Tris-HCl buffer with MgCl₂
-
10 µL of 10 mM rel-Carbovir
-
20 µL of 100 mM ATP
-
10 µL of 5'-Nucleotidase solution
-
Adjust the final volume to 100 µL with deionized water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.
-
Analysis: Analyze the formation of this compound using HPLC-MS/MS.
Protocol 2: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cell culture treated with Carbovir
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetonitrile, ice-cold
-
Internal Standard (e.g., a stable isotope-labeled version of Carbovir monophosphate)
-
Microcentrifuge tubes
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 60% acetonitrile in water.
-
Add the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
-
Sample Analysis:
-
Inject a defined volume of the supernatant into the HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitor the specific mass transition for this compound and the internal standard.
-
-
Visualizations
Caption: Experimental workflow for the quantification of intracellular this compound.
Caption: Intracellular activation pathway of Carbovir to its active triphosphate form.
References
- 1. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC–MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for unexpected metabolites of rel-Carbovir monophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected metabolites during experiments with rel-Carbovir monophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
The expected metabolic pathway for rel-Carbovir, the parent nucleoside of this compound, involves intracellular phosphorylation to the active triphosphate form. Other known metabolites, primarily observed in preclinical studies, include a 4'-carboxylic acid derivative and a glucuronide conjugate. Since this compound is a prodrug, it is expected to be converted to Carbovir and subsequently follow these pathways.
Q2: We are observing peaks that do not correspond to the known metabolites. What are the potential sources of these unexpected metabolites?
Unexpected peaks in your analysis can arise from several sources:
-
Stereoisomer-Specific Metabolism: rel-Carbovir is a racemic mixture of two enantiomers, (+)-Carbovir and (-)-Carbovir. These enantiomers can be metabolized at different rates by enzymes, leading to the formation of enantiomer-specific metabolites that may not have been previously characterized.
-
Hydrolysis of the Monophosphate: The monophosphate group can be cleaved by intracellular phosphatases, leading to the formation of the parent nucleoside, Carbovir. This process can be a significant metabolic pathway.
-
Chemical Degradation: Depending on the pH and temperature of your experimental conditions, the monophosphate ester bond could be susceptible to chemical hydrolysis, resulting in the formation of Carbovir.
-
Alternative Metabolic Pathways: While phosphorylation and oxidation are the major reported pathways, minor or previously uncharacterized biotransformations could be occurring. This can include other forms of oxidation, reduction, or conjugation.
-
Experimental Artifacts: Peaks that appear to be metabolites could be artifacts generated during sample preparation or analysis. Common artifacts include solvent adducts, salt clusters, or in-source fragmentation in the mass spectrometer.[1][2]
Q3: How does the racemic nature of this compound affect its metabolism?
The racemic nature is a critical factor. Studies have shown that the enantiomers of Carbovir are metabolized stereoselectively. For instance, the oxidation of the cyclopentene (B43876) ring has been shown to favor one enantiomer over the other. This means you may observe different concentrations of metabolites corresponding to each enantiomer, or even unique metabolites for each.
Q4: What are the first steps I should take to troubleshoot the appearance of these unknown peaks?
A systematic approach is crucial. Here is a recommended initial workflow:
-
Confirm the Identity of Known Metabolites: Ensure that you can confidently identify the expected metabolites (Carbovir, Carbovir triphosphate, 4'-carboxylic acid derivative) in your samples.
-
Analyze a Blank Matrix: Process and analyze a sample of your biological matrix without the addition of this compound to identify any interfering endogenous compounds or artifacts from your sample preparation.
-
Evaluate Sample Stability: Assess the stability of this compound in your experimental matrix over time to check for non-enzymatic degradation.
-
Perform a Literature Review: Search for recent publications on the metabolism of Carbovir or other carbocyclic nucleoside analogues that might provide insights into novel metabolic pathways.
Troubleshooting Guide
Problem: Unexpected Peaks in LC-MS Analysis
Potential Cause 1: Stereoisomer-Specific Metabolites
-
Troubleshooting Steps:
-
Chiral Separation: Develop or implement an LC-MS/MS method using a chiral stationary phase to separate the enantiomers of the parent compound and its metabolites. This will allow you to determine if the unexpected peaks are associated with a specific enantiomer.
-
Comparative Metabolism: If possible, obtain the individual enantiomers of Carbovir and perform parallel incubation studies to see if the unexpected metabolites are generated from only one of the enantiomers.
-
Potential Cause 2: Dephosphorylation to Carbovir
-
Troubleshooting Steps:
-
Incubation with Phosphatase Inhibitors: If your experimental system allows, perform an incubation in the presence of broad-spectrum phosphatase inhibitors. A significant reduction in the unexpected peak corresponding to Carbovir would suggest enzymatic hydrolysis.
-
Chemical Stability Assessment: Incubate this compound in your experimental buffer/media (without cells or enzymes) at the same temperature and for the same duration as your experiment. Analyze the sample to determine the extent of chemical hydrolysis to Carbovir.
-
Potential Cause 3: Formation of a Novel Metabolite
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the unexpected peaks to determine their elemental composition. This is a critical step in proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): Acquire fragmentation spectra of the unknown peaks. Compare these spectra to the fragmentation of the parent compound and known metabolites to identify common structural motifs. The fragmentation of guanosine (B1672433) analogues often involves the loss of the ribose or pseudo-ribose moiety.[3]
-
NMR Spectroscopy: If the unknown metabolite can be isolated in sufficient quantities, NMR spectroscopy is the definitive method for structure elucidation.
-
Potential Cause 4: Experimental Artifacts
-
Troubleshooting Steps:
-
Blank Analysis: As mentioned in the FAQs, a thorough analysis of a blank matrix is essential to rule out background interferences.
-
Solvent and Adduct Analysis: Review your mass spectrometry data for common adducts (e.g., +Na, +K, +ACN). Varying the mobile phase composition can help identify solvent-related artifacts.[4]
-
In-Source Fragmentation Check: Analyze the parent compound at different source energies in the mass spectrometer. An increase in the "unexpected metabolite" peak at higher energies could indicate it's an in-source fragment.
-
Data Presentation
Table 1: Expected and Potential Unexpected Metabolites of this compound
| Metabolite | Expected/Unexpected | m/z (M+H)⁺ | Notes |
| This compound | Parent Compound | 328.10 | Starting material. |
| rel-Carbovir | Expected | 248.12 | Result of dephosphorylation (enzymatic or chemical). |
| rel-Carbovir Diphosphate | Expected | 408.07 | Intermediate in the phosphorylation pathway. |
| rel-Carbovir Triphosphate | Expected | 488.03 | Active metabolite. |
| 4'-carboxy-Carbovir | Expected | 278.09 | Oxidative metabolite. |
| Carbovir Glucuronide | Expected | 424.15 | Conjugation metabolite. |
| Stereoisomer-specific Metabolite | Unexpected | Varies | A metabolite formed from only one of the enantiomers. |
| Degraded Monophosphate | Unexpected | Varies | Result of chemical instability under experimental conditions. |
Experimental Protocols
Key Experiment: Chiral LC-MS/MS Analysis for Enantiomer Separation
This protocol provides a general framework for developing a chiral separation method. Optimization will be required for your specific instrumentation and experimental setup.
-
Chromatographic Column: Utilize a chiral stationary phase column suitable for the separation of polar compounds, such as a cellulose- or amylose-based column.
-
Mobile Phase:
-
A typical mobile phase for chiral separations in normal phase mode would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol).
-
For reversed-phase chiral separations, a mobile phase of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is common.
-
-
Gradient: A shallow gradient elution may be necessary to achieve optimal separation of all enantiomers and their metabolites.
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for Carbovir and its expected metabolites in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
For unknown peaks, perform full scan and product ion scan experiments to gather structural information.
-
Key Experiment: In Vitro Metabolic Stability Assay
-
Incubation: Incubate this compound with a relevant biological matrix (e.g., liver microsomes, hepatocytes, cell lysates) at 37°C. Include cofactors as needed (e.g., NADPH for oxidative metabolism).
-
Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. Centrifuge the samples and collect the supernatant.
-
Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the formation of metabolites over time.
-
Controls:
-
No Cofactor Control: To assess non-NADPH dependent metabolism.
-
Heat-Inactivated Enzyme Control: To assess non-enzymatic degradation.
-
Blank Matrix Control: To identify interfering peaks.
-
Visualizations
Caption: Troubleshooting workflow for unexpected metabolites.
References
- 1. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-acquisition filtering of salt cluster artefacts for LC-MS based human metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing LC-MS/MS Analysis of rel-Carbovir Monophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis for rel-Carbovir monophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high specificity for this compound analysis by LC-MS/MS?
The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, cell lysates) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3][4]
-
Isobaric Interference: Endogenous molecules with the same nominal mass-to-charge ratio (m/z) as this compound or its fragments can interfere with the analysis.
-
Analyte Stability: The phosphate (B84403) group can be labile and susceptible to enzymatic degradation by phosphatases present in the biological matrix, leading to an underestimation of the analyte concentration.[5][6][7]
-
Low Endogenous Concentrations: Achieving the required sensitivity to accurately measure low intracellular concentrations of the monophosphate can be challenging.
Q2: How can I minimize matrix effects in my analysis?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] Protein precipitation is a simpler but generally less clean method.[8]
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from co-eluting matrix components. Utilizing a suitable column and gradient profile is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality controls in the same biological matrix as the study samples can help to normalize the impact of the matrix.[4]
Q3: What are the recommended sample preparation techniques for this compound?
The choice of sample preparation depends on the matrix and the required sensitivity. Here are some common approaches:
-
Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis. Cold acetonitrile (B52724) is commonly used to precipitate proteins from plasma or cell lysates.[9] However, it may not provide the cleanest extracts, potentially leading to more significant matrix effects.[2]
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while washing away interfering compounds. For a phosphorylated analyte like this compound, an anion-exchange SPE cartridge can be effective.[10]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. This can be an effective cleanup method but may be more labor-intensive.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with or weaker than the initial mobile phase to prevent peak distortion. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[11] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. |
| System Leaks | Check for leaks at all fittings and connections, as they can cause pressure fluctuations and distorted peaks.[12] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[4] Optimize chromatography to separate the analyte from the suppression zone. Infuse the analyte post-column while injecting a blank matrix extract to identify regions of ion suppression. |
| Suboptimal MS Parameters | Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound.[13] |
| Analyte Degradation | Ensure proper sample handling and storage conditions to prevent degradation.[7][14] For phosphorylated analytes, consider the addition of phosphatase inhibitors during sample collection and preparation.[6] |
| Inefficient Ionization | Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance protonation and signal intensity. |
| Contaminated MS Source | Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations.[15] |
Issue 3: High Background Noise
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[11] |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a strong solvent. |
| Matrix Interferences | Enhance the selectivity of the sample preparation method to remove more background components. |
| Electronic Noise | Ensure proper grounding of the LC-MS system and check for any nearby sources of electronic interference. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, cell pellets) on ice.
-
Internal Standard Spiking: Add an appropriate volume of the internal standard (ideally, a stable isotope-labeled version of this compound) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the biological sample.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Method Validation Parameters
A comprehensive validation should be performed to ensure the reliability of the analytical method. Key parameters to evaluate include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the analyte's ionization. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from your method validation experiments.
Table 1: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 runs) |
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) |
| LLOQ | 1.0 | ||
| Low | 3.0 | ||
| Medium | 50 | ||
| High | 150 |
Table 2: Stability Data
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low | 3.0 | ||
| High | 150 | |||
| Bench-Top (4 hours, RT) | Low | 3.0 | ||
| High | 150 | |||
| Long-Term (-80°C, 30 days) | Low | 3.0 | ||
| High | 150 |
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical flowchart for troubleshooting common LC-MS/MS issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC–MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. myadlm.org [myadlm.org]
- 13. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Improving the Efficiency of Enzymatic Phosphorylation of rel-Carbovir in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro enzymatic phosphorylation of rel-Carbovir.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step enzymatic conversion of rel-Carbovir to its active triphosphate form.
Q1: I am observing low or no yield of the final product, Carbovir triphosphate (CBV-TP). What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a multi-step enzymatic reaction can stem from issues at any of the three phosphorylation steps. A systematic approach is crucial for identifying the bottleneck.
Initial Checks:
-
Enzyme Activity: Confirm the activity of each enzyme (5'-Nucleotidase, GMP kinase, and Nucleoside-diphosphate kinase) individually using a known substrate before proceeding with the cascade reaction. Commercial assay kits are available for this purpose.
-
Reagent Quality: Ensure the integrity of all reagents, including rel-Carbovir, ATP (or other phosphate (B84403) donors), and cofactors like MgCl2. ATP solutions are particularly prone to degradation and should be freshly prepared and stored at -20°C.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are within the optimal range for all enzymes in the cascade. A common starting point is a Tris-HCl or HEPES buffer at a pH between 7.4 and 8.0, with an incubation temperature of 37°C.
Step-by-Step Troubleshooting:
-
Analyze Intermediates: The most effective troubleshooting step is to monitor the formation of the reaction intermediates, Carbovir monophosphate (CBV-MP) and Carbovir diphosphate (B83284) (CBV-DP), over time using analytical techniques like HPLC or ³¹P NMR.
-
No CBV-MP formation: The issue lies with the first step.
-
Inactive 5'-Nucleotidase: Test the enzyme with a control substrate like AMP. If inactive, obtain a new batch of the enzyme.
-
Suboptimal Conditions for 5'-Nucleotidase: Optimize the concentration of 5'-Nucleotidase, rel-Carbovir, and ATP. Also, perform a pH and temperature matrix to find the optimal conditions for this specific step.
-
-
Accumulation of CBV-MP but no CBV-DP: The second step is the bottleneck.
-
Inactive GMP Kinase: Test the enzyme with its natural substrate, GMP. This step is known to be highly stereoselective for the active (-)-enantiomer of Carbovir. Ensure you are using the correct enantiomer if applicable.
-
Suboptimal Conditions for GMP Kinase: Titrate the concentration of GMP kinase and ensure an adequate supply of the phosphate donor (ATP).
-
-
Accumulation of CBV-DP but no CBV-TP: The final phosphorylation step is inefficient.
-
Inactive Nucleoside-diphosphate Kinase (NDPK): Test the NDPK with a standard substrate like GDP or ADP.
-
Suboptimal Conditions for NDPK: Optimize the concentration of NDPK. Ensure the ATP concentration is not limiting.
-
-
Q2: The reaction starts well but then plateaus, leaving unreacted starting material and intermediates. What could be the cause?
A2: Reaction stalling can be due to several factors related to the stability of the reaction components or feedback inhibition.
-
Enzyme Instability: One or more of the enzymes may not be stable under the prolonged incubation conditions.
-
Solution: Perform a time-course experiment and measure the activity of each enzyme at different time points. Consider adding stabilizing agents like BSA or glycerol (B35011) to the reaction buffer. It may also be beneficial to perform the reaction at a lower temperature, though this will decrease the reaction rate.
-
-
Substrate/Intermediate Degradation: rel-Carbovir or its phosphorylated intermediates might be unstable in the reaction buffer.
-
Solution: Assess the stability of each species in the reaction buffer over the time course of the experiment in the absence of enzymes.
-
-
Phosphate Donor Depletion: The phosphate donor (typically ATP) is consumed in each step. Its depletion will halt the reaction.
-
Solution: Ensure an adequate initial concentration of ATP. For multi-step reactions, it is often necessary to use a significant molar excess of the phosphate donor. Consider implementing an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine, or pyruvate (B1213749) kinase and phosphoenolpyruvate).
-
-
Product Inhibition: High concentrations of the final product (CBV-TP) or even the intermediates may inhibit one of the enzymes in the cascade.
-
Solution: If product inhibition is suspected, try to remove the product as it is formed, for example, by using an in-situ purification method, although this can be complex to implement. Alternatively, running the reaction at lower substrate concentrations may mitigate the effect.
-
Q3: I am observing the formation of unexpected side products. What is happening?
A3: The appearance of side products could be due to contaminating enzymatic activities or non-enzymatic degradation.
-
Contaminating Enzymes: The enzyme preparations may contain other enzymes, such as phosphatases that can dephosphorylate the products, or nucleases if working with nucleic acids.
-
Solution: Use highly purified enzymes. If you are purifying the enzymes yourself, ensure your purification protocol is robust and includes multiple chromatography steps. Include phosphatase inhibitors in the reaction mixture if dephosphorylation is suspected.
-
-
Non-Enzymatic Reactions: At certain pH values or in the presence of certain metal ions, the substrates or products may undergo non-enzymatic modifications.
-
Solution: Analyze the stability of each component under reaction conditions without the enzymes. Ensure the buffer components are not reactive with your compounds of interest.
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the in vitro phosphorylation of rel-Carbovir?
A1: The enzymatic phosphorylation of rel-Carbovir to its active triphosphate form is a three-step process catalyzed by the following enzymes:
-
5'-Nucleotidase: Catalyzes the conversion of rel-Carbovir to Carbovir monophosphate (CBV-MP).
-
Guanylate Monophosphate (GMP) Kinase: Catalyzes the phosphorylation of CBV-MP to Carbovir diphosphate (CBV-DP). This step is highly stereoselective for the biologically active (-)-enantiomer.
-
Nucleoside-Diphosphate Kinase (NDPK): Catalyzes the final step, the conversion of CBV-DP to
strategies for reducing off-target effects in rel-Carbovir monophosphate experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with rel-Carbovir monophosphate. The information aims to help researchers minimize off-target effects and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the intracellularly formed monophosphate of Carbovir (B1146969), a nucleoside reverse transcriptase inhibitor (NRTI). Carbovir itself is a prodrug that must be phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral enzyme HIV-1 reverse transcriptase (RT).[1] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, thus halting viral replication.[1]
Q2: What are the primary off-target effects of this compound?
A2: The primary off-target effects of NRTIs like Carbovir are related to mitochondrial toxicity.[2][3] This is mainly due to the inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[2][3] Inhibition of Pol γ can lead to mtDNA depletion, impaired mitochondrial function, and subsequent cellular toxicity, which can manifest as adverse effects such as lactic acidosis and myopathy.[2]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the EC50 for antiviral activity and use concentrations around this value for your experiments.
-
Select appropriate cell lines: Use cell lines that are relevant to your research question and characterize their mitochondrial function.
-
Monitor for cytotoxicity: Always run parallel cytotoxicity assays to distinguish between specific antiviral effects and general toxicity.
-
Assess mitochondrial function: If off-target effects are suspected, directly measure mitochondrial DNA content and function.
Troubleshooting Guides
Issue 1: High or Unexplained Cytotoxicity Observed
| Possible Cause | Troubleshooting Strategy |
| Off-target inhibition of cellular DNA polymerases | Perform a polymerase inhibition assay to determine the IC50 of Carbovir triphosphate against human DNA polymerases, particularly polymerase gamma.[4] |
| Mitochondrial DNA depletion | Quantify mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) using qPCR after treating cells with this compound. A significant decrease in the mtDNA/nDNA ratio suggests mitochondrial toxicity.[5] |
| Solvent-induced toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Cell culture conditions | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
Issue 2: Inconsistent Antiviral Activity
| Possible Cause | Troubleshooting Strategy |
| Suboptimal drug concentration | Perform a dose-response curve to determine the 50% effective concentration (EC50) for your specific virus strain and cell line. |
| Cell health and density | Ensure a consistent cell seeding density to achieve a uniform monolayer. Cell confluency can affect viral infection and plaque formation. |
| Viral titer variability | Re-titer your viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Drug stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Carbovir triphosphate (the active metabolite of this compound) against the on-target HIV-1 reverse transcriptase and off-target human DNA polymerases.
| Enzyme | IC50 (µM) | Reference |
| On-Target: | ||
| HIV-1 Reverse Transcriptase | ~0.2 | [4] |
| Off-Targets: | ||
| Human DNA Polymerase α | >100 | [4] |
| Human DNA Polymerase β | >100 | [4] |
| Human DNA Polymerase γ | ~20 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability in the presence of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol describes the relative quantification of mtDNA to nuclear DNA (nDNA) to assess mitochondrial toxicity.[5]
-
Cell Treatment and DNA Extraction: Treat cells with this compound for a specified period. Extract total DNA from the cells.
-
qPCR Primer Design: Design primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
qPCR Reaction: Set up qPCR reactions for both the mitochondrial and nuclear targets using a SYBR Green-based master mix.
-
Data Analysis:
-
Determine the Ct values for the mitochondrial and nuclear genes for both treated and untreated samples.
-
Calculate the ΔCt for each sample: ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated) - ΔCt(untreated).
-
The relative mtDNA content is calculated as 2^ΔΔCt. A value less than 1 indicates mtDNA depletion.
-
Visualizations
Figure 1. Mechanism of action and off-target effects of rel-Carbovir.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Carbocyclic Nucleoside Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor bioavailability of carbocyclic nucleoside analogs in your experiments.
Frequently Asked Questions (FAQs)
Q1: My carbocyclic nucleoside analog exhibits poor oral bioavailability. What are the primary reasons for this?
A1: Poor oral bioavailability of nucleoside analogs, including carbocyclic variants, is typically due to several factors. These compounds are often highly polar and hydrophilic, which limits their ability to pass through the lipid-rich intestinal cell membranes (low permeability).[1][2][3] Additionally, they can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.[4][5] Rapid metabolism in the gut or liver (first-pass effect) can also significantly reduce the amount of active drug reaching systemic circulation.[6][7]
Q2: What are the main strategies to overcome low intestinal permeability?
A2: The two primary strategies are chemical modification (prodrugs) and advanced formulation techniques.
-
Prodrug Approach: This involves attaching a temporary, lipophilic chemical group (a promoiety) to the parent drug. This modification increases the drug's lipophilicity, allowing it to diffuse more easily across the intestinal epithelium.[1][2] Once absorbed, cellular enzymes cleave off the promoiety to release the active parent drug.[8][9]
-
Formulation Strategies: Encapsulating the drug in lipid-based or polymer-based nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.[10][11][12] Amorphous solid dispersions are another technique used to improve the solubility and dissolution rate of poorly soluble compounds.[13]
Q3: How can I determine if my compound is a substrate for an efflux transporter like P-gp?
A3: An in vitro bidirectional Caco-2 permeability assay is the standard method for this assessment. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal barrier and expresses various transporters, including P-gp.[14][15] By measuring the rate of drug transport from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa, you can calculate an efflux ratio. An efflux ratio of 2 or greater typically indicates that the compound is subject to active efflux.[5][15]
Q4: My compound is actively effluxed. What are my options to bypass this?
A4: Several strategies can mitigate the effects of efflux transporters:
-
Prodrug Design: Design a prodrug that is not a substrate for the efflux transporter. For instance, amino acid ester prodrugs can be designed to target influx transporters like the human oligopeptide transporter 1 (hPEPT1), using a different pathway to enter the cell.[1][8]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can help it evade recognition by efflux transporters and promote absorption.[9][12]
-
Co-administration with Inhibitors: In a research setting, co-administering a known inhibitor of the specific efflux transporter can help determine the transporter's impact on your compound's bioavailability. However, this approach can be complex in clinical development due to potential drug-drug interactions.[4]
Q5: What is the "first-pass effect" and how does it relate to nucleoside analogs?
A5: The first-pass effect, or first-pass metabolism, refers to the enzymatic degradation of a drug in the liver and gut wall after oral absorption but before it reaches systemic circulation.[6] Nucleoside analogs can be susceptible to degradation by enzymes like cytidine (B196190) deaminase or purine (B94841) nucleoside phosphorylase.[16] This can significantly lower the concentration of the active drug. Prodrug strategies and nanoparticle formulations can help protect the analog from these metabolic enzymes until it has been absorbed.[9][13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action / Troubleshooting Step |
| Low apparent permeability (Papp) value in Caco-2 assay. | High polarity / low lipophilicity of the analog. | 1. Synthesize a lipophilic prodrug (e.g., an ester or phosphoramidate) to increase passive diffusion.[1][17] 2. Evaluate alternative formulation strategies like lipid-based delivery systems or nanoparticles.[12][13] |
| High efflux ratio (>2) in bidirectional Caco-2 assay. | Compound is a substrate for an efflux transporter (e.g., P-gp, BCRP, MRP2). | 1. Redesign the molecule or create a prodrug that is not a substrate for the identified transporter.[5] 2. Test permeability in Caco-2 knockout cell lines (e.g., P-gp knockout) to confirm the specific transporter involved.[5] 3. Explore nanoparticle formulations to bypass transporter recognition.[9] |
| Good in vitro permeability but poor in vivo oral bioavailability in animal models. | Rapid first-pass metabolism in the liver or gut wall. | 1. Conduct in vitro metabolic stability studies using liver microsomes or S9 fractions to determine the rate of degradation.[6] 2. Design a prodrug that masks the site of metabolic action. 3. Investigate formulation strategies that may utilize lymphatic transport to bypass the liver, such as lipid-based systems.[13] |
| Inconsistent absorption or double peaks in pharmacokinetic profiles after oral dosing. | Poor aqueous solubility, leading to slow or variable dissolution in the GI tract. | 1. Measure the aqueous solubility of the compound. 2. Reduce particle size (micronization) to increase surface area for dissolution. 3. Develop an amorphous solid dispersion formulation to improve solubility and dissolution rate.[13] 4. This may also indicate delayed stomach emptying or precipitation of the drug.[18][19] |
Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Amino Acid Ester Prodrugs | Increases lipophilicity and can target influx transporters like PepT1.[1][2] | Well-established; can significantly improve absorption. Valacyclovir is a classic example.[1][2] | Stability in GI tract; rate of enzymatic conversion to the active drug.[2] |
| Phosphoramidate Prodrugs (ProTide) | Masks the negative charge of the monophosphate, improving cell penetration and bypassing the often rate-limiting first phosphorylation step.[17][20] | Bypasses kinase dependency; can overcome resistance mechanisms.[17] Sofosbuvir is a successful example.[20] | Complex synthesis; requires specific intracellular enzymes for activation.[8] |
| Lipid-Based Nanoparticles | Encapsulates the drug, protecting it from degradation and facilitating absorption across the intestinal mucosa.[12] | Protects drug from enzymatic degradation; can bypass efflux transporters; may enhance lymphatic uptake.[9][13] | Formulation stability; potential for controlled release; manufacturing scalability. |
| Polymer-Based Nanoparticles/Nanogels | Encapsulates the drug within a polymer matrix, offering protection and controlled release.[12][21] | High drug loading capacity; can be functionalized for targeted delivery.[22] | Biocompatibility and biodegradability of the polymer; drug release kinetics. |
Key Experimental Protocols
In Vitro Caco-2 Permeability Assay
This assay is considered the gold standard for predicting intestinal drug absorption and identifying potential interactions with efflux transporters.[14]
Objective: To determine the apparent permeability coefficient (Papp) of a carbocyclic nucleoside analog across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer. This is commonly done by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow permeability test. A low permeability value for Lucifer Yellow indicates a tight and intact monolayer.[14]
-
Dosing Solution Preparation: Prepare a solution of the test compound in a transport buffer, such as Hanks' Balanced Salt Solution (HBSS).[14]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as the A-B experiment.[14]
-
-
Data Analysis:
-
Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) . An ER ≥ 2 suggests the compound is a substrate for active efflux.[15]
-
In Vivo Pharmacokinetic (PK) Study in a Rodent Model
This experiment determines the oral bioavailability of a compound by comparing its concentration in the blood over time after oral and intravenous administration.
Objective: To determine key pharmacokinetic parameters, including oral bioavailability (F%), for a carbocyclic nucleoside analog in rats.
Methodology:
-
Animal Model: Use Sprague-Dawley rats or a similar rodent model.[18][19] Divide animals into two groups: intravenous (IV) administration and oral gavage (PO).
-
Dosing:
-
Blood Sampling: Collect blood samples from the femoral vein or another appropriate site at multiple time points after dosing (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).[18][19]
-
Sample Processing and Analysis: Process the blood samples (e.g., solid-phase extraction) and determine the concentration of the drug at each time point using a validated analytical method like LC-MS/MS.[18][19]
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measured point (AUC_last) for both routes.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Visual Guides and Workflows
Caption: Overcoming key barriers to oral bioavailability.
Caption: Mechanism of a lipophilic prodrug strategy.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Permeability Assays [merckmillipore.com]
- 16. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of prodrug strategies to bypass rate-limiting phosphorylation steps
Technical Support Center: Optimization of Prodrug Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of prodrug strategies designed to bypass rate-limiting phosphorylation steps in nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of using a prodrug strategy for nucleoside analogs?
A1: The main goal is to improve the therapeutic index of nucleoside analogs.[1] Many of these analogs are hydrophilic and have poor oral bioavailability.[2][3] Furthermore, their activation to the pharmacologically active triphosphate form depends on cellular kinases. The initial phosphorylation step is often inefficient and rate-limiting.[1][4][5][6] Prodrug strategies mask the polar phosphate (B84403) group, improving cell permeability and delivering the nucleoside monophosphate directly into the cell, thus bypassing this critical enzymatic step.[1][4][7][8]
Q2: What is the "ProTide" or phosphoramidate (B1195095) approach?
A2: The ProTide (Pro-Nucleotide) technology is a widely used phosphoramidate prodrug strategy.[7][9][10] It masks the monophosphate of a nucleoside analog with two key groups: an aryl (often phenoxy) group and an amino acid ester.[8][11] Once inside the cell, these masking groups are cleaved by host enzymes (like Cathepsin A and HINT1) to release the active nucleoside monophosphate, which is then readily phosphorylated to the di- and triphosphate forms.[11][12][13]
Q3: Why is the choice of cell line important for in vitro testing of my prodrug?
A3: The activation of phosphoramidate prodrugs is highly dependent on the expression levels of specific intracellular enzymes (e.g., Cathepsin A, CES1, HINT1) and drug transporters.[12][13][14] These levels can vary significantly between different cell lines. For instance, Huh-7 cells are highly efficient at activating prodrugs like Sofosbuvir, while Vero E6 cells are much less so.[12][13][14] Therefore, selecting a cell line that expresses the relevant enzymes is crucial for accurately assessing the antiviral or anticancer efficacy of your prodrug.[12][15]
Q4: Besides phosphoramidates, what other monophosphate prodrug strategies exist?
A4: Several other strategies have been developed, including:
-
S-acyl-thioethyl (SATE) esters: These involve two SATE groups that are cleaved by cellular esterases. While they can effectively deliver the monophosphate, they sometimes suffer from poor stability and potential toxicity.[4][15]
-
Cyclosaligenyl (cycloSal) prodrugs: These create a cyclic phosphate triester that is hydrolyzed intracellularly.[4]
-
Acyloxyalkyl esters: These can deliver the monophosphate but may release toxic byproducts like formaldehyde.[15]
-
Phosphonate prodrugs: These are isosteric and isoelectronic to phosphates and can improve the half-life of the monophosphate form.[8][16]
Troubleshooting Guides
Problem 1: Low or no activity of the prodrug compared to the parent nucleoside.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Prodrug Conversion | The chosen cell line may lack the necessary activating enzymes (e.g., Cathepsin A, HINT1).[12][13] Verify enzyme expression via proteomics or use a more metabolically active cell line, such as primary human hepatocytes or Huh-7 cells.[12][17] |
| Prodrug Instability | The prodrug may be chemically unstable in the culture medium or serum, hydrolyzing extracellularly before it can enter the cells.[15][18] Assess the chemical stability of the prodrug at physiological pH (7.4) and in the presence of plasma/serum.[18][19] |
| Poor Cell Permeability | The promoieties chosen may not have conferred sufficient lipophilicity for passive diffusion. Calculate the cLogP value; a significant increase over the parent drug is expected.[20] Consider modifying the amino acid ester or aryl group to enhance lipophilicity.[21] |
| Rate-Limiting Step is Not the First Phosphorylation | For some nucleoside analogs, the first phosphorylation is not the bottleneck.[4][15][22] If the parent nucleoside is already potent, a monophosphate prodrug strategy may offer no advantage.[15] This can be confirmed by measuring intracellular triphosphate levels of both the parent and the prodrug. |
| Incorrect Stereochemistry | The enzymatic activation of phosphoramidate prodrugs, which have a stereocenter at the phosphorus atom, can be highly stereoselective.[18][23] Synthesize and test individual diastereomers, as one may be significantly more active than the other.[24] |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Cell Health/Metabolism | Differences in cell passage number, confluency, or culture conditions can alter the expression of activating enzymes. Standardize cell culture protocols strictly. Ensure cells are in the logarithmic growth phase during experiments. |
| Prodrug Degradation in Stock Solution | The prodrug may be unstable during storage, especially if dissolved in certain solvents or exposed to light/temperature fluctuations. Store stock solutions at -80°C in a suitable solvent like DMSO. Perform stability checks on stock solutions periodically. |
| Variable Enzyme Activity in In Vitro Assays | If using cell homogenates or liver S9 fractions, enzyme activity can vary between batches.[18] Qualify each new batch of enzymatic material with a reference compound to ensure consistent activity. |
Data Presentation: Comparative Efficacy
The following table summarizes representative data comparing the efficacy of a prodrug (Tenofovir Alafenamide, TAF) to its parent drug (Tenofovir).
| Compound | Cell Type | EC50 (Anti-HIV-1) | CC50 (Cytotoxicity) | Therapeutic Index (CC50/EC50) |
| Tenofovir (Parent Drug) | MT-2 Cells | 5.4 µM | >100 µM | >18.5 |
| GS-7340 (TAF) | MT-2 Cells | 0.0049 µM | 47.9 µM | 9,776 |
| Tenofovir (Parent Drug) | CEM-CCRF Cells | 2.0 µM | >100 µM | >50 |
| GS-7340 (TAF) | CEM-CCRF Cells | 0.003 µM | 1.8 µM | 600 |
Data adapted from studies on Tenofovir Alafenamide (GS-7340).[24] This demonstrates the significant potency increase achieved by the ProTide strategy.
Experimental Protocols
Protocol 1: In Vitro Prodrug Activation Assay in Hepatocytes
This protocol is used to quantify the intracellular conversion of a phosphoramidate prodrug to its active triphosphate metabolite using LC-MS/MS.[17]
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated 6-well plates
-
Hepatocyte culture medium
-
Prodrug stock solution (e.g., 10 mM in DMSO)
-
Ice-cold 70% methanol (B129727)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate primary human hepatocytes in collagen-coated 6-well plates as per the supplier's protocol. Allow cells to attach for 4-24 hours.
-
Treatment: Aspirate the seeding medium and treat the hepatocytes with a fixed concentration of the prodrug (e.g., 1-10 µM) in fresh, pre-warmed medium. Incubate for various time points (e.g., 2, 4, 8, 24 hours) at 37°C.
-
Metabolite Extraction: a. At each time point, quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.[17] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 15 minutes. e. Centrifuge at >14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
-
LC-MS/MS Analysis: a. Prepare a standard curve using an authentic standard of the nucleoside triphosphate metabolite. b. Analyze the cell extracts by a validated LC-MS/MS method to quantify the intracellular concentration of the active triphosphate form.[17][25]
Protocol 2: Prodrug Stability Assay in Human Plasma
This protocol assesses the stability of a prodrug in human plasma to predict its in vivo half-life before it reaches the target cells.[18][19]
Materials:
-
Freshly thawed human plasma
-
Prodrug stock solution (e.g., 10 mM in DMSO)
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS system
Procedure:
-
Incubation Preparation: Pre-warm the human plasma to 37°C.
-
Initiate Reaction: Spike the prodrug into the plasma to a final concentration of 1-5 µM. Mix gently.
-
Time Points: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/prodrug mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile to stop the enzymatic reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze using LC-MS to quantify the remaining concentration of the parent prodrug.
-
Data Analysis: Plot the percentage of remaining prodrug against time. Calculate the half-life (t½) from the slope of the line on a semi-log plot.
Visualizations
Caption: Intracellular activation pathway of a phosphoramidate (ProTide) prodrug.
Caption: Troubleshooting workflow for low activity of a nucleoside prodrug.
References
- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 9. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. | Semantic Scholar [semanticscholar.org]
- 15. Advances in nucleoside monophosphate prodrugs as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
Validation & Comparative
A Comparative Kinetic Analysis of rel-Carbovir Monophosphate and its Enantiomer in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of the enantiomers of rel-Carbovir monophosphate, a critical intermediate in the metabolic activation of the antiretroviral prodrug Carbovir (B1146969). Understanding the stereospecificity of the enzymes involved in its activation pathway is paramount for the rational design of more effective nucleoside analogue inhibitors. This analysis is supported by experimental data from published literature, detailing the profound kinetic differences that underpin the differential antiviral efficacy of the Carbovir enantiomers.
Executive Summary
The antiviral activity of Carbovir is almost exclusively attributed to its (-)-enantiomer. This stereoselectivity is not due to differences in the interaction of the active triphosphate form with the viral reverse transcriptase, but rather arises from the highly stereospecific phosphorylation of the monophosphate to the diphosphate (B83284) form, a crucial step in the metabolic activation pathway. Cellular guanylate monophosphate (GMP) kinase demonstrates a profound preference for (-)-Carbovir monophosphate, phosphorylating it with an efficiency approximately 7,000 times greater than its (+)-enantiomer.[1][2] This enzymatic bottleneck effectively prevents the (+)-enantiomer from reaching its active triphosphate form in sufficient concentrations to exert a significant antiviral effect.
Data Presentation: Comparative Kinetic Parameters
The pivotal step determining the stereoselective antiviral activity of Carbovir is the conversion of its monophosphate to diphosphate form by GMP kinase. The following table summarizes the comparative efficiency of this phosphorylation for the two enantiomers.
| Substrate | Enzyme | Relative Phosphorylation Efficiency | Kinetic Parameters (Km, Vmax) |
| (-)-Carbovir Monophosphate | GMP Kinase | ~7,000-fold higher than (+)-enantiomer[1][2] | Specific Km and Vmax values are not readily available in the cited literature. The substantial difference in efficiency is the key reported finding. |
| (+)-Carbovir Monophosphate | GMP Kinase | Baseline | Not effectively phosphorylated.[1][2] |
Metabolic Activation Pathway of Carbovir
The intracellular conversion of Carbovir to its active triphosphate form is a multi-step enzymatic process. The initial phosphorylation is catalyzed by a cytosolic 5'-nucleotidase, followed by subsequent phosphorylations by GMP kinase and other cellular kinases.
Caption: Metabolic activation pathway of Carbovir enantiomers.
Experimental Protocols
The following section outlines a representative methodology for a comparative kinetic analysis of Carbovir monophosphate enantiomers using GMP kinase.
Objective: To determine the kinetic parameters (Km and Vmax) for the phosphorylation of (-)-Carbovir monophosphate and (+)-Carbovir monophosphate by recombinant human GMP kinase.
Materials:
-
Recombinant human GMP kinase
-
(-)-Carbovir monophosphate
-
(+)-Carbovir monophosphate
-
Adenosine 5'-triphosphate (ATP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP/ATP detection system)
-
Microplate reader with luminescence detection capabilities
-
384-well white microplates
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human GMP kinase in a suitable storage buffer.
-
Prepare stock solutions of (-)-Carbovir monophosphate, (+)-Carbovir monophosphate, and ATP in the reaction buffer. Perform serial dilutions to create a range of concentrations for the kinetic assay.
-
-
Kinase Reaction Setup:
-
In a 384-well white microplate, add the reaction components in the following order:
-
Reaction Buffer
-
A fixed, non-saturating concentration of ATP.
-
Varying concentrations of either (-)-Carbovir monophosphate or (+)-Carbovir monophosphate.
-
-
Initiate the kinase reaction by adding a fixed concentration of GMP kinase to each well. The final reaction volume should be consistent across all wells.
-
Include control wells:
-
No enzyme control (to measure background signal).
-
No substrate control (to measure basal enzyme activity).
-
-
-
Incubation:
-
Incubate the reaction plate at a constant temperature (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction, where product formation is proportional to time.
-
-
Reaction Termination and Signal Detection:
-
Terminate the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding the Kinase-Glo® reagent). This reagent simultaneously stops the enzymatic reaction and generates a luminescent signal proportional to the amount of ATP remaining in the well. The decrease in ATP is stoichiometric to the amount of ADP produced, which reflects the kinase activity.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Calculate the initial reaction velocity (v) for each substrate concentration by converting the change in luminescence to the rate of ADP formation (e.g., pmol/min).
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each enantiomer.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant). The catalytic efficiency can be calculated as Vmax/Km.
-
Experimental Workflow
The following diagram illustrates the key steps in the comparative kinetic analysis of Carbovir monophosphate enantiomers.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The stark difference in the phosphorylation efficiency of this compound enantiomers by GMP kinase is a clear and compelling example of enzymatic stereoselectivity in drug metabolism. This kinetic bottleneck is the primary determinant of the antiviral efficacy of Carbovir, highlighting the importance of considering enantiomeric purity and stereospecific metabolic pathways in the design and development of nucleoside analogue prodrugs. Future research could focus on engineering kinases with altered substrate specificities to potentially activate a broader range of nucleoside analogues or to overcome resistance mechanisms.
References
head-to-head comparison of antiviral potency: rel-Carbovir monophosphate vs. Lamivudine
A detailed analysis for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antiviral Potency
The following tables summarize the in vitro and intracellular pharmacokinetic parameters of the active triphosphate forms of rel-Carbovir and Lamivudine (B182088). It is important to note that the in vitro data are compiled from various studies and experimental conditions may differ.
| Parameter | Carbovir (B1146969) Triphosphate (CBV-TP) | Lamivudine Triphosphate (3TC-TP) | Reference |
| Inhibition Constant (Ki) against HIV-1 RT | Similar to ddGTP | Not explicitly found as a direct Ki value in the provided results | [1] |
| Intracellular Half-life (in patients) | 18 hours (median) | Not explicitly stated, but intracellular levels were measured | [2] |
| Intracellular Concentration (in patients on a triple-NRTI regimen) | Less inter- and intrapatient variability compared to 3TC-TP | More inter- and intrapatient variability compared to CBV-TP | [2] |
Note: The direct comparison of IC50 values for the triphosphate forms from a single study was not found. The potency of the parent drugs, Abacavir and Lamivudine, has been compared in clinical settings. A study comparing Abacavir-Lamivudine with Tenofovir-Emtricitabine for initial HIV-1 therapy found that in patients with high viral loads, the Abacavir-Lamivudine arm had a shorter time to virologic failure[3][4][5].
Mechanism of Action: Competitive Inhibition of HIV-1 Reverse Transcriptase
Both rel-Carbovir and Lamivudine, upon entering a host cell, are converted by cellular kinases into their active triphosphate forms, Carbovir triphosphate (CBV-TP) and Lamivudine triphosphate (3TC-TP), respectively. These triphosphate analogues of deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) act as competitive inhibitors of HIV-1 reverse transcriptase (RT). They are incorporated into the growing viral DNA chain, and because they lack a 3'-hydroxyl group, they cause chain termination, thus halting viral replication.
Caption: Intracellular activation and mechanism of action of rel-Carbovir and Lamivudine.
Experimental Protocols
In Vitro Anti-HIV-1 Activity in MT-4 Cells
This assay determines the antiviral activity of a compound by measuring the protection of MT-4 cells from HIV-1 induced cytopathogenicity.
Materials:
-
MT-4 human T-cell line[6]
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Test compounds (rel-Carbovir and Lamivudine) at various concentrations
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 2.5 × 105 cells/mL in culture medium[6].
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 atmosphere[7][8].
-
After incubation, add MTT solution to each well and incubate for a further 4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
Caption: Workflow for determining antiviral activity using an MT-4 cell-based assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of the triphosphate forms of the drugs on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)[9]
-
Template-primer (e.g., poly(A)•(dT)15)[9]
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [3H]dTTP) or a non-radioactive detection system[10]
-
Test compounds (Carbovir-TP and Lamivudine-TP) at various concentrations
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation counter or appropriate detection instrument for non-radioactive methods
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the labeled dNTP).
-
Add serial dilutions of the test compounds (Carbovir-TP and Lamivudine-TP) to the reaction tubes.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes)[10].
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter (or the signal from the non-radioactive detection system).
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the reverse transcriptase activity by 50%.
Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
References
- 1. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abacavir–Lamivudine versus Tenofovir–Emtricitabine for Initial HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abacavir-lamivudine versus tenofovir-emtricitabine for initial HIV-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. profoldin.com [profoldin.com]
validating the spectrum of antiviral activity of rel-Carbovir monophosphate against different HIV strains
A comprehensive guide for researchers and drug development professionals on the in-vitro anti-HIV activity of rel-Carbovir monophosphate compared to other leading nucleoside reverse transcriptase inhibitors.
This guide provides an objective comparison of the antiviral efficacy of this compound, the active metabolite of the prodrug Abacavir (B1662851), against a range of Human Immunodeficiency Virus (HIV) strains. The data presented herein is intended to inform researchers, scientists, and drug development professionals on its spectrum of activity, particularly in comparison to other widely used nucleoside reverse transcriptase inhibitors (NRTIs).
Executive Summary
This compound, in its triphosphate form (Carbovir triphosphate or CBV-TP), is a potent inhibitor of HIV-1 reverse transcriptase.[1] It acts as a chain terminator after being incorporated into the viral DNA, thus halting the replication process.[1][2] This guide summarizes the quantitative antiviral activity of Abacavir (the prodrug of Carbovir) and by extension, its active monophosphate form, against both wild-type and key drug-resistant strains of HIV-1. Comparative data for other leading NRTIs, including Zidovudine (AZT), Lamivudine (3TC), Tenofovir Disoproxil Fumarate (TDF), and Emtricitabine (FTC), are also presented to provide a comprehensive overview of its relative potency and spectrum.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in-vitro antiviral activity (IC50/EC50 in µM) of Abacavir and other NRTIs against various HIV-1 strains. The IC50/EC50 value represents the concentration of the drug required to inhibit 50% of viral replication. Lower values indicate higher potency.
| Drug | Wild-Type HIV-1 (MT-4 cells) | Wild-Type HIV-1 (Clinical Isolates) |
| Abacavir (Carbovir Prodrug) | 4.0 µM[3] | 0.26 µM[3] |
| Zidovudine (AZT) | 0.040 µM[3] | 0.23 µM[3] |
Table 1: Antiviral Activity against Wild-Type HIV-1.
| Drug | M184V Mutant | K65R Mutant |
| Abacavir (Carbovir Prodrug) | 2-4 fold reduction in susceptibility[3] | - |
| Lamivudine (3TC) | High-level resistance | - |
| Emtricitabine (FTC) | High-level resistance | - |
| Tenofovir DF (TDF) | - | Reduced susceptibility |
Table 2: Activity Against Key NRTI-Resistant HIV-1 Strains. Data for some drug-mutant combinations were not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase (RT).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)
-
Test compound (this compound or other inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT), and dNTPs (with [³H]dTTP).
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of incorporated [³H]dTTP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antiviral Activity Assay using p24 Antigen ELISA
This cell-based assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 capsid protein in the culture supernatant.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock
-
Test compound
-
Cell culture medium
-
96-well plates
-
Commercial p24 antigen ELISA kit
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the test compound on the host cells used in the antiviral assays.
Materials:
-
Cell line used in the antiviral assay
-
Test compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates at 37°C in a CO₂ incubator for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 (50% cytotoxic concentration) value.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Profiles of rel-Carbovir Monophosphate with Approved NRTIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of rel-Carbovir monophosphate, the active intracellular metabolite of the prodrug Abacavir (B1662851), with other approved nucleoside reverse transcriptase inhibitors (NRTIs). By presenting quantitative experimental data, detailed methodologies, and visual representations of key processes, this document aims to be an essential resource for researchers engaged in HIV drug development and resistance studies.
Executive Summary
Carbovir, delivered as the prodrug Abacavir (ABC), is a potent carbocyclic synthetic nucleoside analogue that plays a crucial role in antiretroviral therapy.[1] Intracellularly, it is converted to its active form, Carbovir triphosphate (CBV-TP), which acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), leading to chain termination of viral DNA synthesis.[1] However, the emergence of drug resistance mutations in the HIV-1 RT gene can limit its efficacy and lead to cross-resistance with other NRTIs. Understanding these complex cross-resistance patterns is paramount for designing effective salvage therapies and developing novel antiretroviral agents. This guide synthesizes available data to clarify these intricate relationships.
Comparative Cross-Resistance Data
The following tables summarize the fold change in the 50% inhibitory concentration (IC50) of various approved NRTIs in the presence of key Carbovir-associated and other NRTI resistance mutations. The fold change is a ratio of the IC50 for the mutant virus to that of the wild-type virus, with higher values indicating reduced susceptibility.
Table 1: Fold Change in IC50 for Single NRTI Resistance Mutations
| Mutation | Abacavir (ABC) | Lamivudine (3TC) | Zidovudine (ZDV) | Tenofovir (TDF) | Emtricitabine (FTC) | Didanosine (ddI) | Stavudine (d4T) |
| M184V | 1.5 - 3.0[2] | >100[3] | ↑ Susceptibility[4] | ↑ Susceptibility[4] | >100[3] | Low-level resistance[2] | ↑ Susceptibility[4] |
| K65R | Low-level resistance | Low-level resistance | ↑ Susceptibility | High-level resistance | Low-level resistance | High-level resistance | High-level resistance |
| L74V | Low-level resistance | Low-level resistance | ↑ Susceptibility | ↑ Susceptibility | Low-level resistance | High-level resistance | Low-level resistance |
| Y115F | Reduced Susceptibility[4] | - | - | Reduced Susceptibility | - | - | - |
Note: "↑ Susceptibility" indicates that the virus becomes more sensitive to the drug in the presence of the mutation. "-": Data not readily available in the searched literature.
Table 2: Fold Change in IC50 for Combinations of NRTI Resistance Mutations
| Mutation Combination | Abacavir (ABC) | Lamivudine (3TC) | Zidovudine (ZDV) | Tenofovir (TDF) |
| M184V + TAMs | High-level resistance[1] | High-level resistance | Reduced Susceptibility | ↑ Susceptibility |
| L74V + M184V | Intermediate resistance[5] | High-level resistance | - | - |
| K65R + M184V | Reduced Susceptibility | High-level resistance | - | Reduced Susceptibility |
| K65R + L74V + M184V | High-level resistance (>8-fold)[5] | High-level resistance | - | - |
| K65R + L74V + Y115F + M184V | High-level resistance (>8-fold)[5] | High-level resistance | - | - |
Note: TAMs (Thymidine Analogue Mutations) include mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. "-": Data not readily available in the searched literature.
Experimental Protocols
Accurate assessment of drug resistance is critical. The following are detailed methodologies for the key experimental assays cited in this guide.
Phenotypic Drug Susceptibility Testing (e.g., PhenoSense™ Assay)
This assay provides a direct, quantitative measure of a virus's ability to replicate in the presence of antiretroviral drugs.
Principle: Patient-derived HIV-1 protease (PR) and reverse transcriptase (RT) gene regions are amplified and inserted into a proviral vector that has these regions deleted. This vector also contains a reporter gene, such as luciferase. The resulting recombinant virus is used to infect target cells in the presence of serial dilutions of antiretroviral drugs. Drug susceptibility is determined by measuring the reduction in reporter gene expression.
Detailed Methodology:
-
Sample Collection and Preparation:
-
Viral RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma using a commercial viral RNA extraction kit.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the patient's viral RT and PR gene sequences.[9]
-
-
Generation of Recombinant Virus:
-
Ligate the amplified patient-derived RT-protease fragment into a luciferase-expressing proviral vector that has deletions in its corresponding pol gene regions.
-
Co-transfect host cells (e.g., HEK293) with the recombinant vector and a plasmid expressing an amphotropic murine leukemia virus (MLV) envelope protein to produce pseudotyped virus particles.[6][9]
-
-
Drug Susceptibility Assay:
-
Harvest the recombinant virus particles.
-
Infect fresh target cells (e.g., CEM-T1) in 96-well plates in the presence of serial dilutions of NRTIs.
-
Include a no-drug control and a reference wild-type virus control.
-
-
Readout and Data Analysis:
-
After a defined incubation period (typically 48-72 hours), measure the luciferase activity in the target cells.
-
Plot the luciferase activity against the drug concentration to generate a dose-response curve.
-
Calculate the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.
-
Determine the fold change in IC50 by dividing the IC50 of the patient-derived virus by the IC50 of the reference wild-type virus.[9]
-
Genotypic Resistance Testing by Sanger Sequencing
This method identifies specific drug resistance-associated mutations in the HIV-1 genome.
Principle: The RT and PR regions of the viral pol gene are amplified from patient plasma RNA and then sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations known to confer drug resistance.
Detailed Methodology:
-
Viral RNA Extraction:
-
Extract viral RNA from patient plasma as described in the phenotypic assay protocol. A viral load of >1,000 copies/mL is generally recommended for successful amplification.
-
-
RT-PCR and Nested PCR:
-
Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify the target pol gene region.
-
Often, a nested PCR is performed using the product of the first PCR as a template to increase the yield and specificity of the target amplicon.
-
-
Cycle Sequencing:
-
Purify the nested PCR product.
-
Perform cycle sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) and primers that are specific to the target region.
-
-
Sequence Analysis:
-
Purify the cycle sequencing products to remove unincorporated ddNTPs.
-
Analyze the sequencing products on an automated capillary electrophoresis DNA sequencer.
-
Assemble the raw sequence data and compare it to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid mutations.
-
Interpret the identified mutations using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various drugs.
-
Visualizing Key Processes
To further elucidate the experimental and biological pathways, the following diagrams are provided.
Caption: Experimental workflows for HIV-1 drug resistance testing.
Caption: Intracellular activation pathway of Abacavir.
References
- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. penta-id.org [penta-id.org]
- 5. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenetron.com [cenetron.com]
- 7. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 8. Phenosense HIV Drug Resistance Replication Capacity - Bronson Laboratory Services [bronsonlab.testcatalog.org]
- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]
Unveiling the Stereoselectivity of Cellular Enzymes in Carbovir Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of antiviral drug activation is paramount. This guide provides a detailed comparison of the stereoselective phosphorylation of rel-Carbovir monophosphate by cellular enzymes, supported by experimental data and detailed protocols. The marked difference in the phosphorylation of Carbovir's enantiomers is a critical determinant of its antiviral efficacy.
Carbovir, a carbocyclic guanosine (B1672433) analog, is a potent nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on its conversion to the active triphosphate form within the host cell. This phosphorylation cascade is catalyzed by a series of cellular enzymes that exhibit significant stereoselectivity, preferentially phosphorylating the therapeutically active (-)-enantiomer.
Comparative Analysis of Enzyme Kinetics
The cellular phosphorylation of Carbovir is a three-step process, and the stereoselectivity of the enzymes at each step is crucial for the drug's ultimate activity. The initial phosphorylation of the parent compound, Carbovir, to its monophosphate is a key rate-limiting and stereoselective step.
Table 1: Stereoselectivity of Cellular Enzymes in the Phosphorylation of Carbovir Enantiomers
| Enzyme | Substrate | (-)-Enantiomer | (+)-Enantiomer | Fold Difference ((-)/(+)) |
| 5'-Nucleotidase | Carbovir | Active Substrate | Not a Substrate | - |
| GMP Kinase | Carbovir Monophosphate | Highly Efficient Substrate | Poor Substrate | ~7,000[1] |
| Pyruvate (B1213749) Kinase | Carbovir Diphosphate (B83284) | Substrate | Substrate | ~1[1] |
| Phosphoglycerate Kinase | Carbovir Diphosphate | Substrate | Substrate | ~1[1] |
| Creatine (B1669601) Kinase | Carbovir Diphosphate | Substrate | Substrate | ~1[1] |
| Nucleoside-Diphosphate Kinase | Carbovir Diphosphate | Preferred Substrate | Less Preferred Substrate | Preferential for (-)[1] |
The data clearly indicates that the primary basis for the stereoselective antiviral activity of Carbovir lies in the initial two phosphorylation steps. 5'-Nucleotidase exclusively phosphorylates the (-)-enantiomer of Carbovir[1]. Subsequently, GMP kinase demonstrates a remarkable preference for (-)-Carbovir monophosphate, being approximately 7,000 times more efficient in its phosphorylation compared to the (+)-enantiomer[1]. In stark contrast, the enzymes responsible for the final phosphorylation step, such as pyruvate kinase, phosphoglycerate kinase, and creatine kinase, exhibit little to no stereoselectivity[1]. Nucleoside-diphosphate kinase, however, does show a preference for the (-)-enantiomer of Carbovir diphosphate[1].
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stereoselective phosphorylation of this compound.
In Vitro Kinase Assay for Carbovir Phosphorylation
This protocol is designed to determine the kinetic parameters of cellular kinases involved in the phosphorylation of Carbovir enantiomers.
Materials:
-
Recombinant human 5'-nucleotidase, GMP kinase, and nucleoside-diphosphate kinase
-
(-)-Carbovir and (+)-Carbovir
-
(-)-Carbovir monophosphate and (+)-Carbovir monophosphate
-
(-)-Carbovir diphosphate and (+)-Carbovir diphosphate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 0.5 M EDTA)
-
HPLC system with a suitable anion-exchange or reverse-phase column
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, a specific concentration of the kinase, and varying concentrations of the Carbovir substrate (either the parent nucleoside, monophosphate, or diphosphate enantiomer).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Analyze the reaction mixture by HPLC to separate and quantify the parent substrate and the phosphorylated product.
-
Calculate the initial reaction velocities from the linear portion of the product formation curve.
-
Determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
HPLC Analysis of Carbovir and its Phosphorylated Metabolites
This method allows for the separation and quantification of Carbovir, Carbovir monophosphate, Carbovir diphosphate, and Carbovir triphosphate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A strong anion-exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: 0.1 M potassium phosphate buffer, pH 6.0, with 0.5 M KCl.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Cell extracts or in vitro reaction mixtures are deproteinized by adding an equal volume of ice-cold 0.8 M perchloric acid.
-
The mixture is vortexed and incubated on ice for 15 minutes.
-
The precipitated protein is removed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
The supernatant is neutralized with a potassium carbonate solution.
-
The neutralized extract is filtered through a 0.22 µm filter before injection into the HPLC system.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Comparison with Alternative Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
The stereoselective activation of Carbovir provides a distinct profile compared to other NRTIs.
-
Zidovudine (AZT): AZT is a thymidine (B127349) analog, and its phosphorylation is initiated by thymidine kinase. While cellular kinases are involved, the high degree of stereoselectivity seen with Carbovir is not a prominent feature of AZT's activation.
-
Lamivudine (3TC): Lamivudine is an L-nucleoside analog, meaning it is the unnatural enantiomer. Its phosphorylation is initiated by deoxycytidine kinase. The use of an L-enantiomer is a strategy to reduce toxicity associated with interactions with host DNA polymerases. Like Carbovir, its activation is dependent on the stereospecificity of cellular kinases.
The pronounced stereoselectivity in the phosphorylation of Carbovir highlights a key structure-activity relationship that is crucial for its therapeutic window. The inability of the (+)-enantiomer to be efficiently phosphorylated minimizes potential off-target effects and contributes to the favorable safety profile of its prodrug, Abacavir.
Conclusion
The antiviral efficacy of Carbovir is intrinsically linked to the stereoselective nature of the cellular enzymes responsible for its activation. The initial phosphorylation by 5'-nucleotidase and the subsequent phosphorylation by GMP kinase act as critical checkpoints, ensuring that only the therapeutically active (-)-enantiomer is efficiently converted to its active triphosphate form. This detailed understanding of the enzymatic basis for Carbovir's stereoselectivity is invaluable for the rational design and development of future nucleoside analogs with improved efficacy and safety profiles.
References
Benchmarking the Inhibitory Activity of rel-Carbovir Triphosphate Against Novel Reverse Transcriptase Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of rel-Carbovir triphosphate (CBV-TP), the active metabolite of the antiretroviral drug Abacavir (B1662851), against wild-type and various drug-resistant mutants of HIV-1 reverse transcriptase (RT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support research and development in HIV therapeutics.
Executive Summary
rel-Carbovir triphosphate is a carbocyclic guanosine (B1672433) analogue that acts as a potent and selective inhibitor of HIV-1 reverse transcriptase.[1] It functions as a chain terminator after being incorporated into the nascent viral DNA, thus halting viral replication.[1] While effective against wild-type HIV-1, its efficacy can be compromised by the emergence of drug-resistant mutations in the reverse transcriptase enzyme. The M184V mutation is a primary substitution that confers reduced susceptibility to Abacavir.[1][2] Combinations of other nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations, such as K65R, L74V, and Y115F, can further impact its inhibitory profile.[3][4] Understanding the quantitative impact of these mutations on the inhibitory activity of rel-Carbovir triphosphate is crucial for the development of next-generation NRTIs and for optimizing treatment regimens for patients with drug-resistant HIV-1.
Data Presentation
The following tables summarize the inhibitory activity of rel-Carbovir triphosphate and its prodrug, Abacavir, against wild-type and various mutant HIV-1 reverse transcriptase strains. Data is presented as the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀), or as a fold change in IC₅₀ relative to the wild-type virus.
Table 1: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by rel-Carbovir Triphosphate
| RT Variant | Kᵢ (µM) | Kᵢ/Kₘ (relative to dGTP) | Reference |
| Wild-type | 0.021 | - | [5] |
| K65R | Increased 2-fold (not statistically significant) | 2.8-fold increase | [5] |
| K65R + M184V | - | 2.3-fold increase | [5] |
Note: A higher Kᵢ value indicates weaker inhibition.
Table 2: Antiviral Activity of Abacavir Against HIV-1 Reverse Transcriptase Variants in Cell Culture
| RT Variant / Genotype | Fold Change in IC₅₀ | Level of Resistance | Reference(s) |
| Wild-type | 1.0 | Susceptible | - |
| M184V | 2-4 | Low | [2][6] |
| K65R | ~3 | Low | [5] |
| L74V | Low | Low | [3] |
| Y115F | Low | Low | [3] |
| K65R + M184V | ~7 | Intermediate | [5] |
| L74V + M184V | Intermediate | Intermediate | [4] |
| 2-3 TAMs + M184V | - | High | [6] |
| 3 ABC-associated mutations | > 8 | High | [4] |
Note: Fold change in IC₅₀ is the ratio of the IC₅₀ for the mutant virus to the IC₅₀ for the wild-type virus. A higher fold change indicates greater resistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of antiviral compounds. Below are generalized protocols for key experiments cited in this guide.
Reverse Transcriptase (RT) Inhibition Assay (Enzyme-based)
This assay directly measures the inhibition of purified HIV-1 reverse transcriptase activity by a compound.
a) Non-Radioactive Colorimetric Assay:
-
Principle: This method utilizes a microtiter plate with an immobilized template/primer hybrid, such as poly(A)·oligo(dT). The RT enzyme incorporates biotin- and digoxigenin-labeled dUTP into the new DNA strand. The biotin (B1667282) allows for capture onto a streptavidin-coated plate, and the digoxigenin (B1670575) is detected by an anti-digoxigenin-peroxidase conjugate, leading to a colorimetric change upon addition of a substrate.[7]
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type or mutant)
-
Microtiter plates pre-coated with streptavidin
-
Biotinylated and digoxigenin-labeled dUTP
-
Other dNTPs (dATP, dCTP, dGTP)
-
Poly(A)·oligo(dT) template/primer
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Anti-digoxigenin-POD conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Lysis buffer (for viral preparations)
-
rel-Carbovir triphosphate
-
-
Procedure:
-
Prepare serial dilutions of rel-Carbovir triphosphate.
-
In a reaction tube, mix the RT enzyme, template/primer, dNTP mix (including labeled dUTP), and the test inhibitor at various concentrations in the assay buffer.
-
Incubate the reaction mixture to allow for DNA synthesis.
-
Transfer the reaction mixture to the streptavidin-coated microtiter plate and incubate to allow the biotinylated DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-POD conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
-
b) Pre-steady-State Kinetic Analysis:
-
Principle: This method provides detailed insights into the individual steps of the enzymatic reaction, including substrate binding (K_d) and the rate of incorporation (k_pol).[1] It often involves rapid quench techniques.
-
Materials:
-
High-purity recombinant HIV-1 RT
-
Radiolabeled dNTPs (e.g., [α-³²P]dGTP) or fluorescently labeled nucleotides
-
Specific RNA/DNA or DNA/DNA template-primer duplexes
-
Quench solution (e.g., EDTA or formic acid)
-
rel-Carbovir triphosphate
-
Rapid quench-flow apparatus
-
-
Procedure:
-
Pre-incubate the RT enzyme with the template-primer duplex.
-
Rapidly mix the enzyme-DNA complex with a solution containing the dNTP substrate and varying concentrations of rel-Carbovir triphosphate.
-
After a very short, defined time interval (milliseconds to seconds), the reaction is stopped by adding the quench solution.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The amount of product formed is quantified using a phosphorimager or fluorescence detector.
-
The data are fit to kinetic equations to determine the K_d and k_pol for the inhibitor.
-
Cell-Based Antiviral Assay
This assay measures the ability of a compound (in this case, Abacavir, the prodrug) to inhibit HIV-1 replication in a cell culture system.
-
Principle: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.[3]
-
Materials:
-
Susceptible cell line (e.g., MT-4, CEM) or primary cells (PBMCs)
-
HIV-1 viral stock (wild-type or mutant)
-
Abacavir
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
-
-
Procedure:
-
Plate the host cells in a multi-well plate.
-
Prepare serial dilutions of Abacavir and add them to the cells.
-
Infect the cells with a known amount of the HIV-1 virus stock.
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of viral replication for each drug concentration and determine the IC₅₀ value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the inhibitory action of rel-Carbovir triphosphate.
Caption: Mechanism of Action of Abacavir and rel-Carbovir Triphosphate.
Caption: General Workflow for an RT Inhibition Assay.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Independent Validation of rel-Carbovir Monophosphate's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of rel-Carbovir monophosphate, the active metabolite of the antiretroviral drug Abacavir, with other widely used nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to aid in the independent validation of its biochemical activity.
This compound is a critical component in the treatment of HIV-1 infection. Its efficacy stems from its ability to disrupt the viral replication cycle at a crucial stage. This guide delves into the specifics of its action, presenting a comparative analysis with other NRTIs to offer a comprehensive understanding of its pharmacological profile.
Mechanism of Action: A Two-Step Process to Viral Termination
Like other NRTIs, this compound is a prodrug that requires intracellular activation.[1] Once inside the host cell, it undergoes phosphorylation to its active triphosphate form, Carbovir (B1146969) triphosphate (CBV-TP).[2] This active metabolite is the key effector molecule that targets the HIV-1 reverse transcriptase (RT) enzyme.[2]
The mechanism of action of CBV-TP is twofold:
-
Competitive Inhibition: CBV-TP structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP).[2] This structural similarity allows it to compete with dGTP for the active site of HIV-1 RT.[2] By binding to the enzyme, CBV-TP effectively reduces the rate at which the natural nucleoside is incorporated into the growing viral DNA chain.
-
Chain Termination: Upon incorporation into the nascent viral DNA strand, CBV-TP acts as a chain terminator.[3] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[4] This premature termination of DNA elongation halts the reverse transcription process, preventing the synthesis of a functional viral DNA provirus and thereby inhibiting viral replication.[4]
This dual mechanism of competitive inhibition and chain termination is a hallmark of the NRTI class of antiretroviral drugs.[1]
Comparative Performance Metrics
The following tables summarize key quantitative data comparing the in vitro activity and cytotoxicity of Abacavir (the parent drug of this compound) with other commonly used NRTIs.
Table 1: In Vitro Antiviral Activity against HIV-1
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 50% Inhibitory Concentration (IC50) in MT-4 Cells (µM) | Inhibition Constant (Ki) for HIV-1 Reverse Transcriptase (µM) |
| Abacavir (Carbovir) | 0.03 - 0.06 | 0.02 - 0.05 |
| Zidovudine (AZT) | 0.003 - 0.01 | 0.03 - 0.1 |
| Lamivudine (3TC) | 0.005 - 0.015 | Not Widely Reported |
| Tenofovir (TFV) | 0.02 - 0.05 | Not Widely Reported |
Note: IC50 values can vary depending on the specific HIV-1 strain and the cell line used in the assay.
Table 2: In Vitro Cytotoxicity and Intracellular Half-life
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 50% Cytotoxic Concentration (CC50) in CEM Cells (µM) | Intracellular Half-life of Triphosphate Form in PBMCs (hours) |
| Abacavir (Carbovir) | > 100 | ~20.6 |
| Zidovudine (AZT) | 20 - 50 | 3 - 4 |
| Lamivudine (3TC) | > 100 | 10.5 - 15.5 |
| Tenofovir (TFV) | > 100 | ~150 |
Note: CC50 and intracellular half-life values can vary between different studies and cell types.
Experimental Protocols
To facilitate independent validation, detailed methodologies for key experiments are provided below.
Protocol 1: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of an NRTI on the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Radiolabeled [³H]dTTP or a non-radioactive detection system
-
Unlabeled dNTPs (dATP, dCTP, dGTP)
-
Triphosphate form of the NRTI to be tested (e.g., CBV-TP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive detection) or a plate reader (for non-radioactive detection)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and unlabeled dNTPs.
-
Add varying concentrations of the NRTI triphosphate to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).
-
Precipitate the newly synthesized DNA onto glass fiber filters.
-
Wash the filters to remove unincorporated nucleotides.
-
Quantify the amount of incorporated radiolabeled dTTP using a scintillation counter or the signal from the non-radioactive detection system using a plate reader.
-
Calculate the percentage of inhibition for each NRTI triphosphate concentration and determine the IC50 value.
Protocol 2: Cell-Based Anti-HIV Assay in MT-4 Cells
This assay determines the ability of an NRTI to inhibit HIV-1 replication in a susceptible human T-cell line.
Materials:
-
MT-4 human T-cell line
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
NRTI to be tested (e.g., Abacavir)
-
96-well cell culture plates
-
p24 antigen capture ELISA kit or a cell viability assay reagent (e.g., MTT)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the NRTI to the wells.
-
Infect the cells with a known amount of HIV-1.
-
Include appropriate controls: uninfected cells, infected cells without the drug, and a positive control drug (e.g., Zidovudine).
-
Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.
-
After the incubation period, quantify the extent of viral replication by:
-
p24 Antigen ELISA: Measure the amount of HIV-1 p24 antigen in the cell culture supernatant.
-
Cell Viability Assay: Measure the viability of the cells, as HIV-1 infection leads to cytopathic effects.
-
-
Calculate the percentage of inhibition of viral replication for each drug concentration and determine the IC50 value.
-
In parallel, perform a cytotoxicity assay by treating uninfected MT-4 cells with the same serial dilutions of the NRTI to determine the CC50 value.
Protocol 3: Determination of Intracellular NRTI-Triphosphate Concentration
This method quantifies the amount of the active triphosphate form of an NRTI within cells, typically Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Isolated PBMCs from blood samples
-
NRTI to be tested
-
Cell lysis buffer
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
-
Internal standards (stable isotope-labeled NRTI-triphosphate)
Procedure:
-
Incubate isolated PBMCs with the NRTI at a specific concentration and for a defined time.
-
Harvest the cells and wash them to remove extracellular drug.
-
Lyse the cells to release the intracellular contents.
-
Add an internal standard to the cell lysate.
-
Separate the triphosphate form from other cellular components and the mono- and diphosphate (B83284) forms using SPE.
-
Quantify the amount of the NRTI-triphosphate in the purified sample using a validated HPLC-MS/MS method.
-
Normalize the concentration to the number of cells.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.
Caption: Intracellular activation of Abacavir and its mechanism of action.
Caption: Workflow for key experimental validation protocols.
References
- 1. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Reproducibility of rel-Carbovir Monophosphate Antiviral Efficacy in Different Laboratories
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral efficacy of rel-Carbovir monophosphate (the active form of its prodrug, Abacavir) against Human Immunodeficiency Virus (HIV). We assess the reproducibility of its efficacy data across different laboratories and compare its performance with other nucleoside reverse transcriptase inhibitors (NRTIs), namely Lamivudine and Zidovudine (B1683550). This document is intended to aid researchers, scientists, and drug development professionals in interpreting antiviral data and understanding the factors that influence experimental outcomes.
Data Presentation: Comparative Antiviral Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values for Carbovir (the active drug form of Abacavir), Lamivudine, and Zidovudine as reported in various studies. The data highlights the variability in reported efficacy across different cell lines and laboratories, underscoring the importance of standardized protocols in assessing antiviral potency.
Table 1: In Vitro Anti-HIV-1 Efficacy (IC50) of Carbovir (Abacavir)
| Cell Line | HIV-1 Strain | IC50 (µM) | Laboratory/Study Reference |
| MT-4 | Wild-type | 4.0 | [1] |
| MT-4 | Clinical Isolates | 0.26 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates | 0.07 µg/mL (~0.24 µM) | [2] |
| CEM | Wild-type | Not Specified | [1] |
| CD4+ CEM | Wild-type | Not Specified | [1] |
Table 2: In Vitro Anti-HIV-1 Efficacy (IC50) of Lamivudine
| Cell Line | HIV-1 Strain | IC50 (µM) | Laboratory/Study Reference |
| Various | Various | 0.002 - 1.14 | [3] |
| PBMCs | HIV-1 (IIIB) | No significant difference with Emtricitabine | [4] |
| Monocyte-derived Macrophages | HIV-1 (Ba-L) | No significant difference with Emtricitabine | [4] |
| MT-4 | HIV-1 (IIIB) | ~4-fold less active than Emtricitabine | [4] |
| PBMCs | 8 Primary Isolates | Similar to Emtricitabine and Zidovudine | [4] |
Table 3: In Vitro Anti-HIV-1 Efficacy (IC50) of Zidovudine
| Cell Line | HIV-1 Strain | IC50 (µM) | Laboratory/Study Reference |
| MT-4 | Wild-type | 0.040 | [1] |
| MT-4 | Clinical Isolates | 0.23 | [1] |
| PBMCs | HIV-1 Isolates | 0.01 - 4.87 | [5] |
| Resting Cells | HIV-1 | Modest Activity | |
| C8166 | Not Specified | Not Specified |
Experimental Protocols
The observed variability in IC50 values can be attributed to differences in experimental methodologies. Key factors influencing outcomes include the choice of cell line, viral strain, and the specific assay used to measure viral replication.
1. Cell Lines:
-
Peripheral Blood Mononuclear Cells (PBMCs): These are primary cells and are considered more physiologically relevant for HIV infection studies. However, their use can introduce variability due to donor differences.[4]
-
Transformed Cell Lines (e.g., MT-4, CEM): These are immortalized cell lines that are easier to culture and provide more consistent results within a single laboratory but may not fully reflect the in vivo environment.[1][4] The choice of cell line can significantly impact the relative potency observed for different drugs.[4]
2. Viral Strains:
-
Laboratory-Adapted Strains (e.g., HIV-1 IIIB): These strains are well-characterized and grow to high titers in cell culture, making them convenient for screening assays.
-
Clinical Isolates: These are viruses obtained from HIV-infected individuals and are more representative of the viral diversity in the patient population. Efficacy against clinical isolates is a more relevant indicator of potential clinical utility.[1]
3. Antiviral Assays:
-
Phenotypic Assays: These assays directly measure the ability of a drug to inhibit viral replication in cell culture.[6] The result is typically reported as the IC50, the drug concentration required to inhibit 50% of viral replication.[6]
-
Genotypic Assays: These assays detect mutations in the viral genome that are known to confer drug resistance.
-
Methods for Quantifying Viral Replication:
-
p24 Antigen Assay: Measures the level of the HIV-1 core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.[4]
-
Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of a drug to protect cells from virus-induced death.
-
Standardization of these protocols is crucial for improving the inter-laboratory reproducibility of antiviral efficacy data.
Mandatory Visualization
Experimental Workflow for Assessing Antiviral Efficacy
The following diagram illustrates a typical experimental workflow for determining the in vitro efficacy of an antiviral compound.
Caption: A generalized workflow for in vitro antiviral efficacy testing.
Signaling Pathway: Intracellular Activation of Nucleoside Reverse Transcriptase Inhibitors
Carbovir (Abacavir), Lamivudine, and Zidovudine are all prodrugs that must be phosphorylated intracellularly to their active triphosphate forms to exert their antiviral effect. This process is mediated by host cellular kinases.
Caption: Intracellular phosphorylation of NRTIs to their active forms.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zidovudine, lamivudine, and abacavir have different effects on resting cells infected with human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Evaluating the Interplay of rel-Carbovir Monophosphate and Protease Inhibitors: A Guide to Synergistic and Antagonistic Interactions
For Researchers, Scientists, and Drug Development Professionals
The combination of different antiretroviral agents is the cornerstone of modern HIV therapy. Understanding the nature of the interaction between these drugs—whether they work together synergistically, have an additive effect, or act antagonistically—is critical for designing effective treatment regimens. This guide provides an objective comparison of the in vitro interactions between the nucleoside reverse transcriptase inhibitor (NRTI) rel-Carbovir, in its active monophosphate form, and various protease inhibitors (PIs). The data presented is based on available experimental evidence to inform research and drug development efforts.
Quantitative Analysis of Antiviral Interactions
The interaction between antiviral drugs can be quantitatively assessed to determine if the combined effect is greater than, equal to, or less than the sum of their individual effects. A key metric used in these assessments is the Combination Index (CI), derived from the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
The following table summarizes the in vitro antiviral activity of Abacavir (B1662851) (the prodrug of rel-Carbovir) in combination with the protease inhibitor Amprenavir against both wild-type and multidrug-resistant strains of HIV-1.
| Protease Inhibitor | HIV-1 Strain | Interaction | Combination Index (CI) Values |
| Amprenavir | Wild-Type (14aPre) | Synergistic | Data not available in abstract |
| Multidrug-Resistant (003) | Synergistic | Data not available in abstract | |
| Multidrug-Resistant (004) | Synergistic | Data not available in abstract |
Data from Molla A, et al. Journal of Antimicrobial Chemotherapy. 2002.[1]
While the study by Molla et al. (2002) concluded a synergistic interaction between abacavir and amprenavir, the specific Combination Index values were not detailed in the available abstract. Further review of the full publication is recommended for a complete quantitative analysis.
Experimental Protocols
The determination of synergistic, additive, or antagonistic interactions between antiviral agents requires rigorous in vitro experimental protocols. A commonly employed method is the checkerboard assay, coupled with median-effect analysis.
In Vitro Antiviral Susceptibility Assay (Checkerboard Method)
This method allows for the testing of multiple concentrations of two drugs, both alone and in combination, to determine their effect on viral replication.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4 cells) are cultured under standard conditions.
-
Virus Stock: A well-characterized laboratory-adapted strain or clinical isolate of HIV-1 is used.
-
Drug Preparation: Stock solutions of rel-Carbovir monophosphate and the selected protease inhibitor are prepared and serially diluted.
-
Checkerboard Assay Setup: In a 96-well plate, one drug is serially diluted along the rows, and the other drug is serially diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone and no drugs (virus control).
-
Infection: The cultured cells are infected with the HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the drug dilutions are added to the appropriate wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using a suitable endpoint, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.
-
Cytopathic Effect (CPE) Assay: In cell lines that exhibit CPE upon HIV infection, cell viability can be measured using assays like the MTT or XTT assay.
-
-
Data Analysis: The percentage of viral inhibition for each drug concentration and combination is calculated relative to the virus control. This data is then analyzed using the median-effect principle to determine the Combination Index (CI).
Visualizing Experimental Workflow and Cellular Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.
Experimental Workflow for Drug Synergy Analysis
The following diagram illustrates the key steps in an in vitro experiment designed to evaluate the synergistic or antagonistic effects of two antiviral drugs.
Workflow for in vitro drug synergy evaluation.
Signaling Pathway: Mechanism of Action
This diagram illustrates the distinct points of intervention in the HIV replication cycle for rel-Carbovir and protease inhibitors. This difference in mechanism is often the basis for synergistic interactions.
HIV replication cycle and drug targets.
References
A Comparative Guide to rel-Carbovir Monophosphate and Other Guanosine Analogues for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and antiviral properties of rel-Carbovir monophosphate against other prominent guanosine (B1672433) analogues, including Acyclovir, Ganciclovir, and Penciclovir (B1679225). The information presented is supported by experimental data from preclinical studies to assist in the evaluation of their therapeutic potential.
Executive Summary
Guanosine analogues are a cornerstone of antiviral therapy, primarily targeting viral DNA polymerases and reverse transcriptases. This guide focuses on a comparative analysis of this compound, the active metabolite of the prodrug Abacavir, with other widely used guanosine analogues. The key differences in their activation, mechanism of action, antiviral spectrum, and pharmacokinetic profiles are summarized to provide a comprehensive resource for researchers in the field of antiviral drug development.
Mechanism of Action: Inhibition of Viral Replication
Guanosine analogues exert their antiviral effect by interfering with viral nucleic acid synthesis. Following administration, these prodrugs are taken up by cells and undergo intracellular phosphorylation to their active triphosphate forms. These triphosphates then act as competitive inhibitors of viral DNA polymerases or reverse transcriptases and can also be incorporated into the growing viral DNA chain, leading to chain termination.
dot digraph "Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_Cell" { label="Host Cell"; bgcolor="#FFFFFF";
} } Caption: General mechanism of action for guanosine analogue antivirals.
Comparative Performance Data
The antiviral efficacy and cytotoxicity of nucleoside analogues are critical parameters for their evaluation. The 50% effective concentration (EC50) represents the concentration of a drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
Table 1: Comparative Antiviral Activity (EC50 in µM) of Guanosine Analogues
| Virus | rel-Carbovir | Acyclovir | Ganciclovir | Penciclovir |
| HIV-1 | 0.05 | >100 | >100 | >100 |
| HSV-1 | >100 | 0.1-1.0 | 0.5-2.5 | 0.3-1.5 |
| HSV-2 | >100 | 0.8-4.0 | 1.0-5.0 | 1.0-4.0 |
| VZV | >100 | 1.0-4.0 | 1.5-5.0 | 2.0-8.0 |
| CMV | >100 | >100 | 0.2-1.5 | >100 |
| HHV-6A | Not widely reported | ~6-8 | ~0.65 | ~6-8 |
| HHV-6B | Not widely reported | ~16-24 | ~1.33 | ~16-24 |
Data compiled from multiple sources and should be interpreted with caution as experimental conditions may vary.[1][2]
Table 2: Comparative Inhibition (Ki in µM) of Viral and Cellular DNA Polymerases by Triphosphates
| Enzyme | Carbovir-TP | Acyclovir-TP | Ganciclovir-TP | Penciclovir-TP |
| HIV-1 Reverse Transcriptase | ~0.02[3] | - | - | - |
| HSV-1 DNA Polymerase | - | 0.003 | 0.012 | 0.02 |
| Human DNA Polymerase α | >100[3] | >1.0 | >1.0 | >1.0 |
| Human DNA Polymerase β | >100[3] | - | - | - |
| Human DNA Polymerase γ | >100[3] | - | - | - |
Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition.[3]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Carbovir (B1146969) (from Abacavir) | Acyclovir | Ganciclovir | Penciclovir (from Famciclovir) |
| Bioavailability (%) | ~83 | 15-30 | <10 | ~77 |
| Protein Binding (%) | ~49 | 9-33 | 1-2 | <20 |
| Intracellular Half-life (triphosphate) | ~18 hours[4] | 0.7-1.5 hours | 16-24 hours | 7-20 hours |
| Primary Route of Elimination | Hepatic metabolism & renal excretion | Renal | Renal | Renal |
Pharmacokinetic parameters can vary significantly between individuals.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of these antiviral agents.
Antiviral Activity Assay (EC50 Determination) by Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
dot digraph "Plaque_Reduction_Assay" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
"Cell_Seeding" [label="1. Seed host cells in multi-well plates\nand grow to confluency."]; "Compound_Dilution" [label="2. Prepare serial dilutions of the\ntest compound."]; "Virus_Infection" [label="3. Infect cell monolayers with a known\ntiter of virus in the presence of\ndifferent compound concentrations."]; "Overlay" [label="4. Add a semi-solid overlay (e.g., agarose)\nto restrict virus spread to adjacent cells."]; "Incubation" [label="5. Incubate for several days to allow\nplaque formation."]; "Staining" [label="6. Fix and stain the cells (e.g., with\ncrystal violet)."]; "Plaque_Counting" [label="7. Count the number of plaques in each well."]; "EC50_Calculation" [label="8. Calculate the EC50 value by plotting\nthe percentage of plaque reduction\nagainst the compound concentration.", shape="note"];
"Cell_Seeding" -> "Compound_Dilution" -> "Virus_Infection" -> "Overlay" -> "Incubation" -> "Staining" -> "Plaque_Counting" -> "EC50_Calculation"; } Caption: Workflow for a plaque reduction assay to determine EC50.
Detailed Steps:
-
Cell Culture: Plate susceptible host cells in 6- or 12-well plates and culture until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of the guanosine analogues in an appropriate culture medium.
-
Infection: Remove the culture medium from the cells and infect with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well). The infection is carried out in the presence of varying concentrations of the test compounds.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the percentage of inhibition relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[1][5]
Cytotoxicity Assay (CC50 Determination) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the guanosine analogues for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[6][7][8][9]
Preclinical Pharmacokinetic Study in Animal Models (e.g., Rats)
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Detailed Steps:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Drug Administration: Administer the guanosine analogue via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of the parent drug and its metabolites in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Bioavailability Calculation: For oral administration, bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.[6]
Cellular Signaling Pathways
Beyond direct inhibition of viral enzymes, some nucleoside analogues can influence cellular signaling pathways, which may contribute to their overall antiviral effect or off-target toxicities. For instance, the incorporation of these analogues into cellular DNA can trigger DNA damage responses and lead to apoptosis.
dot digraph "Apoptosis_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
"Analogue_TP" [label="Guanosine Analogue\nTriphosphate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_DNA_Polymerase" [label="Cellular DNA\nPolymerase", shape="ellipse", fillcolor="#FBBC05"]; "Cellular_DNA" [label="Cellular DNA", shape="note", fillcolor="#F1F3F4"]; "DNA_Damage" [label="DNA Damage", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p53" [label="p53 Activation", shape="ellipse", fillcolor="#4285F4"]; "Bax" [label="Bax/Bak\nActivation", shape="ellipse", fillcolor="#4285F4"]; "Mitochondrion" [label="Mitochondrion", shape="cylinder", fillcolor="#FBBC05"]; "Cytochrome_c" [label="Cytochrome c\nRelease", shape="ellipse", fillcolor="#4285F4"]; "Caspase_9" [label="Caspase-9\nActivation", shape="ellipse", fillcolor="#4285F4"]; "Caspase_3" [label="Caspase-3\nActivation", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape="doublecircle", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analogue_TP" -> "Cellular_DNA_Polymerase" [label="Low Affinity\nIncorporation"]; "Cellular_DNA_Polymerase" -> "Cellular_DNA"; "Cellular_DNA" -> "DNA_Damage"; "DNA_Damage" -> "p53"; "p53" -> "Bax"; "Bax" -> "Mitochondrion"; "Mitochondrion" -> "Cytochrome_c"; "Cytochrome_c" -> "Caspase_9"; "Caspase_9" -> "Caspase_3"; "Caspase_3" -> "Apoptosis"; } Caption: Potential induction of apoptosis by guanosine analogues.
Conclusion
This compound demonstrates potent and selective activity against HIV-1, a profile distinct from other guanosine analogues like acyclovir, ganciclovir, and penciclovir, which are primarily active against herpesviruses. This difference in antiviral spectrum is largely attributed to the selective inhibition of their respective viral polymerases. The pharmacokinetic profiles also vary significantly, with carbovir (as abacavir) and penciclovir (as famciclovir) exhibiting good oral bioavailability. The choice of a guanosine analogue for research and development should be guided by the target virus and the desired pharmacological properties. The data and protocols presented in this guide offer a foundation for the informed selection and evaluation of these important antiviral compounds.
References
- 1. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
Validation of rel-Carbovir Monophosphate as a DNA Synthesis Chain Terminator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of rel-Carbovir monophosphate, the active metabolite of the antiretroviral drug abacavir (B1662851), and its role as a chain terminator in DNA synthesis. We will delve into its mechanism of action, present comparative experimental data against other nucleoside reverse transcriptase inhibitors (NRTIs), and provide detailed experimental protocols for key validation assays.
Executive Summary
(-)-Carbovir, in its triphosphate form (CBV-TP), is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] Its mechanism of action is twofold: it acts as a competitive inhibitor with respect to the natural substrate, deoxyguanosine triphosphate (dGTP), and upon incorporation into the growing viral DNA chain, it causes termination of further synthesis due to the absence of a 3'-hydroxyl group.[3][4] This dual action makes it an effective agent in the suppression of HIV-1 replication. Comparative studies have shown that the inhibitory activity of CBV-TP is comparable to that of other established NRTIs, such as zidovudine (B1683550) triphosphate (AZT-TP), while exhibiting greater selectivity with minimal inhibition of human DNA polymerases.[1]
Comparative Performance Analysis
The efficacy of CBV-TP as an inhibitor of HIV-1 RT is quantified by its 50% inhibitory concentration (IC50) and its binding affinity for the enzyme, represented by the inhibition constant (Ki). While direct side-by-side comparisons in single studies are limited, the available data consistently demonstrates the potent activity of CBV-TP.
| Nucleoside Analog (Triphosphate Form) | Target Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |
| Carbovir-TP (CBV-TP) | HIV-1 Reverse Transcriptase | Not explicitly stated in a comparative table, but potent inhibition is consistently reported. | Similar to AZT-TP, ddGTP, and ddTTP | [1] |
| Zidovudine-TP (AZT-TP) | HIV-1 Reverse Transcriptase | Not explicitly stated in a comparative table. | Similar to CBV-TP | [1] |
| Lamivudine-TP (3TC-TP) | HIV-1 Reverse Transcriptase | High-level resistance with M184V mutation. | Not explicitly stated in a comparative table. | [5] |
| Tenofovir-DP (TDF-DP) | HIV-1 Reverse Transcriptase | Not explicitly stated in a comparative table. | Not explicitly stated in a comparative table. | [5] |
Note: The M184V mutation in HIV-1 RT is a key resistance mutation that affects the efficacy of several NRTIs, including abacavir (the prodrug of carbovir).[2][5]
Mechanism of Action: A Step-by-Step Breakdown
The validation of this compound as a chain terminator involves its intracellular conversion to the active triphosphate form and its subsequent interaction with HIV-1 reverse transcriptase.
Intracellular Activation Pathway
Abacavir, the prodrug of carbovir (B1146969), is administered orally and readily enters host cells. Inside the cell, it undergoes a series of enzymatic conversions to become the active carbovir triphosphate (CBV-TP).
Caption: Intracellular activation of abacavir to carbovir triphosphate.
Chain Termination of DNA Synthesis
Once formed, CBV-TP competes with the natural deoxyguanosine triphosphate (dGTP) for the active site of HIV-1 reverse transcriptase. Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of carbovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA chain elongation.
Caption: Mechanism of HIV-1 RT inhibition by carbovir triphosphate.
Experimental Protocols
The validation of carbovir as a chain terminator relies on robust in vitro assays that measure its effect on DNA polymerase activity.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of carbovir triphosphate against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxythymidine triphosphate (dTTP) and [³H]dTTP
-
Carbovir triphosphate (CBV-TP) and other NRTI-triphosphates
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and a mixture of cold dTTP and [³H]dTTP.
-
Add varying concentrations of the inhibitor (CBV-TP or other NRTIs) to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 reverse transcriptase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]dTTP incorporated into the DNA.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
DNA Chain Termination Assay (Sanger Sequencing Principle)
Objective: To visually demonstrate the chain-terminating property of carbovir triphosphate.
Materials:
-
DNA template with a known sequence
-
Primer complementary to the template
-
DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Dideoxynucleoside triphosphates (ddNTPs) as controls
-
Carbovir triphosphate (CBV-TP)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography or fluorescence imaging system
Procedure:
-
Set up four separate reaction tubes, each containing the DNA template, primer, DNA polymerase, and all four dNTPs.
-
To each of the four tubes, add a small amount of one of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) as controls for chain termination.
-
Set up a fifth reaction tube containing the same components as above, but instead of a ddNTP, add a specific concentration of carbovir triphosphate.
-
Incubate all reaction tubes at the optimal temperature for the DNA polymerase.
-
During the reaction, the polymerase will incorporate dNTPs to extend the primer. When a ddNTP or CBV-TP is incorporated, chain elongation will be terminated.
-
After the incubation period, denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments using autoradiography (if radiolabeled primers or dNTPs were used) or fluorescence imaging (if fluorescently labeled primers or ddNTPs were used).
-
The resulting gel will show a ladder-like pattern of DNA fragments of different lengths. The presence of terminated fragments in the lane with carbovir triphosphate, corresponding to the position of guanine (B1146940) in the template sequence, confirms its chain-terminating activity.
Caption: Experimental workflow for the DNA chain termination assay.
Conclusion
The experimental evidence strongly validates this compound, in its active triphosphate form, as a potent and selective chain terminator of DNA synthesis catalyzed by HIV-1 reverse transcriptase. Its mechanism of action, involving both competitive inhibition and chain termination, underscores its efficacy as an antiretroviral agent. The provided experimental protocols offer a framework for the continued evaluation and comparison of carbovir and other nucleoside analogs in the ongoing efforts of anti-HIV drug discovery and development.
References
- 1. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. immunopaedia.org.za [immunopaedia.org.za]
- 5. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoxazoline-Carbocyclic Monophosphate Nucleotides' Antiviral Activity
In the ongoing search for effective antiviral therapeutics, isoxazoline-carbocyclic monophosphate nucleotides have emerged as a promising class of compounds. This guide provides a comparative study of two such nucleotides, designated 4a and 4b, with a focus on their antiviral activity, particularly against Echovirus 11 (E11), a non-polio enterovirus associated with severe neonatal infections.[1][2] The performance of these compounds is contrasted with available data for established antiviral agents, Ribavirin (B1680618) and Enviroxime, to offer a broader perspective for researchers, scientists, and drug development professionals.
Quantitative Assessment of Antiviral Efficacy
The in vitro antiviral activity of isoxazoline-carbocyclic monophosphate nucleotides 4a and 4b against Echovirus 11 was evaluated using cytopathic effect (CPE) reduction and quantitative reverse transcription PCR (qRT-PCR) assays in VERO 76 cells.[1] Compound 4a demonstrated significantly higher potency compared to 4b.
Table 1: Antiviral Activity and Cytotoxicity against Echovirus 11
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Isoxazoline-Carbocyclic Monophosphate Nucleotide 4a | 8.15 ± 1.4 | 73.32 | 8.99 |
| Isoxazoline-Carbocyclic Monophosphate Nucleotide 4b | 40.5 ± 1.8 | 93.72 | 2.31 |
EC₅₀ (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of the viral cytopathic effect. A lower value indicates higher potency. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity. SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile.
Table 2: Reduction of Viral RNA and Cytopathic Effect (CPE) by Compounds 4a and 4b against Echovirus 11
| Compound | Concentration (µM) | CPE Reduction (%) | Viral RNA Reduction in Supernatant (%) |
| 4a | 25 | 90 | 72 |
| 50 | 75 | 89 | |
| 4b | 25 | 58 | Not Significant |
| 50 | 38 | Not Significant |
Mechanism of Action: Targeting the Viral Engine
The primary mechanism of action for the isoxazoline-carbocyclic monophosphate nucleotides 4a and 4b is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is crucial for the replication of the viral RNA genome and represents a key target for antiviral drug development due to its absence in host cells.[4][5] By binding to the RdRp, these nucleotide analogs interfere with the synthesis of new viral RNA, thereby halting the replication cycle. Molecular docking studies suggest that compound 4a is an effective RdRp inhibitor, leading to a decrease in E11 genome replication and the formation of new virus particles.[1][2]
In contrast, Ribavirin, a broad-spectrum antiviral, is thought to have multiple mechanisms of action, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of GTP pools necessary for viral replication.[6][7] Enviroxime is known to target the viral protein 3A, which is involved in the formation of the viral replication complex.[3][8]
Caption: Proposed mechanisms of action for antiviral compounds.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the antiviral activity of the isoxazoline-carbocyclic monophosphate nucleotides.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Culture: VERO 76 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds (4a and 4b) are dissolved, typically in DMSO, and serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with Echovirus 11. Following viral adsorption, the medium is replaced with fresh medium containing the different concentrations of the test compounds.
-
Incubation: The plates are incubated until the virus control wells (infected cells without compound treatment) show a significant cytopathic effect.
-
Quantification: Cell viability is assessed using a staining method, such as crystal violet. The absorbance is measured to determine the percentage of CPE reduction compared to the virus control.
-
Data Analysis: The EC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for the CPE reduction assay.
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay quantifies the amount of viral RNA to determine the effect of the compound on viral replication.
-
Sample Collection: Supernatants from the infected and treated VERO 76 cells are collected.
-
RNA Extraction: Viral RNA is extracted from the collected supernatants.
-
Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is amplified using specific primers and probes in a real-time PCR instrument. The fluorescence signal is measured at each cycle.
-
Data Analysis: The amount of viral RNA in the treated samples is quantified and compared to the untreated virus control to determine the percentage of viral RNA reduction.
Caption: Workflow for qRT-PCR analysis of viral RNA.
Conclusion
The isoxazoline-carbocyclic monophosphate nucleotide 4a demonstrates notable in vitro antiviral activity against Echovirus 11, with a favorable selectivity index. Its mechanism of action, targeting the viral RdRp, makes it a compelling candidate for further investigation. While direct comparative data with established antivirals like Ribavirin and Enviroxime against E11 is lacking, the available information suggests that isoxazoline-carbocyclic monophosphate nucleotides represent a promising avenue for the development of novel anti-enterovirus therapies. Future studies should focus on head-to-head comparisons and in vivo efficacy evaluations to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivirally active ribavirin analogues--4,5-disubstituted 1,2,3-triazole nucleosides: biological evaluation against certain respiratory viruses and computational modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Antiviral Efficacy of rel-Carbovir Against Drug-Resistant HIV-1 Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of rel-Carbovir, the active form of the prodrug Abacavir, against various drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). The data presented herein is intended to inform research and development efforts in the field of antiretroviral therapy.
Introduction
rel-Carbovir is a carbocyclic synthetic nucleoside analogue that, in its triphosphate form (Carbovir triphosphate or CBV-TP), acts as a potent inhibitor of HIV-1 reverse transcriptase (RT). As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and its incorporation into the growing viral DNA chain leads to termination, thus halting viral replication.[1][2] However, the emergence of drug-resistant strains of HIV-1 poses a significant challenge to the long-term efficacy of antiretroviral therapies. This guide assesses the performance of rel-Carbovir against key NRTI-resistant viral strains and provides a comparative analysis with other established NRTIs.
Mechanism of Action and Resistance
Upon administration, Abacavir is intracellularly phosphorylated to its active metabolite, Carbovir (B1146969) triphosphate (CBV-TP).[2][3] This process is initiated by adenosine (B11128) phosphotransferase to form the monophosphate, which is then converted to carbovir monophosphate and subsequently to the di- and triphosphate forms by cellular kinases.[4] CBV-TP lacks a 3'-hydroxyl group, and its incorporation into viral DNA by HIV-1 RT prevents the formation of the 5' to 3' phosphodiester linkage required for DNA chain elongation.[1]
Resistance to Abacavir is primarily associated with specific mutations in the HIV-1 reverse transcriptase gene. The key resistance-associated mutations include K65R, L74V, Y115F, and M184V/I.[5] The M184V mutation, in particular, is frequently selected for and can significantly reduce susceptibility to Abacavir.[5] The presence of multiple mutations, often referred to as thymidine (B127349) analogue mutations (TAMs), can also contribute to reduced Abacavir susceptibility.
Comparative Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of Abacavir (the prodrug of rel-Carbovir) and other NRTIs against wild-type and various drug-resistant HIV-1 strains. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility to the drug.
| HIV-1 RT Mutation(s) | Abacavir (ABC) | Lamivudine (3TC) | Zidovudine (AZT) | Tenofovir (TDF) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| M184V | 2.5 - 4 | >100 | <1 | <1 |
| K65R | ~4 | ~12 | 1 | ~3 |
| L74V | 2 - 3 | <1 | <1 | <1 |
| Y115F | 2.5 - 5.5 | - | - | - |
| M184V + L74V | Intermediate Resistance | - | Increased Susceptibility | Preserved Susceptibility |
| Thymidine Analogue Mutations (TAMs) | Variable | - | >10 | Variable |
Data compiled from multiple sources. The exact fold-change values can vary depending on the experimental conditions and the specific viral isolates tested.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Phenotypic HIV Drug Susceptibility Assay (Recombinant Virus Assay)
This assay measures the ability of a virus to replicate in the presence of various concentrations of an antiviral drug.
-
Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma or cell culture supernatants. The reverse transcriptase (RT) gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Recombinant Virus: The amplified patient-derived RT gene is cloned into an HIV-1 vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Virus Production: The recombinant vector is co-transfected with a plasmid expressing a viral envelope protein (e.g., VSV-G) into a suitable cell line (e.g., HEK293T) to produce pseudotyped viral particles.
-
Infection and Drug Treatment: A susceptible target cell line (e.g., MT-4 or CEM) is infected with the recombinant virus in the presence of serial dilutions of the antiviral drugs being tested.
-
Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits viral replication by 50%, is calculated for both the test virus and a drug-sensitive reference virus. The fold change in IC50 is determined by dividing the IC50 of the test virus by the IC50 of the reference virus.
HIV-1 Reverse Transcriptase (RT) Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
-
Reagent Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP), and the HIV-1 RT enzyme.
-
Inhibitor Addition: The test compound (e.g., Carbovir triphosphate) is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C to allow the RT enzyme to synthesize a new DNA strand.
-
Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate and detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then developed with a substrate to produce a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is proportional to the RT activity. The IC50 value is determined by plotting the percentage of RT inhibition against the drug concentration.
Visualizations
Caption: Intracellular activation pathway of Abacavir to its active form, Carbovir triphosphate.
Caption: Experimental workflow for a phenotypic HIV drug susceptibility assay.
Conclusion
rel-Carbovir, delivered as the prodrug Abacavir, remains an important component of antiretroviral therapy. While the M184V mutation confers high-level resistance to Lamivudine, its effect on Abacavir is more moderate, often requiring additional mutations to cause clinically significant resistance. Understanding the specific resistance profiles and the comparative efficacy against different drug-resistant strains is crucial for optimizing treatment regimens for individuals with HIV-1. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel and existing antiretroviral agents against the evolving landscape of HIV-1 drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 3. Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunopaedia.org.za [immunopaedia.org.za]
- 5. benchchem.com [benchchem.com]
Validating Molecular Docking Predictions for (-)-Carbovir Triphosphate Binding to HIV-1 Reverse Transcriptase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for the binding of the active antiviral agent, (-)-Carbovir triphosphate (CBVTP), to its target, HIV-1 Reverse Transcriptase (RT). This analysis is crucial for evaluating the accuracy of computational models in predicting drug-target interactions and guiding further drug design efforts.
The validation of in silico molecular docking is a critical step in structure-based drug design. By comparing computationally predicted binding affinities with experimentally determined values, researchers can assess the reliability of their models and gain deeper insights into the molecular interactions driving ligand binding. This guide focuses on (-)-Carbovir triphosphate, the active metabolite of the anti-HIV drug Abacavir, and its interaction with HIV-1 RT.
Comparison of Predicted and Experimental Binding Data
Experimental data for the interaction of (-)-Carbovir triphosphate with wild-type (WT) and the M184V mutant of HIV-1 RT has been determined using pre-steady-state kinetics.[1] This method provides key kinetic parameters, including the dissociation constant (Kd), which reflects binding affinity, and the rate of incorporation (kpol).
| Ligand | Enzyme | Experimental K_d (µM)[1] | Experimental k_pol (s⁻¹)[1] | Molecular Docking Score (Predicted) |
| (-)-Carbovir triphosphate | HIV-1 RT (WT) | 1.3 ± 0.3 | 1.8 ± 0.1 | Not available in literature |
| dGTP (natural substrate) | HIV-1 RT (WT) | 1.1 ± 0.2 | 33 ± 2 | Not applicable |
| (-)-Carbovir triphosphate | HIV-1 RT (M184V) | 4.8 ± 0.8 | 0.11 ± 0.01 | Not available in literature |
| dGTP (natural substrate) | HIV-1 RT (M184V) | 0.9 ± 0.2 | 1.1 ± 0.1 | Not applicable |
Note: Docking scores are highly dependent on the software, scoring function, and specific protocol used, and therefore a generic value cannot be provided without a specific study. The table highlights the available experimental data that would be used for validation. The stereochemically active form is the (-)-enantiomer.[1] Both enantiomers of Carbovir (B1146969) triphosphate are recognized by HIV-1 RT.
Experimental Protocols
The validation of molecular docking predictions relies on robust experimental data. The key experimental technique used to determine the binding affinity of (-)-Carbovir triphosphate to HIV-1 RT is pre-steady-state kinetics .
Pre-Steady-State Kinetic Analysis of (-)-Carbovir Triphosphate Incorporation
Objective: To determine the dissociation constant (Kd) and the rate of incorporation (kpol) of (-)-Carbovir triphosphate by HIV-1 RT.
Methodology:
-
Enzyme and Substrate Preparation: Purified wild-type or mutant HIV-1 RT is used. The template-primer DNA is radiolabeled to allow for the detection of incorporation. (-)-Carbovir triphosphate and the natural substrate, dGTP, are prepared at various concentrations.
-
Rapid Quench-Flow Experiment: The experiment is performed using a rapid quench-flow instrument. The enzyme-DNA complex is rapidly mixed with a solution containing the nucleotide (either (-)-Carbovir triphosphate or dGTP) and MgCl₂.
-
Reaction Quenching: The reaction is allowed to proceed for various short time intervals (milliseconds to seconds) and then rapidly quenched with a solution containing EDTA.
-
Product Analysis: The products of the reaction are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The amount of nucleotide incorporated over time is quantified. The data is then fit to kinetic equations to determine the values of Kd and kpol.[2]
Visualization of Validation Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the general workflow for validating molecular docking predictions and the mechanism of action of (-)-Carbovir triphosphate.
Figure 1. Workflow for the validation of molecular docking predictions with experimental data.
Figure 2. Mechanism of action of Abacavir and its active metabolite, (-)-Carbovir triphosphate.
Conclusion
The validation of molecular docking predictions for (-)-Carbovir triphosphate binding to HIV-1 RT is essential for confirming the accuracy of computational models. The provided experimental kinetic data serves as a critical benchmark for such validation.[1] While specific comparative studies are lacking, the detailed experimental protocols and the conceptual workflow outlined here provide a robust framework for researchers to conduct their own validation studies. Future research directly comparing docking scores with the experimental K_d values for (-)-Carbovir triphosphate would be highly valuable to the drug discovery community, further refining our ability to predict the efficacy of novel nucleoside reverse transcriptase inhibitors.
References
- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of rel-Carbovir Monophosphate: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of rel-Carbovir monophosphate, ensuring compliance with safety regulations and minimizing risk.
Hazard and Disposal Summary
To facilitate a clear understanding of the necessary precautions, the following table summarizes the key hazard information and disposal requirements for this compound.
| Property | Information | Source |
| Compound Name | This compound | N/A |
| Parent Compound | Carbovir | [1] |
| Known Hazards | Toxic if swallowed, Skin irritant | [1] |
| Primary Disposal Consideration | Chemical Hazard Properties | [1] |
| Disposal Method | Treat as Hazardous Chemical Waste | [1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to align with general laboratory chemical waste management guidelines.[1]
1. Waste Identification and Segregation:
-
Hazard Assessment: All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous chemical waste.[1]
-
Waste Stream Separation: This hazardous waste must be collected separately and not mixed with non-hazardous waste or other chemical waste streams to prevent unintended reactions and ensure proper disposal.[1]
2. Personal Protective Equipment (PPE):
-
Before handling any waste containing this compound, it is mandatory to wear appropriate PPE. This includes:
3. Waste Collection and Containment:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[1][3] The container must have a secure screw-top cap.[1]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[3] The concentration and quantity of the waste should also be indicated.
-
Container Integrity: Ensure the container is in good condition, not leaking, and the outside is clean and free of contamination.[3]
4. Storage:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
Safe Location: This area should be away from general lab traffic, clearly marked, and ideally in a secondary containment tray to prevent the spread of any potential leaks.[1]
5. Disposal Request and Pickup:
-
Contact Environmental Health & Safety (EH&S): Do not dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[1]
-
Provide Information: Be prepared to provide the EH&S department with all the information from the waste container label.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling rel-Carbovir Monophosphate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like rel-Carbovir monophosphate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory integrity.
Personal Protective Equipment (PPE)
When handling this compound, a powdered substance, adherence to the following PPE protocols is mandatory to prevent skin and respiratory exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, compliant with EN 374 standard. Ensure to check for permeation time. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must comply with EN 166 standard. A face shield may be required for larger quantities. |
| Skin and Body Protection | Laboratory coat | A full-sleeved lab coat is required. For larger quantities or risk of splashing, chemical-resistant overalls are recommended. |
| Respiratory Protection | Respirator | For operations that may generate dust, a respirator with a particulate filter (e.g., N95, FFP2) is necessary. |
Operational Plan: Handling and Weighing
Follow these procedural steps to ensure safe handling of this compound, particularly during weighing and solution preparation.
-
Preparation : Before handling the compound, ensure the designated workspace, such as a chemical fume hood or a ventilated balance enclosure, is clean and operational. Assemble all necessary equipment, including spatulas, weighing paper, and pre-labeled containers.
-
Donning PPE : Put on all required PPE as outlined in the table above. Gloves should be inspected for any signs of damage before use.
-
Weighing : Carefully weigh the desired amount of this compound on a calibrated analytical balance within a ventilated enclosure to minimize dust dispersion. Use anti-static weighing dishes if necessary.
-
Solution Preparation : If preparing a solution, add the diluent to the weighed powder slowly and carefully to avoid splashing. Cap the container securely and mix gently until the compound is fully dissolved.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye and respiratory protection.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1] Do not eat, drink, or smoke in the laboratory area.[2][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, used gloves, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Waste Pickup : All hazardous waste containers must be sealed and stored in a designated waste accumulation area until they are collected by a licensed hazardous waste disposal company.
Experimental Workflow for Handling Powdered Compounds
The following diagram illustrates the standard workflow for safely handling powdered chemical compounds like this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling powdered chemical compounds.
Logical Relationship of Safety and Disposal Procedures
The following diagram illustrates the logical hierarchy and relationship between the different components of the safety and disposal plan for this compound.
Caption: A diagram showing the interconnectedness of safety protocols and disposal plans.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
